3-Fluorophenethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVZEYHEFAWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336462 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-70-6 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)ethylamine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3-Fluorophenethylamine (3-FPEA)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine compound characterized by a fluorine atom at the meta-position of the phenyl ring. As a structural analog of phenethylamine, a trace amine with neuromodulatory functions, 3-FPEA is presumed to interact with various components of the monoaminergic neurotransmitter systems. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the putative mechanism of action of 3-FPEA, drawing upon structure-activity relationships of related fluorinated phenethylamines and established experimental protocols for their characterization.
Putative Mechanism of Action
The primary mechanism of action of many substituted phenethylamines involves the modulation of monoamine neurotransmitter systems, specifically those of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This modulation is typically achieved through interaction with the respective monoamine transporters (DAT, NET, and SERT) and/or the Trace Amine-Associated Receptor 1 (TAAR1).
Interaction with Monoamine Transporters (DAT, NET, SERT)
Substituted phenethylamines can act as either reuptake inhibitors or releasing agents at monoamine transporters.
-
Reuptake Inhibition: By binding to the transporters, these compounds can block the reabsorption of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.
-
Releasing Agent: Alternatively, some phenethylamines are substrates for the transporters and can be transported into the presynaptic neuron. Once inside, they can induce a reversal of the transporter's function, causing it to pump monoamines out of the neuron and into the synapse in a non-vesicular manner. This action also leads to a significant increase in synaptic monoamine levels.
Based on studies of other fluorinated phenethylamines, it is hypothesized that 3-FPEA likely acts as a monoamine transporter ligand. One study on a series of fluorinated phenylethylamines indicated a significant inhibition of serotonin uptake, with no affinity for amphetamine binding sites, suggesting a potential selectivity for SERT.[1] However, without direct experimental data for 3-FPEA, its precise profile as a reuptake inhibitor versus a releasing agent and its selectivity for DAT, NET, or SERT remain to be elucidated.
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is a G-protein coupled receptor that is activated by trace amines, including phenethylamine, as well as by amphetamine and its analogs. Activation of TAAR1 can modulate the activity of monoamine transporters and the firing rate of monoaminergic neurons. It is plausible that 3-FPEA, as a phenethylamine derivative, acts as an agonist at TAAR1. Activation of presynaptic TAAR1 can lead to a complex downstream signaling cascade, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), which can influence monoamine transporter function.
Quantitative Data
As of the date of this document, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of this compound at the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and Trace Amine-Associated Receptor 1 (TAAR1) are not available in peer-reviewed literature. To provide a comparative context, the following table summarizes the available data for structurally related compounds.
| Compound | Target | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Phenethylamine | TAAR1 | cAMP Accumulation | Human | ~100-500 | |||
| Amphetamine | DAT | [³H]WIN 35,428 Binding | Rat | 790 | |||
| Amphetamine | NET | [³H]Nisoxetine Binding | Rat | 1800 | |||
| Amphetamine | SERT | [³H]Paroxetine Binding | Rat | >10000 | |||
| 4-Fluoroamphetamine | DAT | [³H]WIN 35,428 Binding | Rat | 250 | |||
| 4-Fluoroamphetamine | NET | [³H]Nisoxetine Binding | Rat | 400 | |||
| 4-Fluoroamphetamine | SERT | [³H]Paroxetine Binding | Rat | 900 |
Note: The absence of specific data for 3-FPEA underscores the need for further research to fully characterize its pharmacological profile.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for determining the mechanism of action of 3-FPEA.
Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Kᵢ) of 3-FPEA for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Objective: To measure the displacement of a specific radioligand from monoamine transporters by 3-FPEA.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of diluted membrane preparation.
-
Non-specific Binding: 25 µL of the corresponding non-specific binding inhibitor (at a high concentration, e.g., 10 µM), 25 µL of radioligand solution, and 50 µL of diluted membrane preparation.
-
Test Compound: 25 µL of 3-FPEA at various concentrations (e.g., 0.1 nM to 100 µM), 25 µL of radioligand solution, and 50 µL of diluted membrane preparation. The final radioligand concentration should be close to its Kd value.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 3-FPEA concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TAAR1 Functional Assay (cAMP Accumulation)
This protocol is designed to determine the functional potency (EC₅₀) of 3-FPEA as an agonist at the TAAR1 receptor.
Objective: To measure the accumulation of intracellular cyclic AMP (cAMP) in response to 3-FPEA stimulation in cells expressing TAAR1.
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound.
-
Positive control: Phenethylamine.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed HEK293-hTAAR1 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 3-FPEA and the positive control (phenethylamine) in assay buffer.
-
Assay:
-
Remove the culture medium from the cells and add assay buffer containing a PDE inhibitor.
-
Add the diluted 3-FPEA or control compounds to the wells.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the 3-FPEA concentration.
-
Determine the EC₅₀ value (the concentration of 3-FPEA that produces 50% of the maximal response) using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the putative signaling pathways and experimental workflows described in this guide.
Caption: Putative action of 3-FPEA at the monoamine transporter.
Caption: Hypothesized TAAR1 signaling pathway activated by 3-FPEA.
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Conclusion
This compound is a compound of interest for its potential to modulate monoaminergic neurotransmission. Based on the pharmacology of structurally related compounds, its mechanism of action is likely to involve interactions with monoamine transporters (SERT, DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1). However, a definitive understanding of its pharmacological profile is hampered by the current lack of specific quantitative data. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to fully elucidate the binding affinities, functional potencies, and selectivity of 3-FPEA. Such data will be crucial for determining its potential as a research tool or a lead compound in drug development.
References
3-Fluorophenethylamine (3-F-PEA): A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenethylamine (3-F-PEA) is a halogenated derivative of phenethylamine, a trace amine with significant roles in neuromodulation. The introduction of a fluorine atom at the meta position of the phenyl ring alters the electronic properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive overview of the synthesis and characterization of 3-F-PEA, intended to serve as a technical resource for professionals in chemical research and drug development. It details common synthetic routes, provides established experimental protocols, summarizes key analytical data, and explores its potential biological interactions.
Introduction
Phenethylamine and its derivatives are a class of compounds extensively studied for their stimulant and psychoactive properties. They are endogenous to the human brain and act as neuromodulators, primarily through interaction with trace amine-associated receptors (TAARs). The fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modify receptor binding affinity. This compound (3-F-PEA) is a synthetic derivative that has garnered interest as a research chemical and as a building block for more complex pharmacologically active molecules.[1] This guide outlines the principal methods for its synthesis and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of 3-F-PEA can be achieved through several routes. The most common and practical methods involve the reduction of a nitrile or a nitro compound, or via reductive amination of a corresponding aldehyde.
Synthetic Route 1: Reduction of 3-Fluorophenylacetonitrile
A prevalent method for synthesizing 3-F-PEA is the reduction of 3-fluorophenylacetonitrile.[2] This precursor is commercially available and can be reduced using various reagents.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄). The suspension is stirred and cooled in an ice bath.
-
Substrate Addition: A solution of 3-fluorophenylacetonitrile in anhydrous THF is added dropwise from the dropping funnel to the LiAlH₄ suspension, maintaining a low temperature.[3][4]
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
-
Work-up and Purification: The resulting precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 3-F-PEA is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Synthetic Route 2: Reductive Amination of 3-Fluorobenzaldehyde
Reductive amination offers a direct approach to synthesizing amines from carbonyl compounds.[5][6] For 3-F-PEA, this can be a two-step, one-pot reaction starting from 3-fluorobenzaldehyde and a nitrogen source, typically nitromethane, followed by reduction.
Experimental Protocol: Reductive Amination via a Nitrostyrene Intermediate
-
Condensation (Henry Reaction): 3-Fluorobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate or an alkylamine) in a suitable solvent like acetic acid or methanol. This reaction forms 1-fluoro-3-(2-nitrovinyl)benzene.
-
Reduction: The intermediate nitrostyrene is then reduced without isolation. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in anhydrous THF or diethyl ether, is typically used. The nitrostyrene solution is added dropwise to a cooled suspension of the reducing agent under an inert atmosphere.
-
Reaction and Work-up: The reaction is stirred for several hours, often with gentle heating, to complete the reduction of both the nitro group and the double bond. The work-up procedure is similar to the one described for the nitrile reduction, involving careful quenching, filtration of inorganic salts, and solvent removal.
-
Purification: The final product, 3-F-PEA, is purified by vacuum distillation.
Table 1: Summary of Synthetic Precursors
| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Fluorophenylacetonitrile | 501-00-8 | C₈H₆FN | 135.14 |
| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 |
| Nitromethane | 75-52-5 | CH₃NO₂ | 61.04 |
Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized 3-F-PEA. This involves determining its physical properties and analyzing its structure using spectroscopic methods.
Physicochemical Data
3-F-PEA is typically a colorless to pale yellow liquid at room temperature with a characteristic amine odor.[1] Its physical properties are summarized in the table below.
Table 2: Physicochemical Properties of 3-F-PEA
| Property | Value | Reference(s) |
| CAS Number | 404-70-6 | |
| Molecular Formula | C₈H₁₀FN | |
| Molecular Weight | 139.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 87 °C at 15 mmHg | |
| Density | 1.066 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.509 |
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule.
Experimental Protocols: General Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are typically obtained using Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (NaCl or KBr).
Table 3: Summary of Spectroscopic Data for 3-F-PEA
| Technique | Key Features and Expected Signals |
| ¹H NMR | Signals corresponding to the aromatic protons (approx. 6.8-7.3 ppm), with splitting patterns influenced by the fluorine substituent. Two triplet signals for the ethylamine chain protons (approx. 2.7-3.0 ppm). A broad singlet for the amine (-NH₂) protons (variable, approx. 1.5-2.5 ppm). |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Signals for the two aliphatic carbons of the ethylamine side chain. |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 139. Characteristic fragmentation pattern including a base peak corresponding to the loss of the aminoethyl group. |
| IR Spectroscopy | N-H stretching vibrations (approx. 3300-3400 cm⁻¹). C-H stretching for aromatic and aliphatic groups (approx. 2850-3100 cm⁻¹). C=C aromatic ring stretching (approx. 1450-1600 cm⁻¹). C-F stretching (approx. 1100-1250 cm⁻¹). |
Biological Context and Potential Signaling Pathways
As a derivative of phenethylamine, 3-F-PEA is expected to interact with the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR).[7][8] Phenethylamine itself is an endogenous agonist for TAAR1.[9] Activation of TAAR1 in monoamine neurons can modulate the activity of dopamine, norepinephrine, and serotonin systems.[7][10]
The primary mechanism involves TAAR1 activation leading to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.[11] This can influence downstream signaling cascades, such as the protein kinase A (PKA) pathway. In dopaminergic neurons, TAAR1 activation can reduce the firing rate and affect the function of the dopamine transporter (DAT), potentially leading to an increase in extracellular dopamine levels.[7][12] Furthermore, some studies on phenethylamine suggest a role in modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[1][[“]][[“]]
Conclusion
This technical guide provides a foundational overview of the synthesis and characterization of this compound. The detailed protocols for common synthetic routes, including nitrile reduction and reductive amination, offer practical guidance for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a crucial reference for analytical confirmation. While the precise pharmacological profile of 3-F-PEA requires further dedicated investigation, its structural similarity to endogenous trace amines strongly suggests interaction with TAAR1 and modulation of monoaminergic systems. This document serves as a valuable resource for researchers initiating studies on 3-F-PEA or utilizing it as an intermediate in the development of novel central nervous system agents.
References
- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Fluorophenylacetonitrile | 10036-43-8 | Benchchem [benchchem.com]
- 3. 3-Fluorophenylacetonitrile 99 501-00-8 [sigmaaldrich.com]
- 4. 3-Fluorophenylacetonitrile, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
An In-depth Technical Guide to 3-Fluorophenethylamine (CAS 404-70-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine derivative characterized by a fluorine atom at the meta-position of the phenyl ring. This structural modification is of significant interest in medicinal chemistry and pharmacology, as fluorination can modulate a compound's physicochemical properties, metabolic stability, and interaction with biological targets.[1] As a derivative of phenethylamine, 3-FPEA is investigated for its effects on monoaminergic systems in the central nervous system. It is recognized as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine systems. This guide provides a comprehensive overview of the known properties, pharmacology, and experimental protocols related to this compound.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[2] It is soluble in organic solvents such as ethanol and acetone but is reported to be insoluble in water.[2]
| Property | Value | Source |
| CAS Number | 404-70-6 | [3][4][5][6][7] |
| Molecular Formula | C₈H₁₀FN | [3][4][5][6][7] |
| Molecular Weight | 139.17 g/mol | [3][4][5][6][7] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 87 °C at 15 mmHg | [8] |
| Density | 1.066 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.509 | [8] |
| pKa | 9.65 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water. | [2] |
Pharmacology
The primary pharmacological target of this compound is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor that is primarily coupled to the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
| Compound/Receptor | EC₅₀ (µM) | Eₘₐₓ (%) | Source |
| Phenethylamine (at hTAAR1) | 1.8 - 92 | 40 - 104 | [5] |
| Various Phenethylamines (at Adrenergic Receptors) | 0.034 - 690 | 8 - 105 | [5] |
Signaling Pathway
Activation of TAAR1 by an agonist such as this compound initiates a downstream signaling cascade. The canonical pathway involves the Gαs-mediated activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Additionally, TAAR1 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Toxicology
Detailed toxicological studies providing specific LD₅₀ values for this compound are not available in the public domain. However, safety data from suppliers indicates that it should be handled with care due to potential toxicity and irritant properties.[5] It is classified as causing severe skin burns and eye damage.[4][6]
| Parameter | Value | Source |
| Acute Oral Toxicity (LD₅₀) | Data not available | [3][9] |
| Acute Dermal Toxicity (LD₅₀) | Data not available | [9] |
| Acute Inhalation Toxicity (LC₅₀) | Data not available | [9] |
| Hazard Classification | Skin Corrosion/Irritation Category 1B | [4][6] |
For the related compound, p-Fluorophenethylamine, GHS hazard statements indicate it is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for this compound are limited. The following sections provide representative methodologies for the synthesis and pharmacological characterization of this and similar compounds, based on established techniques.
Synthesis of this compound
A common method for the synthesis of phenethylamines is the reduction of the corresponding phenylacetonitrile.
Protocol: Reduction of 3-Fluorophenylacetonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether).
-
Addition of Reactant: Dissolve 3-fluorophenylacetonitrile in the same anhydrous solvent and add it dropwise to the reducing agent solution via the dropping funnel at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH) at 0 °C. Filter the resulting precipitate and wash it with the solvent.
-
Extraction and Drying: Separate the organic layer from the aqueous layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Pharmacological Assays
This assay is used to determine the binding affinity (Kᵢ) of 3-FPEA for TAAR1.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human TAAR1.[11]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine), and a range of concentrations of the unlabeled test compound (3-FPEA).[11][12]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.[12]
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[12]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]
-
Data Analysis: Determine the concentration of 3-FPEA that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[13]
This assay measures the ability of 3-FPEA to stimulate cAMP production via TAAR1 activation, determining its functional potency (EC₅₀) and efficacy (Eₘₐₓ).
Protocol:
-
Cell Culture: Plate cells expressing human TAAR1 in a suitable microplate.[2][14]
-
Compound Addition: Treat the cells with varying concentrations of 3-FPEA. Include a positive control (e.g., a known TAAR1 agonist) and a negative control (vehicle).[13]
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP accumulation.[15]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.[13]
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[2][15][16]
-
Data Analysis: Plot the cAMP response against the log concentration of 3-FPEA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[2]
This assay can be used to investigate downstream signaling events following TAAR1 activation.
Protocol:
-
Cell Culture and Treatment: Plate TAAR1-expressing cells and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with different concentrations of 3-FPEA for a short period (e.g., 5-15 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[17]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK as a loading control.[1][17][18]
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.[17]
Conclusion
This compound is a valuable research chemical for investigating the pharmacology of TAAR1 and the broader implications of fluorination in drug design. While its primary mechanism of action appears to be through TAAR1 agonism, a more detailed characterization of its binding and functional activity at other monoaminergic targets is warranted. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the pharmacological profile of this and related compounds, contributing to a deeper understanding of their therapeutic potential.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-フルオロフェネチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 404-70-6: this compound | CymitQuimica [cymitquimica.com]
- 6. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 15. resources.revvity.com [resources.revvity.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Whitepaper: In Vitro Pharmacological Profile of β-Phenethylamine
A Note on 3-Fluorophenethylamine (3-FPEA): A comprehensive search of publicly available scientific literature did not yield specific quantitative in vitro pharmacological data for this compound (3-FPEA) concerning its activity at monoamine transporters or Trace Amine-Associated Receptor 1 (TAAR1). Due to this absence of data, this technical guide focuses on the well-characterized parent compound, β-phenethylamine (PEA) , to provide a relevant pharmacological framework and fulfill the structural requirements of this analysis, including detailed experimental methodologies and data visualization.
Introduction
β-Phenethylamine (PEA) is an endogenous trace amine that plays a crucial role in neuromodulation within the central nervous system. As a structural analogue of catecholamine neurotransmitters, PEA interacts with several key targets to regulate monoaminergic signaling. Its primary mechanisms of action involve the Trace Amine-Associated Receptor 1 (TAAR1) and the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). This document provides an in-depth technical overview of the in vitro effects of PEA, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
The in vitro activity of β-phenethylamine is characterized by its potent agonism at TAAR1 and its effects on monoamine transporter function, which include both inhibition of neurotransmitter uptake and induction of neurotransmitter efflux.
Table 2.1: Functional Activity of β-Phenethylamine at Human TAAR1
This table summarizes the functional potency and efficacy of PEA in stimulating intracellular cyclic adenosine monophosphate (cAMP) production via the activation of human Trace Amine-Associated Receptor 1 (hTAAR1).
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Efficacy (Emax) |
| β-Phenethylamine | cAMP Accumulation | HEK293T | EC₅₀ | 8.8[1] | 97%[1] |
EC₅₀ (Half-maximal effective concentration) represents the concentration at which PEA elicits 50% of its maximum effect. Emax (maximum effect) is expressed relative to the maximal response of a reference full agonist.
Table 2.2: Effects of β-Phenethylamine on Monoamine Transporter Function
PEA modulates monoamine transporters by inhibiting substrate uptake and promoting substrate efflux. These actions are mediated through its activation of TAAR1.[2]
| Transporter | Assay Type | System | Effect |
| Dopamine Transporter (DAT) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |
| Norepinephrine Transporter (NET) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |
| Serotonin Transporter (SERT) | Substrate Uptake & Efflux | Transfected Cells / Synaptosomes | Inhibition of Uptake & Induction of Efflux[2] |
Note: Specific IC₅₀ values for uptake inhibition by PEA are not consistently reported in the literature, as its primary mechanism involves TAAR1-mediated modulation rather than direct competitive inhibition.
Signaling and Experimental Visualizations
TAAR1 Signaling Pathway
Activation of TAAR1 by β-phenethylamine primarily engages the Gαs protein subunit, which stimulates adenylyl cyclase to increase intracellular cAMP levels. This pathway is a key mechanism through which trace amines exert their neuromodulatory effects.
Experimental Workflow: Neurotransmitter Uptake Assay
This diagram outlines the key steps in a typical in vitro neurotransmitter uptake assay using synaptosomes, a common method to assess a compound's effect on transporter function.
Experimental Protocols
Protocol: TAAR1 Functional Assay (cAMP Accumulation)
This protocol describes a cell-based assay to measure the functional potency (EC₅₀) and efficacy (Emax) of β-phenethylamine at the human TAAR1 receptor.
1. Cell Culture and Seeding:
-
Culture HEK293T cells stably expressing human TAAR1 in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., puromycin).[1]
-
Seed the cells into 48-well plates at a density of 90,000–250,000 cells per well and allow them to adhere for 48 hours.[1]
2. Assay Preparation:
-
Two hours before the assay, replace the culture medium with medium containing 10% charcoal-stripped fetal bovine serum to reduce background signaling.[1]
-
Prepare an assay buffer consisting of Earle's Balanced Salt Solution (EBSS) supplemented with 15 mM HEPES, 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.02% ascorbic acid.[1]
-
Pre-incubate the cells in the assay buffer for 20 minutes at 37°C.[1]
3. Compound Incubation:
-
Prepare serial dilutions of β-phenethylamine in the assay buffer.
-
Add the compound dilutions to the respective wells and incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.[1]
4. Cell Lysis and cAMP Measurement:
-
After incubation, discard the assay buffer and lyse the cells by adding 3% trichloroacetic acid.[1]
-
Incubate the plate on a shaker for 2 hours at room temperature to ensure complete lysis.[1]
-
Collect the cell lysates, dilute as necessary, and measure the cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.[1]
5. Data Analysis:
-
Convert the measured cAMP concentrations to a percentage of the maximal response observed with a reference agonist.
-
Plot the percentage response against the logarithm of the β-phenethylamine concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.[1]
Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol details a method for assessing the ability of β-phenethylamine to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells expressing the dopamine transporter (DAT).
1. Preparation of Synaptosomes or Cells:
-
Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT) of rodents using established differential centrifugation methods.[3] Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Henseleit buffer).
-
Transfected Cells: Culture HEK293 cells stably expressing the transporter of interest (e.g., hDAT). On the day of the assay, wash the cells once with buffer.[4]
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of β-phenethylamine, a vehicle control (for 100% uptake), or a known potent inhibitor like cocaine (for non-specific uptake).[4]
-
Add the cell or synaptosome suspension to the wells.
-
Pre-incubate for 5-10 minutes at room temperature.[4]
-
Initiate the uptake reaction by adding 50 µL of buffer containing a fixed concentration of the radiolabeled substrate (e.g., 20 nM [³H]dopamine).[4]
3. Incubation and Termination:
-
Incubate the plate for a brief, linear uptake period (typically 1-5 minutes) at room temperature or 37°C.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.[5]
4. Washing and Quantification:
-
Immediately wash the filters multiple times with ice-cold assay buffer to remove all unbound radioligand.[5]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[5]
5. Data Analysis:
-
Calculate specific uptake by subtracting the counts from the non-specific uptake wells from all other wells.
-
Determine the percentage of inhibition for each concentration of β-phenethylamine relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.
Conclusion
The in vitro pharmacological profile of β-phenethylamine is defined by its functional agonism at TAAR1 and its subsequent modulation of monoamine transporter activity. As a potent activator of the TAAR1-Gαs-cAMP signaling pathway, PEA initiates a cascade that leads to the inhibition of dopamine, norepinephrine, and serotonin reuptake and promotes their efflux. The experimental protocols detailed herein provide a robust framework for quantifying these interactions. While specific data for fluorinated analogues like 3-FPEA are not currently available, this guide on the parent compound offers a foundational understanding for researchers in neuropharmacology and medicinal chemistry.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
The Elusive Receptor Profile of 3-Fluorophenethylamine (3-FPEA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine and a structural analog of the trace amine β-phenethylamine (PEA).[1][2] Due to this structural similarity, it is hypothesized to interact with receptors known to bind endogenous and synthetic phenethylamines, primarily the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. However, a comprehensive, publicly available receptor binding profile for 3-FPEA with specific quantitative affinity data (e.g., Ki, IC50, EC50) is currently scarce in the scientific literature. This guide summarizes the existing knowledge regarding the likely molecular targets of 3-FPEA, provides contextual binding data for its parent compound, and outlines general experimental protocols that can be employed to elucidate its specific receptor binding characteristics.
Putative Molecular Targets
Based on its chemical structure, 3-FPEA is predicted to interact with the following primary targets:
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenethylamine.[3] Given that 3-FPEA is a fluorinated derivative of PEA, it is highly probable that it acts as a ligand at this receptor. TAAR1 activation is known to modulate dopaminergic, serotonergic, and noradrenergic systems.[4][5][6]
-
Monoamine Transporters (DAT, NET, SERT): Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), typically acting as substrates and/or reuptake inhibitors.[7][8] These transporters are responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft.[7]
Quantitative Binding Data: A Gap in Current Knowledge
To provide a frame of reference, the following table summarizes the reported EC50 values for the parent compound, β-phenethylamine (PEA), at TAAR1 across different species.
| Compound | Receptor | Species | Assay Type | EC50 (nM) | Reference |
| β-phenethylamine (PEA) | TAAR1 | Human | cAMP accumulation | 80.6 | [10] |
| β-phenethylamine (PEA) | TAAR1 | Human | cAMP accumulation | 193 | [3] |
| β-phenethylamine (PEA) | TAAR1 | Rat | cAMP accumulation | 231 | [3] |
| β-phenethylamine (PEA) | TAAR1 | Mouse | cAMP accumulation | 150 | [3] |
Postulated Signaling Pathways of 3-FPEA at TAAR1
Assuming 3-FPEA acts as an agonist at TAAR1, it would likely initiate a cascade of intracellular signaling events. TAAR1 is known to be coupled to Gs and Gq proteins.[4] Activation of the canonical Gs pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA). TAAR1 signaling also involves Protein Kinase C (PKC) and the phosphorylation of the extracellular signal-regulated kinase (ERK) 1/2.[4][5][6][11]
TAAR1 Gs-protein coupled signaling cascade.
Experimental Protocols for Characterizing 3-FPEA
To determine the receptor binding profile of 3-FPEA, standard pharmacological assays are required. Below are generalized protocols that can be adapted for this purpose.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound (3-FPEA) for a receptor by its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of 3-FPEA for a specific receptor (e.g., TAAR1, DAT, NET, SERT).
Materials:
-
Membrane preparations from cells expressing the target receptor.
-
A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]-epinephrine for TAAR1, [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-citalopram for SERT).
-
Unlabeled 3-FPEA.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of unlabeled 3-FPEA.
-
In a 96-well plate, add the assay buffer, radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of a known displacer (for non-specific binding), or the serially diluted 3-FPEA.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of 3-FPEA.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Workflow for a competitive radioligand binding assay.
Functional Assay (e.g., cAMP Accumulation)
This assay measures the functional consequence of receptor activation by a ligand.
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of 3-FPEA at a Gs-coupled receptor like TAAR1.
Materials:
-
A cell line expressing the target receptor (e.g., HEK293-TAAR1).
-
3-FPEA.
-
A known agonist for the receptor (positive control).
-
Assay medium.
-
A cAMP detection kit (e.g., HTRF, ELISA, or a reporter gene assay).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Prepare serial dilutions of 3-FPEA and the positive control agonist.
-
Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add the diluted compounds to the cells.
-
Incubate for a specified period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log concentration of 3-FPEA to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve.
Conclusion and Future Directions
While 3-FPEA is a compound of interest due to its structural relationship with phenethylamine, its pharmacological profile remains largely uncharacterized in the public domain. The primary putative targets are TAAR1 and the monoamine transporters. To advance the understanding of 3-FPEA's mechanism of action and potential therapeutic applications, comprehensive in vitro and in vivo studies are necessary to determine its binding affinities, functional activities, and selectivity at these and other CNS receptors. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 404-70-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 6. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of monoamine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Metabolism of 3-Fluorophenethylamine: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted in vivo metabolism of 3-Fluorophenethylamine (3-FPEA). In the absence of direct experimental data for 3-FPEA, this document extrapolates the known metabolic pathways of its parent compound, phenethylamine (PEA), to forecast the biotransformation of 3-FPEA. The primary predicted metabolic routes include oxidative deamination to 3-fluorophenylacetic acid, N-methylation, N-acetylation, and potential aromatic hydroxylation, followed by subsequent conjugation reactions. This guide offers detailed hypothetical experimental protocols for the identification and quantification of these predicted metabolites and visualizes the anticipated metabolic pathways and experimental workflows using Graphviz diagrams. The information presented herein serves as a foundational resource for researchers initiating studies on the pharmacokinetics and metabolism of 3-FPEA and other fluorinated phenethylamine derivatives.
Introduction
This compound (3-FPEA) is a halogenated analog of phenethylamine (PEA), a trace amine with neuromodulatory functions in the central nervous system. The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its metabolic fate. Understanding the in vivo metabolism of 3-FPEA is crucial for the development of novel therapeutics and for assessing its toxicological profile.
This guide synthesizes the established metabolic pathways of phenethylamine to construct a predictive metabolic map for 3-FPEA. The stability of the carbon-fluorine bond in aromatic systems suggests that the core metabolic transformations will likely mirror those of the non-fluorinated parent compound.
Predicted Metabolic Pathways of this compound
The in vivo biotransformation of 3-FPEA is anticipated to proceed through several key enzymatic pathways, primarily involving Phase I and Phase II reactions.
Phase I Metabolism
Phase I reactions are expected to modify the 3-FPEA molecule, preparing it for subsequent conjugation or excretion.
-
Oxidative Deamination (Major Pathway): The most prominent metabolic route for phenethylamine is oxidative deamination. This two-step process is initiated by monoamine oxidase (MAO) , particularly MAO-B, which converts the primary amine to an aldehyde intermediate. Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes the aldehyde to the corresponding carboxylic acid. Therefore, the principal metabolite of 3-FPEA is predicted to be 3-fluorophenylacetic acid (3-FPAA) .[1][2][3][4]
-
N-Methylation: The enzyme phenylethanolamine N-methyltransferase (PNMT) is known to catalyze the N-methylation of phenethylamine.[1][5] It is therefore plausible that 3-FPEA undergoes a similar transformation to yield N-methyl-3-fluorophenethylamine .
-
N-Acetylation: Aralkylamine N-acetyltransferase (AANAT) is another enzyme responsible for the metabolism of phenethylamine, leading to the formation of N-acetylated derivatives.[1][6] Thus, N-acetyl-3-fluorophenethylamine is a potential metabolite of 3-FPEA.
-
Aromatic Hydroxylation: While less common for phenethylamine itself, aromatic hydroxylation is a possible metabolic route. The fluorine atom at the 3-position may influence the regioselectivity of this reaction, potentially leading to the formation of hydroxylated 3-FPEA isomers.
Phase II Metabolism
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation and Sulfation: The parent molecule (3-FPEA) or its hydroxylated metabolites could undergo conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. The identification of a sulfo-conjugated metabolite for a PEA derivative supports this prediction.[7][8]
-
Amino Acid Conjugation: Phenylacetic acid, the major metabolite of PEA, can be conjugated with amino acids. Phenylacetylglutamine has been identified as a human metabolite of PEA.[7] Consequently, 3-fluorophenylacetylglutamine is a probable Phase II metabolite of 3-FPEA.
Data Presentation: Predicted Metabolites of this compound
The following table summarizes the predicted metabolites of 3-FPEA, their proposed enzymatic origins, and their expected analytical signatures.
| Predicted Metabolite | Abbreviation | Metabolic Pathway | Enzyme(s) | Expected Mass Shift (from 3-FPEA) |
| 3-Fluorophenylacetic acid | 3-FPAA | Oxidative Deamination | MAO, ALDH | +15.99 Da |
| N-Methyl-3-fluorophenethylamine | N-Methylation | PNMT | +14.02 Da | |
| N-Acetyl-3-fluorophenethylamine | N-Acetylation | AANAT | +42.01 Da | |
| Hydroxy-3-fluorophenethylamine | Aromatic Hydroxylation | CYP450 | +15.99 Da | |
| 3-FPEA-Glucuronide | Glucuronidation | UGTs | +176.01 Da | |
| 3-FPEA-Sulfate | Sulfation | SULTs | +79.96 Da | |
| 3-Fluorophenylacetylglutamine | Amino Acid Conjugation | - | +145.04 Da (from 3-FPAA) |
Experimental Protocols
To investigate the in vivo metabolism of 3-FPEA, the following experimental methodologies are proposed.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Administration: A single dose of 3-FPEA (e.g., 10 mg/kg) administered via oral gavage and intravenous injection to assess first-pass metabolism.
-
Sample Collection: Blood samples collected via tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces collected over a 24-hour period.
-
Sample Preparation: Plasma separated from blood by centrifugation. Urine samples centrifuged to remove particulates. All samples to be stored at -80°C until analysis. For metabolite identification, plasma and urine samples would be subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.
Analytical Methodology: Metabolite Identification and Quantification
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended analytical platform due to its high sensitivity and specificity.[[“]][10]
-
Chromatography: A C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Full scan MS and product ion scans (MS/MS) will be performed to identify potential metabolites based on their predicted mass-to-charge ratios (m/z) and fragmentation patterns.
-
Quantification: A validated LC-MS/MS method using multiple reaction monitoring (MRM) will be developed for the quantification of 3-FPEA and its major predicted metabolites. This will involve the use of stable isotope-labeled internal standards for accuracy and precision.
Mandatory Visualizations
Predicted Metabolic Pathway of this compound
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. β-phenylethylamine, a small molecule with a large impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary phenylethylamine metabolites as potential markers for sports drug testing purposes. | Semantic Scholar [semanticscholar.org]
- 9. consensus.app [consensus.app]
- 10. academic.oup.com [academic.oup.com]
The Neuropharmacology of Fluorinated Phenethylamines: An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenethylamines are a vast class of psychoactive compounds that include endogenous neurotransmitters like dopamine and synthetic drugs such as amphetamine.[1][2] The introduction of fluorine into the phenethylamine scaffold is a key strategy in medicinal chemistry to modulate pharmacological properties.[3] Fluorination can significantly alter a compound's potency, selectivity, metabolic stability, and blood-brain barrier permeability. This can lead to a wide range of effects, from enhancing psychoactivity to diminishing it entirely.[3] This guide provides a comprehensive overview of the neuropharmacology of fluorinated phenethylamines, focusing on their structure-activity relationships, quantitative effects on monoamine systems, and the experimental protocols used for their evaluation.
Core Neuropharmacological Mechanisms
Fluorinated phenethylamines primarily exert their effects by interacting with monoamine neurotransmitter systems—dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Their mechanism of action typically involves one or both of the following:
-
Monoamine Transporter Interaction : Many fluorinated phenethylamines act on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4][5] They can function as reuptake inhibitors, blocking the transporter from clearing neurotransmitters from the synapse, or as releasing agents (substrates), causing the transporter to reverse its direction and expel neurotransmitters from the presynaptic neuron into the synapse.[4][6]
-
Receptor Binding : Certain derivatives, particularly those with hallucinogenic properties, act as agonists at specific serotonin receptors, most notably the 5-HT2A receptor.[5][7][8]
The specific behavioral outcomes, whether stimulant, entactogenic, or hallucinogenic, are determined by the compound's relative affinity and efficacy at these different transporters and receptors.[5][8]
Caption: General mechanism of action for monoamine releasing agents.
Structure-Activity Relationships (SAR)
The pharmacological profile of a fluorinated phenethylamine is highly dependent on the position and degree of fluorination, as well as other substitutions on the phenethylamine core.
-
Phenyl Ring Substitution :
-
Position : Halogenation at the para (4-position) of the phenyl ring generally confers positive effects on binding affinity for the 5-HT2A receptor.[7][9][10] For example, p-fluoroamphetamine (4-FA) is a potent dopamine and serotonin releasing agent.[11]
-
Halogen Type : While para-chloro and para-iodo substitutions often steer activity towards serotonin release, p-fluoroamphetamine's profile more closely resembles that of amphetamine, with stronger effects on dopamine.[11]
-
Alkoxy Groups : Adding alkoxy groups, as seen in psychedelic phenethylamines, is crucial for 5-HT2A affinity. Introducing fluorine to these alkoxy substituents, such as in fluorinated mescaline derivatives, generally increases binding affinity at 5-HT2A and 5-HT2C receptors and can enhance agonist potency.[12][13]
-
-
Alpha-Methylation (Amphetamines) : The presence of an α-methyl group typically increases stimulant properties and metabolic stability. For many phenethylamines, α-methylation has little effect on 5-HT receptor affinity when examining racemates.[14]
-
N-Alkylation : N,N-dimethylation of the terminal amine tends to decrease 5-HT receptor affinity.[14]
The introduction of fluorine can have unpredictable effects; for instance, while difluoroescaline retains the psychoactivity of escaline, the monofluorinated version is nearly inactive, and the trifluorinated analog shows increased potency.[3]
Quantitative Pharmacology Data
The following tables summarize key quantitative data for various fluorinated phenethylamines, illustrating their affinity for CNS targets and their functional potency.
Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Phenethylamines
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Reference |
|---|---|---|---|---|
| 2C-O-2F-Et | 150 | 1100 | >10000 | [13] |
| 2C-O-2,2,2F-Et | 8 | 17 | 2700 | [13] |
| F-Proscaline | 150 | 250 | 1600 | [12] |
| 2F-Proscaline | 170 | 210 | 2700 | [12] |
| 3F-Proscaline | 180 | 180 | 2600 | [12] |
Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Transporter Inhibition (IC50, nM) Data
| Compound | DAT Inhibition (IC50) | SERT Inhibition (IC50) | Reference |
|---|---|---|---|
| p-Fluoroamphetamine | 211 | 1140 | [11] |
| Amphetamine | 41 | 3890 | [11] |
| p-Chloroamphetamine | 1020 | 83 | [11] |
IC50 values represent the concentration required to inhibit 50% of radiolabeled dopamine or serotonin uptake into synaptosomes.
Table 3: In Vivo Effects of Fluorinated Phenethylamines | Compound | Effect | Model | Key Finding | Reference | | :--- | :--- | :--- | :--- | | p-Fluoroamphetamine | Drug Discrimination | Rats trained to discriminate amphetamine | Fully substituted for amphetamine (ED50 = 0.43 mg/kg) |[11] | | p-Fluoroamphetamine | Microdialysis | Rat striatum | Strongly elevated extracellular dopamine (849% of baseline) |[11] | | m-Fluoroamphetamine | Locomotor Activity | Rats | Significant dose-related increases in locomotion |[15] | | 3-Fluoromethamphetamine | Locomotor Activity | Rats | Significantly increased locomotor activity (0.5 and 1.0 mg/kg, i.v.) |[16] |
Experimental Protocols
Characterizing the neuropharmacology of fluorinated phenethylamines requires a suite of specialized in vitro and in vivo assays.
In Vitro Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.[17]
Methodology:
-
Membrane Preparation : Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[18] Protein concentration is determined using an assay like the BCA assay.[18]
-
Assay Setup : The assay is conducted in a 96-well plate. Each well contains the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[1]
-
Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[18]
-
Filtration : The incubation is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to minimize non-specific binding.[1][18]
-
Quantification : The radioactivity trapped on the filters is counted using a scintillation counter.[18]
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Caption: Experimental workflow for a radioligand binding assay.
In Vitro Neurotransmitter Uptake/Release Assay
These functional assays measure a compound's effect on monoamine transporter activity, determining if it acts as an inhibitor or a substrate (releaser).[6][19]
Methodology:
-
Preparation : The assay uses either synaptosomes (nerve terminals isolated from brain tissue) or cell lines stably expressing a specific monoamine transporter (e.g., DAT, SERT).[11][19]
-
Uptake Inhibition Assay :
-
Cells/synaptosomes are pre-incubated with varying concentrations of the test compound.
-
A radiolabeled neurotransmitter (e.g., [3H]-dopamine) is added to initiate uptake.[19]
-
After a short incubation period (e.g., 10 minutes), uptake is terminated by rapid filtration.
-
The radioactivity inside the cells/synaptosomes is measured to determine the rate of uptake.
-
IC50 values are calculated to quantify the potency of the compound as a transporter inhibitor.[19]
-
-
Release (Efflux) Assay :
-
Cells/synaptosomes are first pre-loaded with a radiolabeled neurotransmitter.
-
After washing to remove external radioactivity, the test compound is added at various concentrations.
-
The medium is sampled over time to measure the amount of radiolabeled neurotransmitter released from the cells.
-
EC50 values are calculated to quantify the potency of the compound as a releasing agent.[19]
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[11]
Methodology:
-
Probe Implantation : A microdialysis probe is surgically implanted into a specific brain region (e.g., nucleus accumbens or striatum).[16]
-
Perfusion : The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.
-
Sample Collection : The exiting fluid (dialysate) is collected at regular intervals (e.g., every 20 minutes).
-
Analysis : The concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Interpretation : After establishing a stable baseline, the animal is administered the test drug, and subsequent changes in neurotransmitter levels are measured and expressed as a percentage of the baseline.[11]
Key Signaling Pathways
Many fluorinated phenethylamines, especially hallucinogenic derivatives, are potent agonists at the 5-HT2A receptor, which signals through the Gq/11 G-protein pathway.
Caption: The 5-HT2A receptor Gq-coupled signaling cascade.[1]
Upon agonist binding, the 5-HT2A receptor activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). These events lead to a cascade of downstream cellular responses that underlie the compound's psychoactive effects.
Conclusion
Fluorinated phenethylamines represent a chemically diverse and pharmacologically rich class of compounds. The strategic placement of fluorine atoms can fine-tune their interactions with monoamine transporters and receptors, leading to a wide spectrum of neuropharmacological effects. Understanding their structure-activity relationships, supported by robust quantitative in vitro and in vivo data, is crucial for drug development professionals and researchers. The methodologies outlined in this guide provide a framework for the continued exploration of these compounds, both as tools to probe the complexities of monoaminergic systems and as potential leads for novel CNS therapeutics.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 14. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
3-Fluorophenethylamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine research chemical. As a structural analog of phenethylamine, it is presumed to exhibit stimulant properties by modulating monoaminergic neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on 3-FPEA, including its chemical and physical properties, potential synthesis routes, and predicted pharmacological profile based on data from analogous compounds. Due to the limited specific research on 3-FPEA, this document extrapolates likely mechanisms of action and signaling pathways to guide future research endeavors. All quantitative data for related compounds is presented in structured tables for comparative analysis, and detailed experimental protocols for synthesis and analysis are provided.
Introduction
Substituted phenethylamines are a broad class of organic compounds with a wide range of pharmacological activities, primarily acting as central nervous system stimulants, entactogens, and hallucinogens.[1] The introduction of a fluorine atom onto the phenyl ring, as in this compound (3-FPEA), can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity. 3-FPEA is primarily utilized as a research chemical and as an intermediate in the synthesis of more complex molecules.[2] Its mechanism of action is not well-documented, but it is believed to interact with various receptors in the brain, potentially affecting neurotransmitter levels.[2]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[2] It is soluble in organic solvents like ethanol and acetone but insoluble in water.[2]
| Property | Value | Reference |
| Molecular Formula | C8H10FN | [3] |
| Molecular Weight | 139.17 g/mol | [3] |
| CAS Number | 404-70-6 | [3] |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 191-193 °C | [2] |
| Density | 1.066 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.509 | [4] |
| pKa | 9.65 ± 0.10 (Predicted) | [2] |
Synthesis of this compound
The synthesis of 3-FPEA can be achieved through several routes, with the most common being the reduction of a nitrile or a nitroalkene.
Synthesis via Reductive Amination of 3-Fluorobenzaldehyde
A plausible and common method for the synthesis of 3-FPEA is the reductive amination of 3-fluorobenzaldehyde. This is a two-step process involving the formation of an imine followed by its reduction.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol). Add a source of ammonia (e.g., ammonium chloride and a base, or a solution of ammonia in methanol) (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Synthesis via Reduction of 3-Fluorophenylacetonitrile
Another viable route is the reduction of 3-fluorophenylacetonitrile.
Experimental Protocol: Nitrile Reduction
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH4) (2 equivalents) in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Addition of Nitrile: Dissolve 3-fluorophenylacetonitrile (1 equivalent) in the same dry solvent and add it dropwise to the stirred suspension of LiAlH4, maintaining a gentle reflux.
-
Work-up: After the addition is complete, continue to reflux for an additional 4 hours. Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Purification: Filter the resulting solid and wash it with the ethereal solvent. Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 3-FPEA can be purified by distillation.
Predicted Pharmacology and Mechanism of Action
Direct pharmacological data for 3-FPEA is scarce. However, based on its structural similarity to other phenethylamines, its primary mechanism of action is likely the modulation of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.
Interaction with Monoamine Transporters
Phenethylamines are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), often acting as substrates and/or inhibitors of reuptake. This leads to an increase in the synaptic concentration of these neurotransmitters.
Table of Monoamine Transporter Inhibition by Phenethylamine Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Amphetamine | 40 | 11 | 2100 | [2] |
| Phenethylamine | 310 | 48 | 3300 | [2] |
| N,α-diethylphenethylamine (DEPEA) | 130 | 120 | 11000 | [2] |
It is plausible that 3-FPEA exhibits a similar profile, likely with a preference for DAT and NET over SERT. The fluorine substitution at the meta position may influence its potency and selectivity.
Receptor Binding Profile
Substituted phenethylamines can also directly bind to various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and trace amine-associated receptors (TAARs).
Table of Receptor Binding Affinities (Ki, nM) of Phenethylamine Analogs
| Compound | Dopamine D2 | Serotonin 5-HT2A | TAAR1 | Reference |
| Phenethylamine | >10,000 | >10,000 | 520 | [5] |
| Amphetamine | >10,000 | >10,000 | 1100 | [5] |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | 2-fold less than Dopamine | - | - | [6] |
The fluorinated analog, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, shows significant affinity for the D2 receptor, suggesting that 3-FPEA may also interact with dopamine receptors.[6] Furthermore, many phenethylamines are potent agonists at the Trace Amine-Associated Receptor 1 (TAAR1), which modulates monoaminergic systems.[5][7]
Monoamine Oxidase (MAO) Inhibition
Some phenethylamines can inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.
Table of MAO Inhibition (Ki, µM) by Phenethylamine Analogs
| Compound | MAO-A | MAO-B | Reference |
| Phenethylamine | 9.8 | 0.8 | [4] |
| Amphetamine | 5.3 | 46 | [4] |
| α-ethylphenethylamine (AEPEA) | 14.0 | 234 | [4] |
Beta-fluorinated phenethylamine analogs have been shown to be preferred substrates for MAO-B.[8] It is possible that ring fluorination in 3-FPEA could also influence its interaction with MAO isoforms.
Predicted Signaling Pathways
Based on the likely targets identified above, 3-FPEA is predicted to activate several intracellular signaling cascades.
Dopamine Receptor Signaling
If 3-FPEA acts as an agonist at D1-like or D2-like dopamine receptors, it would trigger the following pathways:
Activation of D1-like receptors by 3-FPEA would likely lead to Gαs protein activation, stimulation of adenylyl cyclase, and an increase in intracellular cAMP, ultimately leading to the activation of Protein Kinase A (PKA).[9][10] Conversely, interaction with D2-like receptors would activate Gαi, inhibiting adenylyl cyclase and decreasing cAMP levels.[10]
Serotonin Receptor Signaling
Should 3-FPEA interact with serotonin receptors, particularly the 5-HT2A receptor, it would likely activate the phospholipase C (PLC) pathway:
This pathway involves the activation of Gαq, which in turn stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[11]
TAAR1 Signaling
Activation of TAAR1 by 3-FPEA would primarily lead to the stimulation of adenylyl cyclase and subsequent downstream signaling.
TAAR1 activation by phenethylamines leads to Gαs-mediated stimulation of adenylyl cyclase, increasing cAMP levels and activating PKA.[5][12] This can lead to the phosphorylation of transcription factors like CREB and the activation of other kinases such as ERK.[12] A key function of TAAR1 signaling is the modulation of monoamine transporter function, often leading to transporter phosphorylation and a reversal of their transport direction (efflux).[13]
Analytical Methodologies
The quantification of 3-FPEA in biological matrices and for quality control purposes can be achieved using standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the identification and quantification of 3-FPEA. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be necessary to improve chromatographic properties and sensitivity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the matrix.
-
Derivatization (Optional): The dried extract is reconstituted in a suitable solvent, and a derivatizing agent is added. The mixture is heated to ensure complete reaction.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and purity assessment of 3-FPEA.
Table of Predicted 1H and 13C NMR Chemical Shifts for 3-FPEA (in CDCl3)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | 7.20-7.30 (m) | 142.0 (d, J=7 Hz) |
| C2-H | 6.85-6.95 (m) | 113.5 (d, J=21 Hz) |
| C3 (C-F) | - | 163.0 (d, J=245 Hz) |
| C4-H | 6.90-7.00 (m) | 115.0 (d, J=21 Hz) |
| C5-H | 7.15-7.25 (m) | 130.0 (d, J=8 Hz) |
| C6-H | 6.85-6.95 (m) | 124.5 (d, J=3 Hz) |
| α-CH2 | 2.75 (t) | 39.0 |
| β-CH2 | 3.00 (t) | 43.5 |
| NH2 | 1.5 (br s) | - |
Note: Predicted shifts are based on computational models and data from similar structures. Actual values may vary. 'd' denotes a doublet due to fluorine coupling, 't' a triplet, 'm' a multiplet, and 'br s' a broad singlet.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-FPEA in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if desired, ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Conclusion
This compound is a research chemical with a predicted pharmacological profile characteristic of a monoaminergic stimulant. While direct experimental data on its receptor binding affinities and in vivo effects are limited, a comprehensive understanding of its potential mechanisms can be inferred from the extensive research on analogous phenethylamine compounds. This technical guide provides a foundation for researchers by outlining potential synthetic routes, analytical methodologies, and the likely signaling pathways involved in its pharmacological effects. Further research is warranted to definitively characterize the in vitro and in vivo pharmacology of 3-FPEA and to elucidate the specific effects of the 3-fluoro substitution on its activity.
References
- 1. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Investigating the Effects of 3-Fluoro-phenethylamine (3-F-PEA) on Neuroblastoma Cell Lines: A Technical Guide
Introduction
Neuroblastoma is the most common extracranial solid tumor in childhood, arising from neural crest cells of the sympathetic nervous system.[1] High-risk neuroblastoma is particularly challenging to treat, with high rates of relapse and poor long-term survival, underscoring the urgent need for novel therapeutic agents.[2] Substituted phenethylamines are a class of compounds with diverse biological activities. 3-Fluoro-phenethylamine (3-F-PEA) is a halogenated derivative of phenethylamine. While the direct effects of 3-F-PEA on neuroblastoma have not been documented in publicly available research, this guide outlines a comprehensive experimental framework to investigate its potential as an anti-cancer agent against neuroblastoma cell lines. This document is intended for researchers, scientists, and drug development professionals.
1.0 Experimental Protocols
A systematic investigation of a novel compound's anti-cancer properties involves a series of well-defined in vitro assays. The following protocols provide a roadmap for characterizing the effects of 3-F-PEA on neuroblastoma cell lines.
Cell Line Selection and Culture
The choice of cell lines is critical for obtaining comprehensive and relevant data. It is recommended to use a panel of neuroblastoma cell lines with different genetic backgrounds, such as varying MYCN amplification status and p53 mutation status.
Table 1: Recommended Neuroblastoma Cell Lines
| Cell Line | MYCN Status | p53 Status | Key Features |
| SH-SY5Y | Non-amplified | Wild-type | Adherent, neuroblastic morphology; can be differentiated into a more mature neuronal phenotype. |
| SK-N-BE(2) | Amplified | Mutated | Highly aggressive, expresses high levels of MYCN.[1] |
| IMR-32 | Amplified | Wild-type | Expresses p73 and is known for its high MYCN amplification.[1] |
| SK-N-AS | Non-amplified | Null | Represents a less aggressive, mesenchymal-like subtype.[1] |
Protocol:
-
Culture all cell lines in their recommended growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly subculture cells to maintain exponential growth.
-
Perform mycoplasma testing periodically to ensure cell culture integrity.
In Vitro Cytotoxicity and Proliferation Assays
These assays are fundamental for determining the dose-dependent effect of 3-F-PEA on the viability and proliferation of neuroblastoma cells.
1.2.1 MTT Assay
Protocol:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of 3-F-PEA concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
1.2.2 Trypan Blue Exclusion Assay
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of 3-F-PEA for the desired time points.
-
Harvest the cells by trypsinization and resuspend in complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
Apoptosis Assays
These assays determine whether the observed cytotoxicity is due to programmed cell death (apoptosis).
1.3.1 Annexin V/Propidium Iodide (PI) Staining
Protocol:
-
Treat cells with 3-F-PEA at concentrations determined from the cytotoxicity assays.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
1.3.2 Caspase Activity Assay
Protocol:
-
Use commercially available colorimetric or fluorometric assay kits to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Plate cells and treat with 3-F-PEA.
-
Lyse the cells and incubate the lysate with a caspase-specific substrate.
-
Measure the absorbance or fluorescence to quantify caspase activity.
Cell Cycle Analysis
This analysis will determine if 3-F-PEA causes cell cycle arrest.
Protocol:
-
Treat neuroblastoma cells with 3-F-PEA for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
2.0 Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 2: Hypothetical IC50 Values of 3-F-PEA on Neuroblastoma Cell Lines (µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| SH-SY5Y | |||
| SK-N-BE(2) | |||
| IMR-32 | |||
| SK-N-AS |
Table 3: Hypothetical Percentage of Apoptotic Cells after 48h Treatment with 3-F-PEA
| Cell Line | Vehicle Control | IC50 Concentration | 2x IC50 Concentration |
| SH-SY5Y | |||
| SK-N-BE(2) | |||
| IMR-32 | |||
| SK-N-AS |
Table 4: Hypothetical Cell Cycle Distribution (%) after 48h Treatment with 3-F-PEA in SK-N-BE(2) Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | |||
| IC50 3-F-PEA |
3.0 Potential Signaling Pathways for Investigation
Based on the known biology of neuroblastoma, several signaling pathways are critical for cell survival, proliferation, and apoptosis.[3][4] The effect of 3-F-PEA on these pathways should be investigated, for instance, by Western blotting for key protein markers.
Apoptotic Signaling Pathways
Apoptosis is regulated by the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.[5]
Caption: Potential modulation of apoptotic pathways in neuroblastoma by 3-F-PEA.
PI3K/Akt/mTOR Signaling Pathway
This is a key survival pathway that is often dysregulated in cancer, including neuroblastoma.[3] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR survival pathway by 3-F-PEA.
MAPK/ERK Signaling Pathway
This pathway is also crucial for cell proliferation, differentiation, and survival in neuroblastoma.
Caption: Potential inhibition of the MAPK/ERK proliferation pathway by 3-F-PEA.
4.0 Experimental Workflow
The following diagram illustrates a logical workflow for the in vitro evaluation of 3-F-PEA.
Caption: A structured workflow for the in vitro evaluation of 3-F-PEA.
This technical guide provides a comprehensive framework for the initial in vitro investigation of 3-F-PEA's effects on neuroblastoma cell lines. The proposed experiments will elucidate its cytotoxic and anti-proliferative potential, as well as its underlying mechanisms of action. Positive and significant findings from these studies would warrant further investigation, including in vivo studies in animal models of neuroblastoma, to fully assess the therapeutic potential of 3-F-PEA. This structured approach will enable researchers to generate robust and reproducible data, contributing to the development of novel therapeutic strategies for high-risk neuroblastoma.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Efficacy of a Three Drug-Based Therapy for Neuroblastoma in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic protein kinase signalling in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptotic Cell Death in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Behavioral Studies of 3-Fluorophenethylamine in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
Abstract
3-Fluorophenethylamine (3-FPEA) is a halogenated analog of phenethylamine, a trace amine with endogenous neuromodulatory functions. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound.[1] While extensive research exists for other fluorinated phenethylamines, such as the amphetamine analogs, specific in-vivo behavioral data for 3-FPEA in rodent models remains limited in publicly accessible literature. This technical guide synthesizes the expected behavioral profile of 3-FPEA based on the known effects of structurally related compounds and provides detailed, adaptable experimental protocols for its characterization. The anticipated effects on locomotor activity, the discriminative stimulus properties, rewarding effects, and reinforcement potential are discussed. Furthermore, this guide presents illustrative quantitative data and visual workflows to serve as a practical resource for researchers initiating studies on this and similar novel psychoactive substances.
Introduction
Phenethylamine and its derivatives are a broad class of compounds that exert significant effects on the central nervous system, primarily through their interaction with monoamine neurotransmitter systems. Fluorination of the phenethylamine scaffold can alter metabolic stability, lipophilicity, and binding affinity for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These alterations can profoundly impact the behavioral pharmacology of the parent compound.
This compound (3-FPEA) is a positional isomer of other fluorophenethylamines, such as the more extensively studied 4-fluoroamphetamine. Based on the known structure-activity relationships of fluorinated phenethylamines, 3-FPEA is hypothesized to act as a monoamine releaser and/or reuptake inhibitor, leading to stimulant-like behavioral effects.[3][4] This guide provides a comprehensive overview of the anticipated behavioral effects of 3-FPEA in rodents and detailed protocols for their empirical investigation.
Anticipated Behavioral Pharmacology
The behavioral effects of 3-FPEA are expected to be consistent with those of other psychostimulants that increase synaptic concentrations of dopamine and other catecholamines.
Locomotor Activity
It is anticipated that 3-FPEA will produce a dose-dependent increase in spontaneous locomotor activity in rodents. Studies on a positional isomer, para-fluoroamphetamine (4-FA), have demonstrated complex effects on locomotion, including initial depression followed by stimulation.[5] Research on various monohalogenated phenethylamine analogs has shown that they generally increase locomotor activity, an effect mediated by catecholaminergic systems.[3] Therefore, 3-FPEA is expected to enhance horizontal and vertical movements in an open-field arena.
Drug Discrimination
In drug discrimination paradigms, animals are trained to distinguish the subjective effects of a drug from a vehicle. It is predicted that in rats trained to discriminate a known psychostimulant, such as d-amphetamine or cocaine, from saline, 3-FPEA would substitute for the training drug in a dose-dependent manner. This would indicate that 3-FPEA produces similar interoceptive cues as established psychostimulants.[6][7]
Conditioned Place Preference (CPP)
Conditioned place preference is a widely used paradigm to assess the rewarding or aversive properties of a substance.[8] Given the expected increase in dopaminergic activity, it is hypothesized that 3-FPEA will induce a significant conditioned place preference in rodents, indicating its rewarding and potentially abuse-related effects.
Self-Administration
The reinforcing properties of a drug can be evaluated using self-administration paradigms, where animals learn to perform an operant response (e.g., lever pressing) to receive a drug infusion. It is anticipated that rodents would readily learn to self-administer 3-FPEA, demonstrating its reinforcing effects and suggesting a potential for abuse.
Quantitative Data Summary (Illustrative)
Due to the limited availability of specific experimental data for 3-FPEA, the following tables present illustrative, yet plausible, quantitative data based on the known effects of structurally similar compounds, such as fluorinated amphetamines.[9] These tables are intended to serve as a guide for expected outcomes in future studies.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Vertical Activity (Rears) |
| Vehicle (Saline) | 1500 ± 150 | 50 ± 8 |
| 1 | 2500 ± 200 | 80 ± 12 |
| 3 | 4500 ± 350 | 150 ± 20 |
| 10 | 6000 ± 500 | 200 ± 25 |
Table 2: Discriminative Stimulus Effects of this compound in Rats Trained to Discriminate d-Amphetamine (1 mg/kg) from Saline
| Dose (mg/kg, i.p.) | % Responding on d-Amphetamine-Appropriate Lever | Response Rate (% of Saline Control) |
| Vehicle (Saline) | 10 ± 5 | 100 ± 10 |
| 0.3 | 25 ± 8 | 95 ± 8 |
| 1.0 | 60 ± 10 | 85 ± 7 |
| 3.0 | 90 ± 5 | 70 ± 5 |
Table 3: Conditioned Place Preference Induced by this compound in Mice
| Dose (mg/kg, i.p.) | Time Spent in Drug-Paired Compartment (s) - Pre-Test | Time Spent in Drug-Paired Compartment (s) - Post-Test | Preference Score (Post-Test - Pre-Test) |
| Vehicle (Saline) | 450 ± 30 | 460 ± 35 | 10 ± 15 |
| 1 | 445 ± 28 | 550 ± 40 | 105 ± 25 |
| 3 | 455 ± 32 | 680 ± 50 | 225 ± 40 |
| 10 | 450 ± 30 | 750 ± 60 | 300 ± 50 |
Table 4: Intravenous Self-Administration of this compound in Rats
| Infusion Dose (mg/kg/infusion) | Number of Infusions per 2-hour Session | Active Lever Presses | Inactive Lever Presses |
| Saline | 5 ± 2 | 10 ± 3 | 8 ± 2 |
| 0.03 | 15 ± 4 | 30 ± 6 | 10 ± 3 |
| 0.1 | 40 ± 8 | 85 ± 12 | 12 ± 4 |
| 0.3 | 25 ± 6 | 60 ± 10 | 11 ± 3 |
Detailed Experimental Protocols
The following protocols are adapted from established methods for studying the behavioral effects of psychostimulants in rodents.
Locomotor Activity
-
Subjects: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: Open-field arenas (40 x 40 x 30 cm) equipped with infrared photobeams to automatically record horizontal and vertical activity.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer 3-FPEA (1, 3, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the open-field arena.
-
Record locomotor activity for 60 minutes in 5-minute bins.
-
Analyze data for total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Drug Discrimination
-
Subjects: Male Sprague-Dawley rats (250-300 g), food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Procedure:
-
Training: Train rats to press one lever for a food reward following an injection of d-amphetamine (1 mg/kg, i.p.) and the other lever following a saline injection. Training sessions are conducted daily until rats reliably respond on the correct lever (>80% accuracy).
-
Testing: Once trained, administer various doses of 3-FPEA (0.3, 1.0, 3.0 mg/kg, i.p.) and record the percentage of responses on the d-amphetamine-appropriate lever and the overall response rate.
-
Conditioned Place Preference (CPP)
-
Subjects: Male C57BL/6J mice (8-10 weeks old).
-
Apparatus: A three-compartment CPP box with two large outer compartments differing in visual and tactile cues, and a smaller central compartment.
-
Procedure:
-
Pre-Test (Day 1): Place mice in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5): On alternate days, administer 3-FPEA (1, 3, 10 mg/kg, i.p.) and confine the mouse to one of the outer compartments for 30 minutes. On the other days, administer saline and confine the mouse to the opposite compartment.
-
Post-Test (Day 6): Place the mouse in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates a conditioned place preference.[10]
-
Intravenous Self-Administration
-
Subjects: Male Sprague-Dawley rats (300-350 g) surgically implanted with an indwelling intravenous catheter in the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers and an infusion pump.
-
Procedure:
-
Training: Allow rats to self-administer a reinforcer (e.g., cocaine) on a fixed-ratio 1 (FR1) schedule (one lever press results in one infusion) until stable responding is achieved.
-
Substitution: Substitute saline for the training drug until responding extinguishes.
-
Testing: Introduce different doses of 3-FPEA (0.03, 0.1, 0.3 mg/kg/infusion) and record the number of infusions earned and the pattern of responding on the active and inactive levers over 2-hour daily sessions.
-
Visualizations
Experimental Workflows
Figure 1. Experimental workflows for behavioral studies of 3-FPEA.
Proposed Signaling Pathway
Figure 2. Proposed mechanism of 3-FPEA at the dopaminergic synapse.
Conclusion
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminative Stimulus and Locomotor Effects of Para-Substituted and Benzofuran Analogs of Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of d-amphetamine on temporal discrimination in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cocaine-like discriminative stimulus effects of amphetamine, cathinone, methamphetamine, and their 3,4-methylenedioxy analogs in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 9. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 3-Fluorophenethylamine (3-FPEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenethylamine (3-FPEA) is a halogenated analog of phenethylamine. As with many fluorinated compounds, its pharmacokinetic and pharmacodynamic properties may be altered compared to its non-fluorinated parent compound, making it a person of interest in medicinal chemistry and pharmacological research. Accurate and precise analytical methods are crucial for the characterization of 3-FPEA and for its quantification in various matrices during research and development.
This document provides detailed application notes and protocols for the analytical determination of 3-FPEA using common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific validated methods for 3-FPEA are not widely published, the following protocols are based on established methods for structurally related phenethylamine analogs and provide a strong foundation for method development and validation.[1][2][3]
Analytical Standards
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 404-70-6 | [4] |
| Molecular Formula | C₈H₁₀FN | [4] |
| Molecular Weight | 139.17 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 87 °C at 15 mmHg | |
| Density | 1.066 g/mL at 25 °C |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique for the quantification of analytes in complex matrices, such as biological fluids.[1][5][6] The following protocol is adapted from methods developed for other phenethylamine derivatives and is suitable for the analysis of 3-FPEA in plasma or urine.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating 3-FPEA from biological samples while removing interfering matrix components.[2]
Workflow for SPE Sample Preparation:
Protocol:
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer (25 mM, pH 10).[2]
-
Sample Loading: To 0.5 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard (e.g., 3-FPEA-d4). Add 0.5 mL of ammonium acetate buffer (25 mM, pH 10) and vortex. Load the mixture onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove hydrophilic interferences.[2]
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 5-10 minutes.
-
Elution: Elute the 3-FPEA from the cartridge with 1 mL of a methanol/acetonitrile (1:1, v/v) mixture.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 6 minutes, hold for 1.5 min, then re-equilibrate |
MS/MS Conditions (Hypothetical for 3-FPEA):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 140.1 (corresponding to [M+H]⁺ of 3-FPEA)
-
Product Ions (Q3): Transitions would need to be determined by infusing a standard solution of 3-FPEA. A likely transition would be the loss of the aminoethyl side chain, resulting in a prominent fragment.
-
Collision Energy: To be optimized for the specific instrument and transitions.
Method Performance (Target Characteristics)
The following table summarizes the typical performance characteristics that should be targeted during method validation.
| Parameter | Target Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1-10 ng/mL |
| Accuracy | 85-115% (80-120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by internal standard |
| Recovery | Consistent and reproducible |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like phenethylamines, derivatization is typically required to improve chromatographic properties and thermal stability.[3][7]
Sample Preparation and Derivatization
Workflow for GC-MS Sample Preparation and Derivatization:
Protocol:
-
Extraction: Extract 3-FPEA from the sample matrix using liquid-liquid extraction (LLE). For example, basify an aqueous sample with NaOH and extract with ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried residue in 50 µL of ethyl acetate and add 50 µL of a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[3][7]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Conditions
Instrumentation:
-
A gas chromatograph equipped with a capillary column, coupled to a mass spectrometer.
GC Conditions (Example):
| Parameter | Setting |
|---|---|
| Column | HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 80°C (hold 2 min), ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| SIM Ions | To be determined from the mass spectrum of the derivatized 3-FPEA standard. |
Method Performance (Target Characteristics)
| Parameter | Target Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantitation (LOQ) | 5-15 ng/mL |
| Accuracy | 85-115% (80-120% at LOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the unequivocal structural confirmation and characterization of 3-FPEA standards.
Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-FPEA standard.
-
Dissolve the standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is desired.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical environment of the carbon atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum to confirm the presence and chemical shift of the fluorine atom.
-
2D NMR (optional): Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, for complete structural elucidation.
-
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine substituent) and the aliphatic ethylamine chain protons.
-
¹³C NMR: Resonances for the aromatic carbons (with C-F coupling) and the two aliphatic carbons.
-
¹⁹F NMR: A single resonance characteristic of a fluorine atom attached to an aromatic ring.
Conclusion
The protocols and application notes provided herein offer a comprehensive starting point for the development of robust and reliable analytical methods for this compound. While these methods are based on sound analytical principles and experience with similar compounds, it is crucial that they undergo rigorous validation to demonstrate their suitability for their intended purpose, ensuring the generation of high-quality, reproducible data in research and development settings.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Quantification of 3-F-PEA in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of 3-fluoro-phenethylamine (3-F-PEA) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes a comprehensive guide to method validation based on industry-standard practices, ensuring the development of a robust, reliable, and sensitive assay for pharmacokinetic studies, toxicological screening, and other research applications.
Introduction
3-fluoro-phenethylamine (3-F-PEA) is a synthetic psychoactive compound of the phenethylamine class. As with other designer drugs, its emergence necessitates the development of sensitive and specific analytical methods for its detection and quantification in biological matrices. This is crucial for understanding its pharmacokinetic profile, assessing its potential for abuse, and in forensic investigations. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of such compounds. This application note describes a complete protocol for the determination of 3-F-PEA in plasma.
Experimental Protocols
Materials and Reagents
-
3-F-PEA reference standard
-
3-F-PEA-d4 (deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water[1]
-
Formic acid (≥98%)[1]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 2.7 µm particle size).[3]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[3][4]
-
Thaw plasma samples to room temperature.
-
In a 1.5 mL polypropylene tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (3-F-PEA-d4).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
-
Transfer 200 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
Column: Reversed-phase C18, 2.1 x 50 mm, 2.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
SRM Transitions: (Hypothetical values, require experimental optimization)
-
3-F-PEA: Precursor Ion (Q1) > Product Ion (Q3)
-
3-F-PEA-d4: Precursor Ion (Q1) > Product Ion (Q3)
-
Caption: Logical workflow of the LC-MS/MS analysis.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application.[7] Key validation parameters are summarized below.
Linearity and Range
The linearity of the method should be assessed by preparing calibration standards in blank plasma at a minimum of six different concentration levels. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5) on three separate days.
| Parameter | Acceptance Criteria |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
Sensitivity
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Parameter | Acceptance Criteria |
| LLOQ Response | At least 5 times the blank response |
| Accuracy and Precision at LLOQ | Within ±20% |
Selectivity and Specificity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma is evaluated by analyzing blank plasma samples from at least six different sources.
| Parameter | Acceptance Criteria |
| Interference at Analyte Retention Time | No significant interfering peaks |
Recovery and Matrix Effect
The efficiency of the extraction procedure (recovery) and the influence of the plasma matrix on the ionization of the analyte (matrix effect) should be evaluated.
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | Close to 1 |
Stability
The stability of 3-F-PEA in plasma under various storage and handling conditions should be assessed.
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Three freeze-thaw cycles | % Bias within ±15% |
| Short-Term (Bench-Top) Stability | Room temperature for a specified period | % Bias within ±15% |
| Long-Term Stability | Frozen at -80°C for a specified period | % Bias within ±15% |
| Autosampler Stability | In the autosampler for a specified period | % Bias within ±15% |
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear comparison and reporting.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| LLOQ | ... | ... | ... |
| Cal 2 | ... | ... | ... |
| Cal 3 | ... | ... | ... |
| Cal 4 | ... | ... | ... |
| Cal 5 | ... | ... | ... |
| ULOQ | ... | ... | ... |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low QC | ... | ... | ... | ... |
| Mid QC | ... | ... | ... | ... |
| High QC | ... | ... | ... | ... |
Table 3: Stability Data Summary
| Stability Test | Storage Condition | % Bias from Nominal |
|---|---|---|
| Freeze-Thaw (3 cycles) | -80°C to RT | ... |
| Bench-Top (4 hours) | Room Temperature | ... |
| Long-Term (30 days) | -80°C | ... |
| Autosampler (24 hours) | 4°C | ... |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 3-F-PEA in plasma. The outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the detailed validation guidelines, will enable researchers to establish a reliable analytical method for various research and diagnostic purposes. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submission and scientific publication.
References
- 1. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. resolvemass.ca [resolvemass.ca]
GC-MS Analysis of 3-Fluorophenethylamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3-Fluorophenethylamine (3-FPEA) and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are designed to assist researchers in pharmacology, medicinal chemistry, and drug development in establishing robust analytical methods for these compounds.
Introduction
This compound is a halogenated derivative of phenethylamine. The introduction of a fluorine atom can significantly alter the parent molecule's physicochemical properties, metabolic stability, and biological activity. As with other phenethylamine derivatives, 3-FPEA is of interest for its potential interactions with monoamine transporters and receptors in the central nervous system. Accurate and sensitive analytical methods are therefore crucial for pharmacokinetic studies, metabolism profiling, and quality control during drug development. GC-MS, particularly after derivatization, offers a highly specific and sensitive method for the analysis of these compounds.
Experimental Protocols
The analysis of 3-FPEA and its derivatives by GC-MS typically requires a derivatization step to improve their volatility and thermal stability, leading to better chromatographic peak shapes and more reproducible fragmentation patterns.
Sample Preparation
Biological samples, such as plasma or urine, require an extraction step to isolate the analytes from the complex matrix.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of phenethylamines from aqueous matrices like urine or plasma.
-
Reagents and Materials:
-
Sample (e.g., 1 mL of urine or plasma)
-
Internal Standard (IS) solution (e.g., deuterated 3-FPEA)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1 mL of the sample into a glass centrifuge tube.
-
Add the internal standard to the sample.
-
Add 500 µL of 5.0 N aqueous NaOH to basify the sample.
-
Add 750 µL of hexane (or another suitable organic solvent) and vortex for 15 seconds.[1]
-
Centrifuge at approximately 1650 x g for 5 minutes to separate the layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 50°C.[1]
-
The dried residue is now ready for derivatization.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts compared to LLE.
-
Reagents and Materials:
-
Sample (e.g., 2 mL of urine)
-
Internal Standard (IS) solution
-
Phosphate buffer (0.1 M, pH 6)
-
Methanol
-
Elution solvent (e.g., dichloromethane/isopropanol/ammonia mixture)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold or automated SPE system
-
-
Procedure:
-
Mix 2 mL of the urine sample with 20 µL of the IS solution and 1 mL of 0.1 M phosphate buffer (pH 6).[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample mixture onto the cartridge.
-
Wash the cartridge with 0.1 M acetic acid and then with methanol to remove interferences.[2]
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and concentrated ammonia).[2]
-
Collect the eluent and evaporate to dryness under nitrogen.
-
The residue is ready for derivatization.
-
Derivatization
Derivatization is a critical step to improve the GC-MS analysis of phenethylamines. Acylation with fluorinated anhydrides is a common and effective approach.
Protocol 3: Acylation with Trifluoroacetic Anhydride (TFAA)
-
Reagents and Materials:
-
Dried sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate
-
Heating block or water bath
-
-
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
-
Note: Pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) can also be used as derivatizing agents following a similar procedure and may offer different chromatographic and mass spectrometric properties.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for the GC-MS analysis of derivatized 3-FPEA. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for a suitable time. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Scan Mode | Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation: Quantitative Analysis
For quantitative analysis using SIM mode, specific ions for the derivatized analyte and internal standard are monitored. The choice of quantifier and qualifier ions is crucial for selectivity and accuracy. The following table provides a template for the expected ions for the trifluoroacetyl (TFA) derivative of 3-FPEA, based on the known fragmentation of similar phenethylamines.
Table 1: Representative Quantitative Data for N-Trifluoroacetyl-3-Fluorophenethylamine
| Analyte | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | TFA | To be determined empirically | 235 (M+) | 126 | 109 |
| Deuterated 3-FPEA (IS) | TFA | To be determined empirically | M+ of deuterated derivative | Fragment 1 of IS | Fragment 2 of IS |
Note: The molecular weight of the TFA derivative of 3-FPEA is 235.19 g/mol . The expected fragmentation would involve cleavage alpha to the nitrogen and benzylic cleavage. The ion at m/z 109 corresponds to the fluorotropylium cation, a characteristic fragment for compounds containing a fluorobenzyl moiety. The ion at m/z 126 would correspond to the iminium fragment resulting from alpha-cleavage.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 3-FPEA derivatives from a biological matrix.
Caption: GC-MS Analysis Workflow for 3-FPEA Derivatives.
Signaling Pathway of Phenethylamines
Phenethylamines, including 3-FPEA, are known to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor. Activation of TAAR1 can modulate the activity of monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).
Caption: TAAR1 Signaling Pathway Activated by 3-FPEA.
References
Application Notes and Protocols for the Chiral Separation of 3-Fluorophenethylamine Enantiomers by HPLC
Introduction
3-Fluorophenethylamine is a chiral compound belonging to the phenethylamine class, which includes various neurotransmitters, hormones, and psychoactive substances. The enantiomers of chiral amines often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial in drug development, pharmacology, and quality control. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the reliable separation of enantiomers.[1]
This document provides a detailed protocol for the chiral separation of this compound enantiomers by HPLC, focusing on polysaccharide-based and cyclodextrin-based CSPs. The methodologies are based on established techniques for the resolution of structurally related chiral amines and amphetamine analogs.[1][2]
Key Separation Principles
The successful chiral separation of this compound relies on the differential interaction of its enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for resolving a broad range of racemic compounds, including primary amines.[1] The separation can be achieved in different modes:
-
Normal Phase (NP) Chromatography: Utilizes a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol). For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
-
Reversed-Phase (RP) Chromatography: Employs a polar mobile phase, typically a mixture of water and acetonitrile or methanol. For basic compounds, operating at a high pH can improve separation performance.[3]
-
Polar Organic Mode: Uses a polar mobile phase without water, such as acetonitrile with methanol.
This application note will focus on a normal phase HPLC method, which is a common and effective starting point for the chiral separation of amines.
Data Presentation
The following tables summarize exemplary chromatographic conditions and expected results for the chiral separation of phenethylamine analogs. These serve as a strong starting point for the method development of this compound separation.
Table 1: Recommended Chiral Stationary Phases and Dimensions
| Parameter | Recommendation |
| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 or CHIRALPAK® AD-H |
| Particle Size | 3 µm or 5 µm |
| Column Dimensions (ID x L) | 4.6 x 150 mm or 4.6 x 250 mm |
Table 2: Exemplary Normal Phase HPLC Conditions and Expected Performance
| Parameter | Condition |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
| Expected Retention Time (Enantiomer 1) | ~ 8 min |
| Expected Retention Time (Enantiomer 2) | ~ 10 min |
| Expected Resolution (Rs) | > 1.5 |
Note: Retention times are illustrative and will vary depending on the specific CSP, column dimensions, and exact mobile phase composition.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers using HPLC.
Materials and Reagents
-
Racemic this compound
-
HPLC grade n-Hexane
-
HPLC grade Ethanol (or Isopropanol)
-
Diethylamine (DEA), analytical grade
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Lux® Cellulose-1, 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-Hexane, Ethanol, and Diethylamine in the desired ratio. For a starting point, use a ratio of 90:10:0.1 (v/v/v).
-
For 1 liter of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of Diethylamine.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a stock solution of 1.0 mg/mL.
-
Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC System Setup and Equilibration
-
Install the chiral column in the HPLC system.
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 210 nm.
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject 5 µL of the prepared sample solution onto the column.
-
Start the data acquisition.
-
The enantiomers will be separated and detected as two distinct peaks.
-
Record the retention times of the two enantiomeric peaks.
System Suitability
Before running a sequence of samples, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the racemic standard solution five times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs > 1.5 is generally considered baseline separation.
-
Calculate the relative standard deviation (RSD) for the peak areas and retention times. The RSD should typically be less than 2%.
Method Optimization
If the initial separation is not optimal (e.g., poor resolution, long run time), the following parameters can be adjusted:
-
Mobile Phase Composition:
-
Vary the ratio of n-Hexane to Ethanol (e.g., 95:5, 85:15). Increasing the percentage of ethanol will generally decrease retention times.
-
Adjust the concentration of Diethylamine (e.g., 0.05% to 0.2%). The concentration of the basic additive can significantly impact peak shape and selectivity.
-
-
Flow Rate: The flow rate can be adjusted to shorten or lengthen the analysis time. A lower flow rate may improve resolution.
-
Column Temperature: Changing the column temperature can affect the selectivity of the separation. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal condition.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the chiral HPLC method development.
Caption: Experimental workflow for the chiral HPLC separation of this compound.
Caption: Logical relationship of key parameters influencing chiral separation resolution.
References
Application Notes and Protocols for 3-Fluorophenethylamine (3-F-PEA) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are synthesized from available research on 3-Fluorophenethylamine (3-F-PEA) and related phenylethylamine compounds. A standardized, universally accepted protocol for 3-F-PEA administration in animal studies is not yet established. Researchers should adapt these guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Introduction
This compound (3-F-PEA) is a halogenated analog of β-phenylethylamine (PEA). Like other PEA analogs, it is investigated for its potential psychoactive and physiological effects, which are believed to be mediated through the catecholaminergic system.[1] These notes provide a framework for the preparation, administration, and evaluation of 3-F-PEA in rodent models, primarily mice, based on existing literature.
Data Presentation
Quantitative data from a comparative study on the behavioral effects of various PEA analogs in mice are summarized below. This table provides context for the potency of 3-F-PEA relative to other similar compounds.
Table 1: Comparative Behavioral Effects of PEA Analogs in Mice
| Compound | Dosage (mg/kg, i.p.) | Primary Behavioral Effect | Notes |
| β-Phenylethylamine (PEA) | 15 and 75 | Increased locomotor activity, hyperexcitability, stereotypy | Effects are dose-dependent. |
| p-Fluoro-PEA (p-F-PEA) | 15 and 75 | Increased locomotor activity, hyperexcitability, stereotypy | Potency is comparable to or greater than PEA. [1][2] |
| p-Chloro-PEA (p-Cl-PEA) | 15 and 75 | Increased locomotor activity, hyperexcitability, stereotypy | Similar efficacy to p-F-PEA at higher doses.[2] |
| p-Bromo-PEA (p-Br-PEA) | 15 and 75 | Increased locomotor activity, hyperexcitability, stereotypy | Similar efficacy to p-F-PEA at higher doses.[2] |
| Amphetamine (α-MePEA) | 5 and 10 | Increased locomotor activity, hyperexcitability, stereotypy | The most potent among the tested compounds.[1] |
Data synthesized from studies by Sabelli et al.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound (3-F-PEA) hydrochloride or freebase
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile water, saline, or a specific buffer compatible with the route of administration)
-
Animal model (e.g., Swiss male albino mice)[1]
-
Appropriate syringes and needles for the chosen route of administration
-
Standard laboratory equipment for animal handling and observation
2. Animal Handling and Acclimatization
-
All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
House animals in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.[3]
-
Allow for an acclimatization period of at least one week before the start of any experimental procedures.
-
Handle animals regularly to minimize stress-induced variability in behavioral assays.
3. Preparation of 3-F-PEA Solution
-
For Intraperitoneal (i.p.) Injection:
-
Dissolve 3-F-PEA in sterile saline to the desired concentration. For example, to achieve a dose of 75 mg/kg in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 18.75 mg/mL.
-
Ensure the solution is clear and free of particulates. Gentle warming or vortexing may be necessary to aid dissolution.
-
Prepare fresh solutions on the day of the experiment.
-
4. Administration Protocol
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice for behavioral studies.[1]
-
Dosage: Based on available literature, dosages of 15 mg/kg and 75 mg/kg have been used to elicit behavioral responses in mice.[1][2] The choice of dose will depend on the specific research question. A dose-response study is recommended to determine the optimal dose for the desired effect.
-
Procedure:
-
Weigh the animal to accurately calculate the required dose volume.
-
Gently restrain the mouse.
-
Administer the 3-F-PEA solution via intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer a corresponding volume of the vehicle to the control group.
-
Immediately after injection, place the animal in the observation arena or home cage, depending on the experimental design.
-
5. Behavioral Assessment
-
Observation Period: Behavioral changes can be observed shortly after administration. The observation period should be defined based on the expected time course of the drug's effects.
-
Parameters to Observe:
-
Locomotor Activity: Can be measured using automated activity monitors or by manual scoring of line crossings in an open field.
-
Stereotyped Behaviors: These are repetitive, unvarying behaviors that can be rated on a scale. Examples include increased sniffing, side-to-side head weaving, and paw-licking.[1]
-
Group Cage Behavior: Observe for changes in social interaction, such as increased aggression (fighting), jumping, and vocalization.[1][2]
-
-
Scoring: Utilize a standardized scoring system or rating scale to quantify the observed behaviors. Blinded scoring is recommended to minimize observer bias.
Mandatory Visualizations
Caption: Experimental workflow for 3-F-PEA administration and behavioral analysis in mice.
Caption: Hypothesized signaling pathway for 3-F-PEA's effects on catecholaminergic systems.
References
- 1. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Fluorophenethylamine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine that requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve its chromatographic behavior and detection sensitivity. Due to its polar primary amine group, underivatized 3-FPEA exhibits poor peak shape and potential for adsorption within the GC system. Derivatization masks this polar functional group, increasing the analyte's volatility and thermal stability, leading to sharper, more symmetrical peaks and improved quantitative performance.
This document provides detailed protocols for the acylation of 3-FPEA using two common reagents: Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA). Acylation replaces the active hydrogen of the primary amine with a fluoroacyl group, creating a less polar and more volatile derivative suitable for GC-MS analysis.
Experimental Workflow
The overall workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below.
Figure 1. General experimental workflow for the derivatization and GC-MS analysis of 3-FPEA.
Derivatization Reactions
Acylation of this compound with TFAA or PFPA proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride, leading to the formation of an N-acylated derivative and a carboxylic acid byproduct.
Figure 2. Acylation reactions of this compound with TFAA and PFPA.
Experimental Protocols
Materials and Reagents
-
This compound (3-FPEA) standard
-
Trifluoroacetic Anhydride (TFAA)
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Nitrogen gas, high purity
-
Conical reaction vials (1 mL)
-
Heating block or oven
-
Pipettes and syringes
Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: Prepare a standard solution of 3-FPEA in methanol. For analysis of samples, perform a suitable extraction to isolate the analyte and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[1]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)
-
Sample Preparation: Follow the same sample preparation procedure as in Protocol 1.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) is required. The following parameters are provided as a general guideline and may require optimization for specific instrumentation and analytical goals.
Table 1: Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL, splitless mode |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for 5 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 40-500 |
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of phenethylamine derivatives. While specific data for 3-FPEA is not available in the cited literature, the values for structurally similar amphetamines provide a strong indication of the expected analytical performance. A comparative study of TFAA, PFPA, and heptafluorobutyric anhydride (HFBA) for the derivatization of various amphetamines and cathinones found that PFPA provided the best sensitivity.[1]
Table 2: Representative Quantitative Data for Acylated Phenethylamines
| Analyte | Derivatizing Agent | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Amphetamine | PFPA | 2.5 | 5 - 1000 | > 0.99 |
| Methamphetamine | PFPA | 2.5 | 5 - 1000 | > 0.99 |
| MDA | PFPA | 5 | 10 - 1000 | > 0.99 |
| MDMA | PFPA | 5 | 10 - 1000 | > 0.99 |
| Amphetamine | TFAA | 5 | 10 - 1000 | > 0.97 |
| Methamphetamine | TFAA | 5 | 10 - 1000 | > 0.97 |
| MDA | TFAA | 10 | 10 - 1000 | > 0.97 |
| MDMA | TFAA | 10 | 10 - 1000 | > 0.97 |
Data adapted from a study on amphetamine-related drugs in oral fluid.[1]
Expected Mass Spectra Fragmentation
The mass spectra of acylated phenethylamines are characterized by specific fragmentation patterns that are useful for identification. The primary fragmentation pathway involves cleavage of the C-C bond alpha to the nitrogen atom, resulting in the formation of a stable iminium ion.
For N-(trifluoroacetyl)-3-fluorophenethylamine, the molecular ion (M+) is expected. The base peak is likely to be the fragment resulting from the loss of the fluorobenzyl radical. Other significant fragments would arise from the trifluoroacetyl group.
For N-(pentafluoropropionyl)-3-fluorophenethylamine, a similar fragmentation pattern is expected. The molecular ion should be observable, with the base peak corresponding to the iminium ion formed after alpha-cleavage. The pentafluoropropionyl group will also yield characteristic fragment ions. The mass spectra of PFPA derivatives of phenethylamines often show a prominent ion at m/z 204, corresponding to the pentafluoropropionylimine species.[2]
Conclusion
The derivatization of this compound with TFAA or PFPA is a crucial step for reliable and sensitive GC-MS analysis. The provided protocols offer a robust starting point for method development. PFPA is often favored for its potential to provide lower limits of detection.[1] Proper optimization of both the derivatization reaction and GC-MS parameters is essential to achieve the desired analytical performance for specific research or drug development applications.
References
Application Notes and Protocols for 3-Fluorophenethylamine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenethylamine (3-FPEA) is a substituted phenethylamine derivative that, like other compounds in its class, is presumed to interact with monoamine neurotransmitter systems. The introduction of a fluorine atom to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, making 3-FPEA a compound of interest for neuropharmacological research.[1][2] While specific binding data for 3-FPEA is not extensively published, based on the pharmacology of structurally related fluorinated phenethylamines and amphetamines, its primary targets are hypothesized to be the monoamine transporters (dopamine, norepinephrine, and serotonin) and associated G-protein coupled receptors.[3][4]
These application notes provide a framework for investigating the receptor binding profile of 3-FPEA using standard in vitro pharmacological assays. The protocols detailed below are based on established methodologies for characterizing ligand-receptor interactions.
Data Presentation
Due to the limited availability of specific binding data for this compound in the public domain, the following table presents hypothetical, yet plausible, binding affinities (Ki values) for 3-FPEA at key monoamine transporters and receptors. These values are extrapolated from data on structurally related compounds and serve as a guide for initial experimental design.
Table 1: Hypothetical Binding Profile of this compound (3-FPEA)
| Target | Ligand | K_i_ (nM) | Assay Type |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 | Radioligand Binding |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 250 | Radioligand Binding |
| Serotonin Transporter (SERT) | [³H]Citalopram | 800 | Radioligand Binding |
| Dopamine D2 Receptor | [³H]Spiperone | 300 | Radioligand Binding |
| Dopamine D1 Receptor | [³H]SCH 23390 | >1000 | Radioligand Binding |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | 600 | Radioligand Binding |
| Serotonin 5-HT1A Receptor | [³H]8-OH-DPAT | >1000 | Radioligand Binding |
Note: The Ki values presented are for illustrative purposes and should be experimentally determined.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of 3-FPEA for the human dopamine D2 receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).
Materials:
-
Test Compound: this compound (3-FPEA)
-
Radioligand: [³H]Spiperone (a D2 antagonist)
-
Cell Membranes: Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration ~0.5 nM), and 100 µL of membrane preparation (5-10 µg protein).
-
Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of varying concentrations of 3-FPEA (e.g., from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of [³H]Spiperone, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the 3-FPEA concentration.
-
Determine the IC50 value (the concentration of 3-FPEA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Dopamine Uptake Inhibition Assay
This protocol measures the functional effect of 3-FPEA on the dopamine transporter (DAT) by assessing its ability to inhibit the uptake of radioactive dopamine into cells expressing DAT.
Materials:
-
Test Compound: this compound (3-FPEA)
-
Radioactive Substrate: [³H]Dopamine
-
Cells: HEK293 or other suitable cells stably expressing the human dopamine transporter (hDAT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Non-specific Uptake Control: Cocaine (10 µM) or another potent DAT inhibitor.
-
24-well or 96-well cell culture plates
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Plate hDAT-expressing cells in 24-well or 96-well plates and grow to near confluency.
-
-
Assay Preparation:
-
On the day of the assay, wash the cells twice with warm uptake buffer.
-
Pre-incubate the cells with 200 µL of uptake buffer containing either vehicle, 10 µM cocaine (for non-specific uptake), or varying concentrations of 3-FPEA for 10-15 minutes at 37°C.
-
-
Uptake Initiation:
-
Add 50 µL of [³H]Dopamine (final concentration ~10-20 nM) to each well to initiate the uptake.
-
-
Incubation:
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
-
Uptake Termination and Washing:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (cocaine).
-
Plot the percentage of specific uptake against the logarithm of the 3-FPEA concentration.
-
Determine the IC50 value for uptake inhibition using non-linear regression analysis.
-
Signaling Pathway
The primary mechanism of action for many phenethylamines involves the modulation of dopamine signaling. 3-FPEA, if it interacts with the dopamine transporter or dopamine receptors, would influence this pathway. The diagram below illustrates a simplified overview of the dopamine signaling cascade initiated by the D1 receptor, a Gs-coupled receptor.
Caption: Simplified dopamine D1 receptor signaling pathway.
Disclaimer: This document is intended for research purposes only. This compound should be handled with appropriate safety precautions in a laboratory setting. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
Application Notes and Protocols for 3-F-PEA Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-phenethylamine (3-F-PEA) is a halogenated derivative of phenethylamine (PEA), a trace amine that acts as a central nervous system stimulant.[1][2] While the parent compound, PEA, is known to modulate monoamine neurotransmission, the specific molecular targets and electrophysiological effects of its fluorinated analogs, such as 3-F-PEA, are not well characterized. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of novel compounds on ion channel function, providing high-resolution insights into their mechanism of action.[3]
This document provides a detailed, hypothetical protocol for characterizing the effects of 3-F-PEA on voltage-gated sodium channels (NaV channels) using whole-cell patch-clamp electrophysiology. Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells and are a common target for therapeutic drugs.[4][5] This protocol is designed for researchers aiming to elucidate the pharmacological profile of 3-F-PEA and can be adapted for other voltage-gated ion channels.
Hypothesized Signaling Pathway
Given its structural similarity to known neuromodulatory compounds, it is hypothesized that 3-F-PEA may directly interact with voltage-gated ion channels embedded in the plasma membrane. This interaction could lead to a modification of ion flux, thereby altering cellular excitability. The diagram below illustrates a potential mechanism where 3-F-PEA acts as a blocker of a voltage-gated sodium channel, a common mechanism for many neuroactive compounds.
Caption: Hypothesized direct blockade of a voltage-gated sodium channel by 3-F-PEA.
Data Presentation
The following table summarizes hypothetical quantitative data that would be generated from the successful application of the described protocols. These parameters are essential for characterizing the pharmacological activity of 3-F-PEA on a specific ion channel subtype.
| Parameter | Hypothetical Value | Description |
| Cell Line | HEK293 cells stably expressing hNav1.7 | Human Embryonic Kidney 293 cells are a common heterologous expression system. |
| Tonic Block IC50 | 15.2 µM | The concentration of 3-F-PEA that inhibits 50% of the sodium current from a resting state. |
| Use-Dependent Block | 25.4% inhibition at 10 Hz | The percentage of additional current reduction during high-frequency stimulation in the presence of 3-F-PEA. |
| V½ of Activation | -20.5 mV (Control) vs. -25.1 mV (15 µM 3-F-PEA) | The membrane potential at which half of the channels are activated. A negative shift suggests the compound promotes opening. |
| V½ of Inactivation | -75.3 mV (Control) vs. -85.9 mV (15 µM 3-F-PEA) | The membrane potential at which half of the channels are inactivated. A negative shift indicates stabilization of the inactivated state. |
Experimental Protocols
This section details a whole-cell voltage-clamp protocol to assess the effect of 3-F-PEA on human Nav1.7 channels expressed in HEK293 cells.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7). Cells should be cultured on glass coverslips and be sub-confluent (60-80%) on the day of recording.
-
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.[4]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.[4] (Note: CsF is used to block potassium channels from the inside).
-
3-F-PEA Stock Solution: Prepare a 10 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
Equipment
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Digitizer (e.g., DigiData 1550)
-
Micromanipulator
-
Vibration isolation table
-
Perfusion system for solution exchange
-
Pipette puller and microforge
Whole-Cell Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[4]
-
Cell Plating: Place a coverslip with adherent cells into the recording chamber on the microscope stage and begin perfusion with the external solution.
-
Pipette Positioning: Fill a micropipette with the internal solution, ensuring no air bubbles are present at the tip. Under positive pressure, approach a target cell with the pipette.
-
Seal Formation: Once a dimple is observed on the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (>1 GΩ, a "giga-seal").
-
Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration. Electrical access to the cell interior is confirmed by the appearance of a capacitance transient.[5]
-
Stabilization: Allow the cell to stabilize for 3-5 minutes before beginning voltage-clamp protocols to allow for dialysis of the internal solution.
Voltage-Clamp Protocols
-
Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure most Nav1.7 channels are in a closed, resting state.[6]
-
Protocol 1: Tonic Block (Concentration-Response)
-
Elicit baseline Nav1.7 currents by applying a depolarizing test pulse to 0 mV for 20 ms every 10 seconds (0.1 Hz).[4]
-
Perfuse the cell with increasing concentrations of 3-F-PEA (e.g., 0.1, 1, 3, 10, 30, 100 µM).
-
Record the steady-state block at each concentration.
-
Analysis: Measure the peak inward current at each concentration and normalize to the baseline current. Plot the percentage of block against the log of the concentration and fit with a Hill equation to determine the IC50.
-
-
Protocol 2: Use-Dependent Block
-
From a holding potential of -120 mV, apply a train of 20 depolarizing pulses to 0 mV (10 ms duration) at a frequency of 10 Hz.
-
Perform this protocol first in the control external solution and then in the presence of 3-F-PEA (at a concentration near its IC50).
-
Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current reduction during the train between control and drug conditions to assess use-dependency.
-
-
Protocol 3: Steady-State Inactivation
-
To determine the voltage-dependence of steady-state inactivation, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
-
Perform this protocol in the absence and presence of 3-F-PEA.
-
Analysis: Normalize the peak current from each test pulse to the maximal peak current. Plot the normalized current against the pre-pulse potential and fit with a Boltzmann equation to determine the V½ of inactivation.
-
Mandatory Visualization
Experimental Workflow
The following diagram outlines the logical flow of the patch-clamp experiment from initial setup to final data analysis.
Caption: Experimental workflow for whole-cell patch-clamp analysis of 3-F-PEA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Difficulty forming a giga-seal | Unhealthy cells; dirty pipette tip; incorrect pressure. | Use healthy, sub-confluent cells. Ensure pipette tip is clean and fire-polished. Apply gentle and steady suction. |
| Low current amplitude | Low channel expression; poor whole-cell access (high series resistance). | Use a cell line with robust channel expression. Ensure complete membrane rupture for whole-cell access. Monitor and compensate for series resistance. |
| Unstable recording (leaky seal) | Cell death; mechanical instability; poor initial seal quality. | Monitor seal resistance throughout the experiment. Ensure the setup is free from vibrations. If the seal deteriorates, discard the recording. |
| No drug effect | Compound degradation; incorrect concentration; compound is inactive at the target. | Prepare fresh drug solutions daily. Verify stock concentration. Test a broad range of concentrations. |
References
Application Notes and Protocols: Developing a Stable Solution of 3-Fluorophenethylamine in Phosphate-Buffered Saline (PBS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the preparation and stability assessment of a 3-Fluorophenethylamine (3-FPEA) solution in Phosphate-Buffered Saline (PBS). 3-FPEA is a phenethylamine derivative with potential applications in neuroscience research and drug development. Achieving a stable and reproducible solution is critical for accurate and reliable experimental results. These application notes offer a step-by-step protocol for the dissolution of 3-FPEA hydrochloride (HCl), the recommended salt form for aqueous solutions, in PBS. Furthermore, it outlines protocols for both forced degradation studies and long-term stability assessment using High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the analytical method. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 3-FPEA is fundamental to developing a stable solution. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀FN | [1] |
| Molar Mass | 139.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | ~1.066 g/mL at 25 °C | |
| Predicted pKa | 9.65 ± 0.10 | [1] |
| Solubility | Soluble in organic solvents. The hydrochloride salt is soluble in water. | [1] |
Protocol for Preparation of 1X Phosphate-Buffered Saline (PBS), pH 7.4
A standard 1X PBS solution is the base for preparing the 3-FPEA solution.
Materials:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Disodium phosphate (Na₂HPO₄)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave
Protocol:
-
To prepare 1 liter of 10X PBS stock solution, dissolve the following in 800 mL of deionized water:
-
80 g of NaCl
-
2 g of KCl
-
14.4 g of Na₂HPO₄
-
2.4 g of KH₂PO₄
-
-
Adjust the pH to 7.4 with HCl or NaOH.
-
Add deionized water to a final volume of 1 liter.
-
Sterilize by autoclaving.
-
To prepare 1X PBS, dilute the 10X stock solution 1:10 with sterile deionized water.
Protocol for Dissolving this compound HCl in PBS
Due to the basic nature of the amine group in 3-FPEA, the hydrochloride salt is significantly more soluble in aqueous solutions. The pH of the PBS solution should be slightly acidic to ensure complete dissolution and stability.
Materials:
-
This compound Hydrochloride (3-FPEA HCl) powder
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
pH Adjustment of PBS: Before adding the 3-FPEA HCl, adjust the pH of the 1X PBS solution to approximately 6.8-7.0 using 0.1 M HCl. This slightly acidic environment will favor the protonated, more soluble form of the amine.
-
Weighing: Accurately weigh the desired amount of 3-FPEA HCl powder using a calibrated analytical balance.
-
Dissolution: Add the weighed 3-FPEA HCl to the pH-adjusted PBS.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Final pH Check: After dissolution, check the pH of the final solution and adjust to the desired experimental pH if necessary, keeping in mind that a more acidic pH will favor stability.
Stability Assessment Protocols
To ensure the reliability of experimental data, the stability of the 3-FPEA solution must be evaluated. This involves both forced degradation studies to identify potential degradation products and long-term stability testing under intended storage conditions.
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 3-FPEA.
Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and establish the stability-indicating nature of the analytical method.
Protocol:
-
Prepare a stock solution of 3-FPEA HCl in pH-adjusted PBS.
-
Aliquot the stock solution into separate vials for each stress condition.
-
Expose the aliquots to the following stress conditions:
-
Acid Hydrolysis: Add 1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate at 60°C for 7 days.
-
Photodegradation: Expose to light (ICH Q1B option 1 or 2) at room temperature for 7 days.
-
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC-UV method.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of 3-FPEA.
Long-Term Stability Study
This study evaluates the stability of the 3-FPEA solution under the intended storage conditions over a prolonged period.
Protocol:
-
Prepare a batch of 3-FPEA HCl solution in pH-adjusted PBS at the desired concentration.
-
Aliquot the solution into multiple vials made of the intended storage material (e.g., glass or polypropylene).
-
Store the vials at the following recommended conditions:
-
Refrigerated: 2-8 °C
-
Room Temperature: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw a vial from each storage condition.
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for color change or precipitation.
-
pH: Measurement of the solution's pH.
-
Assay: Quantification of 3-FPEA concentration using the validated HPLC-UV method.
-
Degradation Products: Quantification of any known degradation products identified in the forced degradation study.
-
Data Presentation
All quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison and trend analysis.
Table 1: Example of Forced Degradation Study Results
| Stress Condition | Incubation Time | % 3-FPEA Remaining | Number of Degradation Peaks |
| Control | 0 hours | 100.0 | 0 |
| 1 M HCl, 60°C | 24 hours | 85.2 | 2 |
| 1 M NaOH, 60°C | 24 hours | 78.5 | 3 |
| 3% H₂O₂, RT | 24 hours | 92.1 | 1 |
| 60°C | 7 days | 95.8 | 1 |
| Photolytic | 7 days | 99.1 | 0 |
Table 2: Example of Long-Term Stability Study Results (Storage at 2-8°C)
| Time Point (Months) | Appearance | pH | % 3-FPEA Remaining | Total Degradation Products (%) |
| 0 | Clear, colorless | 6.9 | 100.0 | 0.0 |
| 1 | Clear, colorless | 6.9 | 99.8 | < 0.1 |
| 3 | Clear, colorless | 6.8 | 99.5 | 0.1 |
| 6 | Clear, colorless | 6.8 | 99.2 | 0.2 |
| 12 | Clear, colorless | 6.7 | 98.5 | 0.4 |
| 24 | Clear, colorless | 6.7 | 97.1 | 0.8 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preparation and stability testing of this compound solutions in PBS. By utilizing the hydrochloride salt and adjusting the pH of the buffer, a stable solution can be achieved. The implementation of forced degradation and long-term stability studies, coupled with a validated stability-indicating HPLC-UV method, is essential for ensuring the quality, reliability, and reproducibility of research and development activities involving 3-FPEA. Adherence to these guidelines will enable researchers to confidently use 3-FPEA solutions in their experimental workflows.
References
Application Notes and Protocols for 3-Fluorophenethylamine in TAAR1 Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Fluorophenethylamine (3-FPEA) in studies investigating the Trace Amine-Associated Receptor 1 (TAAR1). This document includes an overview of TAAR1 signaling, detailed protocols for in vitro functional assays and in vivo behavioral studies, and a representative synthesis method for 3-FPEA.
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[1] TAAR1 is activated by endogenous trace amines, such as β-phenylethylamine, and psychostimulants like amphetamine.[2] this compound (3-FPEA) is a halogenated analog of phenethylamine and is investigated for its potential as a TAAR1 agonist. Understanding the interaction of 3-FPEA with TAAR1 and its downstream signaling is crucial for elucidating the therapeutic potential of this class of compounds.
TAAR1 Signaling Pathways
TAAR1 activation initiates a cascade of intracellular signaling events primarily through Gs protein coupling, leading to the production of cyclic AMP (cAMP).[2] However, TAAR1 can also signal through Gq proteins and β-arrestin pathways, leading to a diverse range of cellular responses.[3][4]
-
Gs-cAMP Pathway: Upon agonist binding, TAAR1 activates adenylyl cyclase via the Gs alpha subunit, resulting in an increase in intracellular cAMP levels.[2] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5][6]
-
Gq-PLC Pathway: TAAR1 can also couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4]
-
β-Arrestin Pathway: Following agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate TAAR1, leading to the recruitment of β-arrestin. β-arrestin can act as a scaffold protein, mediating G protein-independent signaling, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[7][8]
Data Presentation: In Vitro Activity of Substituted Phenethylamines at Human TAAR1
| Compound | EC50 (µM) | Emax (% of Phenethylamine) |
| Phenethylamine | 8.8 | 97 |
| β-Methylphenethylamine | 2.1 | 77 |
| Tyramine | 9.5 | 77 |
| Higenamine | 0.98 | 93 |
| Dimethylphenethylamine | 21 | 64 |
| p-Octopamine | 46 | 85 |
| Hordenine | 47 | 82 |
| Halostachine | 74 | 104 |
| p-Synephrine | 92 | 85 |
Data compiled from a study on phenethylamine analogues present in food supplements.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of 3-FPEA from 3-fluorobenzaldehyde.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Knoevenagel Condensation:
-
In a round-bottom flask, combine 3-fluorobenzaldehyde (1 equivalent), nitromethane (1.5 equivalents), and ammonium acetate (0.8 equivalents) in glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid (1-(3-fluorophenyl)-2-nitroethene) by filtration, wash with water, and dry.
-
-
Step 2: Reduction of the Nitroalkene:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) (3-4 equivalents) in anhydrous diethyl ether or THF.
-
Cool the LAH suspension in an ice bath.
-
Slowly add a solution of the 1-(3-fluorophenyl)-2-nitroethene (1 equivalent) in the same anhydrous solvent to the LAH suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with the solvent.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3-FPEA.
-
The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the freebase in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution or add a solution of HCl in isopropanol. The precipitated salt can be collected by filtration and recrystallized.
-
Protocol 2: In Vitro TAAR1 Functional Assay - cAMP Accumulation (HTRF)
This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of 3-FPEA at human TAAR1 using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing human TAAR1 (HEK-hTAAR1)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX)
-
This compound (3-FPEA)
-
Reference agonist (e.g., Phenethylamine)
-
cAMP HTRF assay kit (e.g., from Cisbio)
-
384-well white, low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture HEK-hTAAR1 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer to a density of 4 x 10^5 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of 3-FPEA and the reference agonist in the assay buffer at 2x the final desired concentration.
-
Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of assay buffer.
-
-
Cell Stimulation:
-
Seal the plate and incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Prepare the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Add 5 µL of the cAMP-d2 working solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate working solution to each well.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader at 665 nm (cryptate emission) and 620 nm (d2 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 3: In Vivo Behavioral Assay - Locomotor Activity
This protocol describes a method to assess the psychostimulant effects of 3-FPEA by measuring locomotor activity in mice using an open-field test.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound (3-FPEA)
-
Vehicle (e.g., 0.9% sterile saline)
-
Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).
-
Standard laboratory animal housing and handling equipment.
Procedure:
-
Animal Acclimation:
-
House the mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the mice for several days prior to testing to minimize stress.
-
-
Habituation:
-
On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse individually into the center of the open-field arena and allow it to explore freely for a 30-60 minute habituation period to establish a baseline level of activity.
-
-
Drug Administration:
-
Following habituation, remove the mice from the arenas and administer 3-FPEA or vehicle via intraperitoneal (i.p.) injection. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested to generate a dose-response curve.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the mice back into the open-field arenas.
-
Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Use a two-way ANOVA with dose and time as factors to analyze the time-course data.
-
Use a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare the total locomotor activity across different dose groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations
TAAR1 Signaling Pathways
Caption: Overview of TAAR1 signaling pathways.
Experimental Workflow: TAAR1 cAMP Accumulation Assay (HTRF)
Caption: Workflow for a TAAR1 cAMP HTRF assay.
Logical Relationship: Synthesis of this compound
Caption: Key steps in the synthesis of 3-FPEA.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open field test for mice [protocols.io]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 3-Fluorophenethylamine for in vitro assays
Welcome to the technical support center for 3-Fluorophenethylamine (3-FPEA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-FPEA) and why is its solubility a concern for in vitro assays?
A1: this compound (3-FPEA) is a derivative of phenethylamine with a fluorine atom on the phenyl ring.[1][2] It is typically a liquid or low-melting solid that is soluble in organic solvents but has moderate to low solubility in aqueous solutions like cell culture media or buffers.[1][3] This poor aqueous solubility is a significant hurdle for in vitro studies, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4] The molecule contains a basic amine group, which is a key feature to consider when developing solubilization strategies.[1]
Q2: My 3-FPEA, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening and how can I fix it?
A2: This common issue is known as kinetic precipitation. While 3-FPEA dissolves at high concentrations in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is much lower in the final aqueous assay buffer.[4][5] When the concentrated DMSO stock is rapidly diluted into the medium, the compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.[5]
To prevent this, you can try the following:
-
Lower the final concentration of 3-FPEA in your assay.
-
Reduce the final DMSO concentration to a non-toxic level, typically below 0.5% for most cell lines.[6][7]
-
Perform serial dilutions in your aqueous buffer to avoid a large, single-step change in solvent composition.[8]
-
Employ solubility enhancement techniques as described below, such as pH adjustment or the use of cyclodextrins.[5]
Q3: What are the primary strategies to improve the solubility of 3-FPEA for my experiments?
A3: There are three main strategies to enhance the aqueous solubility of 3-FPEA:
-
Co-Solvent System: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then dilute it into the aqueous assay buffer.[9][10]
-
pH Adjustment: Leverage the basic amine group on 3-FPEA. Lowering the pH of the aqueous buffer will protonate the amine, forming a more polar and water-soluble salt.[11][]
-
Use of Solubilizing Agents (Excipients): Incorporate agents like cyclodextrins, which can encapsulate the hydrophobic parts of the 3-FPEA molecule, forming a complex that is more soluble in water.[13][14][15]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A4: The maximum tolerated concentration of DMSO is highly dependent on the cell type. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit.[6] However, for more sensitive cell lines or primary cells, the concentration should be kept even lower, often below 0.1% , to avoid solvent-induced cytotoxicity or other off-target effects.[4][7] It is crucial to always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the test compound.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Compound Precipitation | The final concentration of 3-FPEA exceeds its solubility limit in the aqueous assay medium.[5] | • Reduce Final Concentration: Test a lower concentration range in your assay. • Optimize Co-Solvent: Ensure the final DMSO concentration is as low as possible (<0.5%).[16] • Adjust pH: Lower the pH of your buffer to protonate the amine group and increase solubility (see Protocol 2). • Use an Intermediate Dilution Step: Perform serial dilutions rather than a single large dilution.[8] • Employ a Solubilizing Agent: Use β-cyclodextrin to form a more soluble inclusion complex (see Protocol 3).[4] |
| Inconsistent or Non-Reproducible Assay Results | Incomplete dissolution or precipitation of the compound is leading to inaccurate dosing. | • Ensure Complete Initial Dissolution: Vortex and, if necessary, briefly sonicate the initial stock solution to ensure the compound is fully dissolved.[4] • Prepare Fresh Dilutions: Always prepare fresh working solutions from the concentrated stock just before each experiment.[5] • Visually Inspect for Precipitation: Before adding to your assay, visually inspect all solutions for any signs of precipitation. |
| Observed Cytotoxicity in Cell-Based Assays | The concentration of the organic co-solvent (e.g., DMSO) is too high for the cells.[17] | • Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration.[4] • Reduce Solvent Concentration: Ensure the final solvent concentration is well below the toxic threshold. This may require preparing a more concentrated stock of 3-FPEA if its solubility allows. |
Quantitative Data Summary
| Property | Value / Description | Implication for Solubility |
| Chemical Formula | C₈H₁₀FN[3] | Indicates a relatively small molecule. |
| Molecular Weight | ~139.17 g/mol [18] | Relevant for calculating molar concentrations. |
| Form | Liquid or low-melting solid[1][3][19] | Must be handled by volume or accurate weight. |
| Functional Groups | Basic amine group, fluorinated phenyl ring[1] | The amine group allows for salt formation at acidic pH to increase solubility. The phenyl ring contributes to its hydrophobicity. |
| Reported Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); moderate to low in water.[1][2][3] | A co-solvent is necessary for preparing stock solutions. Direct dissolution in aqueous media is challenging. |
| Boiling Point | ~87 °C at 15 mmHg[19] | Indicates volatility; handle accordingly. |
| Density | ~1.066 g/mL at 25 °C[19] | Useful for converting mass to volume. |
Experimental Protocols
Protocol 1: Preparation of a 3-FPEA Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution in an organic co-solvent.
-
Equilibrate: Allow the vial of 3-FPEA to come to room temperature before opening.
-
Weigh Compound: Accurately weigh the desired amount of 3-FPEA in a sterile microcentrifuge tube. If starting with a liquid, use density to calculate the volume needed.
-
Initial Dissolution: Add the required volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.[16]
Protocol 2: Improving Solubility via pH Adjustment
This protocol leverages the basic amine group of 3-FPEA to increase its aqueous solubility by forming a salt.
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer (e.g., PBS, HBSS) and adjust its pH to a mildly acidic value (e.g., pH 4.0-6.0) using a suitable acid like HCl.
-
Prepare Stock Solution: Create a high-concentration stock of 3-FPEA in a minimal amount of DMSO (as per Protocol 1).
-
Dilution: Slowly add the DMSO stock solution dropwise into the vortexing acidic buffer to achieve the desired final concentration.
-
Verification: Check the pH of the final solution and adjust if necessary. Visually inspect for any signs of precipitation.
-
Control: Remember to use a vehicle control containing the same final concentration of DMSO in the same pH-adjusted buffer.
Protocol 3: Enhancing Solubility using β-Cyclodextrin
This method is useful for significantly increasing the aqueous solubility of hydrophobic compounds by forming an inclusion complex.[13][14]
-
Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. The concentration can range from 1-10 mM, depending on the required solubility enhancement.
-
Prepare 3-FPEA Stock: Prepare a concentrated stock of 3-FPEA in a suitable organic solvent like DMSO (as per Protocol 1).
-
Complexation: While vigorously vortexing the cyclodextrin solution, slowly add the 3-FPEA stock solution dropwise.[4]
-
Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature to allow for efficient complex formation.[4]
-
Application: Use the resulting complex solution for your assay. A vehicle control containing the same concentration of both cyclodextrin and DMSO is critical.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to your experiments with 3-FPEA.
Caption: Decision workflow for improving 3-FPEA solubility.
Caption: Hypothetical signaling pathway for 3-FPEA activity.
Caption: General experimental workflow for assay preparation.
References
- 1. CAS 404-70-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. benchchem.com [benchchem.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 18. 74788-45-7 Cas No. | 1-(3-Fluorophenyl)ethylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 19. This compound 99 404-70-6 [sigmaaldrich.com]
Technical Support Center: Stability of 3-F-PEA in DMSO
This guide provides researchers, scientists, and drug development professionals with essential information and protocols regarding the stability of 3-Fluorophenethylamine (3-F-PEA) when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected long-term stability of 3-F-PEA dissolved in DMSO when stored at -20°C?
Q2: What are the best practices for preparing and storing 3-F-PEA solutions in DMSO to maximize stability?
To ensure the longest possible shelf-life of your 3-F-PEA stock solution, adhere to the following best practices:
-
Use High-Purity Solvents: Always use high-purity, anhydrous (or low water content) DMSO (≥99.9%) to prepare your stock solutions.[5]
-
Select Proper Containers: Store solutions in inert containers, such as amber glass vials with tightly sealed caps, to prevent light exposure and contamination.[1][6]
-
Control the Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1][3]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles and moisture absorption, divide the stock solution into smaller, single-use aliquots.[3]
-
Consistent Low Temperature: Maintain a constant storage temperature of -20°C or, for longer-term storage, -80°C.[1][6]
Q3: What are the visual or analytical signs of 3-F-PEA degradation in my DMSO stock?
Degradation may not always be visually apparent. However, you should be cautious if you observe:
-
Color Change: Any deviation from the initial color of the solution.
-
Precipitation: The formation of solid material in a solution that was previously clear, especially after thawing. This could indicate precipitation of the parent compound or a degradant.[4]
Analytically, the primary indicator of degradation is the appearance of new peaks or a decrease in the area of the parent compound peak when analyzed by a separation technique like High-Performance Liquid Chromatography (HPLC).[1][7]
Q4: How can I experimentally validate the stability of my 3-F-PEA stock solution over time?
The most reliable method for determining stability is to use a stability-indicating analytical method, typically HPLC with UV or Mass Spectrometry (MS) detection.[7][8][9] This involves analyzing the sample at set time points (e.g., T=0, 1 month, 3 months, 6 months) and quantifying the amount of 3-F-PEA remaining. The appearance of new peaks would signify degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
While specific data for 3-F-PEA is unavailable, the following table provides a hypothetical example of how stability data would be presented. This data would be generated by following the HPLC protocol outlined below.
Table 1: Example Stability of a 10 mM 3-F-PEA Solution in DMSO at -20°C
| Time Point | % 3-F-PEA Remaining (Assay vs. T=0) | Purity by Peak Area | Observations |
| T=0 | 100% | 99.8% | Clear, colorless solution |
| 1 Month | 99.5% | 99.7% | No change |
| 3 Months | 99.1% | 99.5% | No change |
| 6 Months | 98.2% | 98.9% | Minor degradant peak observed at 0.5% |
| 12 Months | 96.5% | 97.8% | Degradant peak increased to 1.2% |
Note: This table is for illustrative purposes only and does not represent actual experimental data for 3-F-PEA.
Experimental Protocols
Protocol: Determination of 3-F-PEA Stability in DMSO via HPLC-UV
This protocol outlines a method to assess the stability of 3-F-PEA in a DMSO solution stored at -20°C.
Objective: To quantify the percentage of 3-F-PEA remaining in a DMSO stock solution over time and detect the formation of any degradation products.
Materials:
-
3-F-PEA compound
-
Anhydrous, HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (or other appropriate modifier)
-
HPLC system with UV detector, column (e.g., C18), and autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
Cryo-storage vials
Methodology:
-
Preparation of Primary Stock Solution (T=0):
-
Accurately weigh a sufficient amount of 3-F-PEA to prepare a stock solution at a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the compound is fully dissolved. This is your T=0 reference sample.
-
-
Preparation of Stability Samples:
-
Aliquot the primary stock solution into multiple cryo-vials, ensuring each is tightly sealed.
-
Place the aliquots in a -20°C freezer for long-term storage.
-
-
HPLC Method Development (Initial):
-
Develop a reverse-phase HPLC method capable of resolving the 3-F-PEA peak from any potential impurities or degradants.
-
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm, 260 nm).
-
Injection Volume: 10 µL
-
-
-
Analysis at Time Points:
-
T=0 Analysis: Immediately analyze an aliquot of the freshly prepared stock solution. Dilute a small amount of the stock in the mobile phase to an appropriate concentration for the detector's linear range.
-
Subsequent Time Points (e.g., 1, 3, 6, 12 months): Remove one aliquot from the freezer. Allow it to thaw completely and equilibrate to room temperature. Prepare the sample for HPLC analysis using the same dilution factor as the T=0 sample.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each time point, identify the peak corresponding to 3-F-PEA based on its retention time from the T=0 analysis.
-
Calculate the purity of the sample by dividing the peak area of 3-F-PEA by the total area of all peaks in the chromatogram.
-
Calculate the percent remaining by comparing the peak area of 3-F-PEA at that time point to the peak area at T=0.
-
% Remaining = (Area_t / Area_t0) * 100
-
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 8. usp.org [usp.org]
- 9. gmpsop.com [gmpsop.com]
Technical Support Center: 3-Fluorophenethylamine Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during the mass spectrometry analysis of 3-Fluorophenethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in the mass spectrum of this compound?
A1: Background noise in mass spectrometry can originate from various sources, including the mobile phase, sample handling, and the instrument itself. Common background ions include those from solvents, plasticizers (like phthalates), and siloxanes from septa or column bleed.[1][2][3][4][5] In electrospray ionization (ESI), solvent clusters and adducts with sodium ([M+Na]+) or potassium ([M+K]+) are also frequently observed.[2][3]
Q2: What is in-source fragmentation and how might it affect the analysis of this compound?
A2: In-source fragmentation is the breakdown of an analyte within the ionization source of the mass spectrometer before mass analysis.[6][7] For fluorinated compounds like this compound, in-source fragmentation can be significant due to the potential for neutral losses, such as the loss of HF or parts of the ethylamine side chain.[6][7][8] This can lead to a decreased intensity of the molecular ion peak and the appearance of fragment ions that might be misinterpreted as impurities.
Q3: Can derivatization of this compound introduce artifacts?
A3: Yes, derivatization, often used in GC-MS to improve volatility and thermal stability, can introduce artifacts. For example, when using silylating agents like BSTFA or MSTFA, incomplete derivatization can result in multiple peaks for the same compound.[9][10] Additionally, side reactions with residual solvents or reagents can lead to the formation of unexpected by-products.[9][10]
Q4: Are there any characteristic fragmentation patterns for phenethylamines that I should be aware of?
A4: Yes, phenethylamines typically undergo alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, a major fragment would likely be observed at m/z 30 (CH2NH2+). Another common fragmentation pathway is the benzylic cleavage, leading to a tropylium-like ion. The presence of the fluorine atom can influence the fragmentation, potentially leading to the loss of HF.[11]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during the mass spectrometry of this compound.
Issue 1: Unexpected Peaks in the Mass Spectrum
Symptoms:
-
Presence of peaks not corresponding to the molecular ion or expected fragments of this compound.
-
A "noisy" or complex baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Solvent/System Contamination | Inject a solvent blank. If the peaks are present, they are from the system or solvent. Clean the injector, and ion source, and use fresh, high-purity solvents.[12][13][14] |
| Sample Handling Contamination | Peaks may arise from plasticizers (e.g., phthalates from plastic tubes) or other contaminants introduced during sample preparation. Use glass vials and minimize sample handling. |
| In-source Fragmentation | The fragmentation of this compound in the ion source can produce unexpected ions.[6][7] Try reducing the ion source temperature or energy (e.g., cone voltage in ESI) to minimize this effect. |
| Derivatization Artifacts | If derivatization was performed, by-products or incomplete reactions can lead to extra peaks.[9][10] Optimize the derivatization conditions (reagent concentration, temperature, time) and analyze a derivatized blank. |
Issue 2: Low Abundance or Absence of the Molecular Ion Peak
Symptoms:
-
The expected molecular ion peak for this compound (m/z 139.08) is weak or not observed.
Troubleshooting Workflow:
Caption: Troubleshooting low or absent molecular ion peak.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Extensive In-source Fragmentation | As a fluorinated compound, this compound may be prone to fragmentation in the ion source.[6][7][8] Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. If using ESI, reduce the cone/fragmentor voltage. If using Electron Ionization (EI), consider lowering the ionization energy. |
| Poor Ionization Efficiency | The chosen ionization method may not be optimal for this compound. If using ESI, adjust the pH of the mobile phase to promote protonation of the amine group (e.g., add formic acid). |
| Sample Degradation | The compound may have degraded prior to analysis. Prepare a fresh sample and analyze it promptly. |
| Incorrect Instrument Tuning | The mass spectrometer may not be properly tuned or calibrated for the mass range of interest. Perform a system tune and calibration according to the manufacturer's recommendations.[15] |
Common Artifacts and Their m/z Values
The following table summarizes potential artifacts that may be observed in the mass spectrum of this compound.
| m/z | Possible Identity | Potential Origin |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage of the ethylamine side chain.[11] |
| 109 | [M-HF]⁺ or [C₈H₉N]⁺ | Loss of hydrogen fluoride from the molecular ion. |
| 120 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |
| 139.08 | [M]⁺˙ | Molecular ion of this compound. [16] |
| 140.09 | [M+H]⁺ | Protonated molecular ion (common in ESI and CI). |
| 162.07 | [M+Na]⁺ | Sodium adduct from glassware, solvents, or additives.[2] |
| Various | Phthalates (e.g., 149, 167, 279) | Plasticizers from lab equipment (tubes, containers).[4] |
| Various | Polysiloxanes (repeating units of 74) | GC column bleed or septa.[4] |
Experimental Protocols
1. Sample Preparation for LC-MS (ESI)
-
Objective: To prepare a solution of this compound suitable for analysis by LC-MS with electrospray ionization.
-
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare the mobile phase. A common mobile phase for phenethylamines is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument (e.g., 1-10 µg/mL).
-
Transfer the final solution to an autosampler vial.
-
Include a blank sample containing only the mobile phase for comparison.
-
2. GC-MS Analysis with Derivatization
-
Objective: To derivatize this compound to increase its volatility for GC-MS analysis.
-
Materials:
-
This compound
-
Anhydrous pyridine or other suitable solvent
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Dissolve a small amount of this compound (e.g., 100 µg) in a suitable solvent (e.g., 100 µL of pyridine) in a GC vial.
-
Add an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-80 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
Analyze a derivatized blank (solvent and reagent only) to identify reagent-related artifacts.[9][10]
-
References
- 1. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ccc.bc.edu [ccc.bc.edu]
- 3. mswil.com [mswil.com]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. well-labs.com [well-labs.com]
- 9. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. gentechscientific.com [gentechscientific.com]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. gmi-inc.com [gmi-inc.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Optimizing Purification of 3-Fluorophenethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of 3-Fluorophenethylamine (3-FPEA) following its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound?
A1: The impurity profile of this compound largely depends on the synthetic route employed. For the common synthesis involving the reductive amination of 3-fluorobenzaldehyde, the following impurities are frequently observed:
-
Unreacted Starting Materials: Residual 3-fluorobenzaldehyde and the amine source (e.g., ammonia, hydroxylamine, or their salts).
-
Imine Intermediate: The N-substituted imine formed from the condensation of 3-fluorobenzaldehyde and the amine source may not have been fully reduced.
-
Over-alkylation Products: If a primary amine is used as the nitrogen source, secondary and tertiary amine byproducts can form.
-
Side-Products from Reducing Agent: Byproducts from the reducing agent (e.g., borate salts from sodium borohydride) may be present.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
-
Color Impurities: High-temperature distillation can sometimes lead to the formation of colored degradation products.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: As this compound is a liquid at room temperature, the most effective purification methods are:
-
Fractional Distillation under Reduced Pressure: This is the most common and efficient method for purifying liquid amines on a larger scale. It separates compounds based on their boiling points.
-
Flash Column Chromatography: This technique is suitable for smaller scales and for removing impurities with significantly different polarities from the desired product.
-
Acid-Base Extraction: This can be used as a preliminary purification step to separate the basic 3-FPEA from neutral or acidic impurities.
-
Recrystallization of a Salt: this compound can be converted to a solid salt (e.g., hydrochloride or oxalate salt), which can then be purified by recrystallization. The pure amine can be recovered by basification and extraction.
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be employed to determine the purity of your 3-FPEA sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and assessing overall purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities. The presence of a fluorine atom allows for ¹⁹F NMR, which can be a very clean way to assess purity with respect to fluorinated impurities.
-
Refractive Index: A quick physical constant measurement that can indicate the purity of the liquid.
Troubleshooting Guides
Fractional Distillation
Issue 1: The distillation is very slow, or the product is not distilling over at the expected temperature.
-
Possible Cause: Insufficient heating, a leak in the vacuum system, or improper insulation of the distillation column.
-
Recommended Solution:
-
Ensure the heating mantle is set to a temperature significantly higher than the boiling point of 3-FPEA at the given pressure.
-
Check all joints and connections for vacuum leaks. Use a high-vacuum grease on all ground glass joints.
-
Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[2]
-
Issue 2: The distillate is discolored (yellow or brown).
-
Possible Cause: Thermal degradation of the amine at high temperatures.[1]
-
Recommended Solution:
-
Ensure the distillation is performed under a sufficient vacuum to lower the boiling point.
-
Consider a pre-purification step, such as an activated carbon treatment of the crude product dissolved in a solvent, followed by filtration to remove color impurities before distillation.[3]
-
If the discoloration persists, flash column chromatography may be a more suitable purification method.
-
Issue 3: The pressure in the distillation apparatus is fluctuating.
-
Possible Cause: Bumping of the liquid in the distillation flask or an inconsistent vacuum source.
-
Recommended Solution:
-
Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.
-
Ensure the vacuum pump is functioning correctly and that the vacuum line is not obstructed.
-
Flash Column Chromatography
Issue 1: The product is eluting with the solvent front (poor separation).
-
Possible Cause: The chosen eluent system is too polar.
-
Recommended Solution:
-
Decrease the polarity of the eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
Consider using an amine-functionalized silica gel column, which can improve the separation of basic compounds.
-
Issue 2: The product is streaking on the column, leading to broad peaks and poor separation.
-
Possible Cause: Interaction of the basic amine with the acidic silica gel.
-
Recommended Solution:
-
Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent system to neutralize the acidic sites on the silica gel.
-
Alternatively, use a neutral stationary phase like alumina.
-
Issue 3: The product is not eluting from the column.
-
Possible Cause: The eluent system is not polar enough.
-
Recommended Solution:
-
Gradually increase the polarity of the eluent system. A common gradient for amines is from hexane/ethyl acetate to dichloromethane/methanol.
-
If the product is still retained, a small percentage of a stronger solvent like methanol with a trace of ammonia may be required.
-
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 87 °C at 15 mmHg |
| Density | 1.066 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.509 |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: To a round-bottom flask, add the crude this compound and a magnetic stir bar.
-
Distillation:
-
Begin stirring and apply a vacuum (e.g., 15 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Discard the initial low-boiling fraction (forerun), which may contain residual solvents.
-
Collect the fraction that distills at a constant temperature (approximately 87 °C at 15 mmHg).
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains in the flask.
-
Protocol 2: Purification by Flash Column Chromatography
Methodology:
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and the dissolved crude product.
-
Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent. A typical gradient for phenethylamines is a stepwise or continuous gradient from hexane to hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). A small amount of triethylamine (0.5%) can be added to the eluent to prevent streaking.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purity Assessment by GC-MS
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for fractional distillation of this compound.
References
Technical Support Center: 3-F-PEA Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 3-Fluorophenethylamine (3-F-PEA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of 3-F-PEA.
Issue 1: Low or No Derivatization Product Peak
| Potential Cause | Recommended Solution |
| Presence of Water | Moisture can hydrolyze the derivatization reagent (e.g., TFAA). Ensure all glassware is thoroughly dried, and use anhydrous solvents. Consider adding a drying agent like anhydrous sodium sulfate to the sample before adding the reagent. |
| Incomplete Reaction | The reaction time or temperature may be insufficient. Increase the reaction time and/or temperature. Typical conditions for trifluoroacetylation of primary amines are 60-80°C for 30-60 minutes.[1] Optimization may be necessary for 3-F-PEA. |
| Incorrect Reagent-to-Analyte Ratio | An insufficient amount of derivatizing reagent will lead to incomplete derivatization. Use a significant molar excess of the derivatizing reagent. A common starting point is a 10- to 100-fold excess. |
| Degradation of Derivatizing Reagent | Derivatizing reagents like Trifluoroacetic Anhydride (TFAA) are sensitive to moisture and can degrade over time. Use fresh or properly stored reagents. Purge the headspace of the reagent vial with an inert gas (e.g., nitrogen or argon) before sealing. |
| Sample Matrix Effects | Components in the sample matrix may interfere with the derivatization reaction. Clean up the sample extract before derivatization using techniques like liquid-liquid extraction or solid-phase extraction (SPE). |
| Analyte Adsorption | 3-F-PEA, being a primary amine, can adsorb to active sites on glassware. Silanize all glassware to minimize adsorption.[1] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the GC System | Polar analytes like amines can interact with active sites in the injector liner, column, or detector, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column. |
| Column Overload | Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Inappropriate Injection Temperature | If the injection temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening and tailing. If it's too high, the analyte or its derivative may degrade. Optimize the injector temperature. |
| Solvent-Phase Mismatch | A mismatch in polarity between the sample solvent and the GC stationary phase can cause peak distortion. Ensure the solvent is compatible with the stationary phase. |
| Improper Column Installation | An incorrectly installed column can create dead volume, leading to peak tailing. Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions. |
Issue 3: Inconsistent Results
| Potential Cause | Recommended Solution |
| Variability in Derivatization Reaction | Inconsistent heating, reaction times, or reagent addition can lead to variable derivatization efficiency. Use a heating block for consistent temperature control and a calibrated pipette for accurate reagent addition. Prepare a batch of derivatized standards and samples simultaneously. |
| Sample Degradation | 3-F-PEA or its derivative may be unstable. Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, store at low temperatures (e.g., -20°C) in a sealed vial. |
| Injector Discrimination | The injector may not be transferring the sample to the column reproducibly. Check the syringe for proper function and ensure the injection speed is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What is the best derivatizing reagent for 3-F-PEA?
A1: For primary amines like 3-F-PEA, acylation with fluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) is a common and effective strategy.[2] TFAA is often a good starting point as it is highly reactive and produces a volatile derivative. The choice of reagent can also depend on the desired retention time and the mass fragments for MS detection.
Q2: Why is derivatization of 3-F-PEA necessary for GC-MS analysis?
A2: Primary amines like 3-F-PEA are polar and can exhibit poor chromatographic behavior, such as peak tailing, due to interactions with active sites in the GC system. Derivatization masks the polar amine group, increasing the volatility and thermal stability of the analyte, which leads to improved peak shape and sensitivity.[1]
Q3: What are the expected mass fragments for the TFAA derivative of 3-F-PEA?
A3: While a published mass spectrum for N-trifluoroacetyl-3-fluorophenethylamine was not found, we can predict the fragmentation pattern based on related compounds. The mass spectrum of the TFAA derivative of 2-fluorophenethylamine is available and can serve as a reference. Key fragmentation pathways for trifluoroacetylated phenethylamines typically involve cleavage of the bond between the alpha and beta carbons of the ethylamine side chain. For the TFAA derivative of 3-F-PEA, you would expect to see a molecular ion and characteristic fragments resulting from the loss of the trifluoroacetyl group and cleavage of the side chain. The presence of the fluorine atom on the phenyl ring will also influence the mass-to-charge ratio of the aromatic fragments.
Q4: How can I confirm that the derivatization reaction is complete?
A4: To confirm complete derivatization, you can monitor the reaction over time by analyzing aliquots at different time points. The reaction is considered complete when the peak corresponding to the underivatized 3-F-PEA is no longer detectable, and the peak area of the derivatized product reaches a plateau.
Q5: Can I use a silylation reagent for 3-F-PEA?
A5: Yes, silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize primary amines. However, acylation with fluorinated anhydrides is often preferred for its robustness and the high sensitivity of the resulting derivatives in electron capture detection (ECD) and their characteristic mass spectra in MS.
Experimental Protocol: Trifluoroacetylation of 3-F-PEA
This is a general protocol and should be optimized for your specific instrumentation and sample matrix.
Materials:
-
3-F-PEA standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Pipette a known amount of the 3-F-PEA standard or sample extract into a reaction vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of anhydrous ethyl acetate to the dried sample.
-
Add 50 µL of TFAA to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
-
Sample Work-up:
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC-MS parameters for the analysis of derivatized phenethylamines are provided in the table below. These should be optimized for your specific instrument and column.
-
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Visualizations
Caption: Experimental workflow for the derivatization of 3-F-PEA with TFAA.
Caption: Logical troubleshooting workflow for 3-F-PEA derivatization issues.
References
minimizing degradation of 3-Fluorophenethylamine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the degradation of 3-Fluorophenethylamine (3-FPEA) in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guides
This section addresses common issues encountered during the handling and storage of 3-FPEA solutions.
| Issue | Possible Cause | Recommended Solution |
| Solution turns yellow/brown over time. | Oxidation: The amine group of 3-FPEA is susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products. | Prepare solutions fresh whenever possible. Store stock solutions and samples in amber vials to protect from light.[1] Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize contact with oxygen. For long-term storage, keep solutions at or below -20°C.[1] |
| Precipitate forms in the solution. | Carbonate Formation: As a basic compound, 3-FPEA in solution can react with atmospheric carbon dioxide to form an insoluble carbonate salt.[1] | Work with solutions under an inert atmosphere. Use tightly sealed containers to limit exposure to air. If a precipitate is observed, it is recommended to prepare a fresh solution. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation during analysis or storage: Instability in the autosampler or during storage between analyses can lead to variable results. The pH of the solution can also significantly impact stability. | Ensure the mobile phase and sample diluent are at a pH that favors the protonated form of the amine (lower pH), which is generally more stable against oxidation.[1] Keep autosampler trays cooled if possible. Analyze samples promptly after preparation. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products: Stress factors such as elevated temperature, extreme pH, or the presence of oxidizing agents can cause the formation of new chemical entities. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. A stability-indicating analytical method should be developed to separate the parent compound from all potential degradants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-FPEA in solution?
A1: Based on the structure of phenethylamines, the primary degradation pathways for 3-FPEA are expected to be:
-
Oxidation: The ethylamine side chain is susceptible to oxidation, potentially forming the corresponding aldehyde (3-fluorophenylacetaldehyde) and carboxylic acid (3-fluorophenylacetic acid).[1] This process can be catalyzed by light and the presence of oxygen.
-
Reaction with Carbon Dioxide: The basic amine group can react with CO₂ from the air to form a carbonate salt, especially in non-aqueous solutions or as a neat compound.[1]
Q2: What are the ideal storage conditions for 3-FPEA solutions to ensure long-term stability?
A2: For optimal long-term stability, 3-FPEA solutions should be stored frozen at -20°C or below in tightly sealed amber glass vials under an inert atmosphere (e.g., argon or nitrogen).[1]
Q3: How does pH affect the stability of 3-FPEA in aqueous solutions?
A3: The stability of phenethylamines in solution is highly dependent on pH. The protonated form of the amine, which is favored at a lower pH, is generally more stable and less susceptible to oxidation than the free base which is more prevalent at higher pH.[1]
Q4: Are there any visual indicators of 3-FPEA degradation?
A4: Yes, visual cues can suggest degradation. A change in color from colorless or pale yellow to a darker yellow or brown is a common sign of oxidation.[1] The formation of a precipitate may indicate the formation of an insoluble degradation product or a carbonate salt.[1]
Quantitative Data on Stability
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Predicted for 3-FPEA) |
| 0.1 M HCl | 24 hours | 60°C | 5-10% | Minimal degradation expected, potential for minor hydrolysis products. |
| 0.1 M NaOH | 24 hours | 60°C | 10-20% | Increased oxidation products due to the presence of the free base. |
| 3% H₂O₂ | 8 hours | Room Temp | 20-40% | N-oxide, 3-fluorophenylacetaldehyde, 3-fluorophenylacetic acid. |
| Thermal (Solid) | 48 hours | 80°C | 5-15% | Various oxidative and rearrangement products. |
| Photolytic (Solution) | 24 hours | ICH Q1B | 15-30% | Complex mixture of oxidative and polymeric products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-FPEA
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for 3-FPEA.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-FPEA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a known quantity of solid 3-FPEA in an oven at 80°C for 48 hours. Also, heat a solution of 3-FPEA at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of 3-FPEA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
3. Sample Analysis:
-
Following exposure to stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2) with a photodiode array (PDA) detector to observe the formation of degradation products. A mass spectrometer (MS) detector can be used for the identification of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating 3-FPEA from its degradation products.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water (to maintain a low pH and protonate the amine).
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient from low to high organic phase (B) will likely be necessary to separate the polar parent compound from potentially less polar degradation products. An example gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength where 3-FPEA has significant absorbance (e.g., 254 nm or 262 nm). A PDA detector is recommended to assess peak purity.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of 3-FPEA in the presence of its degradation products.
Visualizations
Logical Workflow for 3-FPEA Stability Troubleshooting
Caption: A flowchart for troubleshooting 3-FPEA degradation issues.
Potential Signaling Pathway for 3-FPEA
Phenethylamines are known to interact with Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2][3] Activation of TAAR1 can modulate dopaminergic and serotonergic systems. The following diagram illustrates the TAAR1 signaling cascade.
Caption: The TAAR1 signaling cascade initiated by 3-FPEA.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-F-PEA
Welcome to the technical support center for troubleshooting HPLC analysis of 3-F-PEA (3-Fluorophenethylamine). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. A tailing factor greater than 1.2 is generally considered significant tailing.
Q2: Why is my 3-F-PEA peak tailing?
A2: Peak tailing of basic compounds like 3-F-PEA in reversed-phase HPLC is often caused by secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2][3] Other potential causes include mobile phase pH issues, column overload, or problems with the HPLC system itself.
Q3: How does the mobile phase pH affect the peak shape of 3-F-PEA?
A3: The mobile phase pH is a critical factor. 3-F-PEA is a basic compound. At a pH close to its pKa, both the ionized and non-ionized forms of the molecule can exist, leading to multiple retention mechanisms and causing peak tailing.[1] By adjusting the pH to be at least 2 units below the pKa of 3-F-PEA, the analyte will exist predominantly in its protonated (ionized) form, which can lead to more symmetrical peaks.[4]
Q4: What is the pKa of 3-F-PEA and how does it guide my method development?
Q5: Can column choice impact peak tailing for 3-F-PEA?
A5: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce the number of accessible residual silanol groups, thereby minimizing secondary interactions and peak tailing.[6] For challenging basic compounds, consider using columns with alternative stationary phases, such as polar-embedded or charged-surface hybrid (CSH) columns, which are designed to shield the silanol groups and provide better peak shapes for bases.[7]
Troubleshooting Guide: Step-by-Step Resolution of 3-F-PEA Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing in the HPLC analysis of 3-F-PEA.
Step 1: Evaluate the Chromatogram and HPLC System
-
Action: Calculate the tailing factor (asymmetry factor) of the 3-F-PEA peak. A value greater than 1.2 indicates a potential issue.[7]
-
Action: Check for system-wide issues. If all peaks in the chromatogram are tailing, the problem might be related to extra-column volume (e.g., excessive tubing length), a void in the column, or a partially blocked frit.[3][8]
-
Protocol: To check for a column void, reverse the column (if the manufacturer allows) and flush it with a strong solvent.[3] If the problem persists, the column may need to be replaced.
-
Step 2: Optimize Mobile Phase pH
-
Rationale: Adjusting the mobile phase pH is often the most effective way to improve the peak shape of ionizable compounds like 3-F-PEA.[1]
-
Experimental Protocol:
-
Initial pH: Based on the estimated pKa of 3-F-PEA (9.0-9.5), start with a mobile phase pH of 3.0. This will ensure the complete protonation of the silanol groups and the analyte.[6]
-
Buffer Preparation: Prepare an aqueous buffer (e.g., 10-25 mM ammonium formate or phosphate) and adjust the pH of the aqueous component before mixing with the organic modifier.[4][9]
-
pH Screening: If peak shape is still not optimal, screen a range of pH values (e.g., pH 2.5, 3.5, and 4.5) to find the best peak symmetry.
-
Important Note: Be mindful of the pH limitations of your HPLC column. Standard silica-based columns can be damaged at pH values below 2.5 or above 8.0.[3]
-
Step 3: Incorporate Mobile Phase Additives
-
Rationale: Mobile phase additives can further reduce silanol interactions.
-
Experimental Protocol:
-
Amine Additives: For older columns with more residual silanols, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1% v/v) to the mobile phase can help to block the active silanol sites.[10] Caution: TEA is not suitable for LC-MS applications due to ion suppression.
-
Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can enhance the ionic strength of the mobile phase and help to mask the silanol interactions.[1] This is more applicable for UV detection, as high buffer concentrations can be problematic for MS detectors.[6]
-
Step 4: Evaluate and Optimize Column and Sample Parameters
-
Rationale: The column chemistry and sample concentration can significantly influence peak shape.
-
Experimental Protocol:
-
Column Selection: If peak tailing persists, consider switching to a column specifically designed for the analysis of basic compounds. Options include high-purity, end-capped C18 columns, or columns with polar-embedded or charged-surface hybrid phases.
-
Sample Overload: To check for column overload, inject a dilution of your sample (e.g., 1:10). If the peak shape improves, you may need to reduce the sample concentration or injection volume.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for troubleshooting peak tailing in the HPLC analysis of 3-F-PEA.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 4.5 | Ensures protonation of silanol groups and 3-F-PEA, minimizing secondary interactions. |
| Buffer Concentration (UV) | 20 - 50 mM | Increases ionic strength to mask residual silanol interactions. |
| Buffer Concentration (MS) | 5 - 10 mM | Minimizes ion suppression in the mass spectrometer. |
| Amine Additive (e.g., TEA) | 0.1% (v/v) | Acts as a silanol-blocking agent (not for LC-MS). |
| Tailing Factor Target | ≤ 1.2 | Indicates good peak symmetry. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of 3-F-PEA.
Caption: Troubleshooting workflow for resolving peak tailing of 3-F-PEA.
This technical support guide provides a comprehensive framework for addressing peak tailing in the HPLC analysis of 3-F-PEA. By systematically evaluating the HPLC system, optimizing the mobile phase, and considering column and sample parameters, researchers can achieve symmetrical peaks and ensure the accuracy and reliability of their analytical results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. labcompare.com [labcompare.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: LC-MS/MS Quantification of 3-Fluorophenethylamine
Welcome to the technical support center for the LC-MS/MS quantification of 3-Fluorophenethylamine (3-FPEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of 3-FPEA in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and exact mass of this compound (3-FPEA)?
A1: The molecular formula of this compound is C₈H₁₀FN. Its exact mass is approximately 139.0797 g/mol . This information is crucial for setting up the mass spectrometer to detect the correct precursor ion.
Q2: What are the most common sources of interference in 3-FPEA quantification?
A2: The most significant sources of interference in the LC-MS/MS analysis of 3-FPEA are:
-
Isobaric Compounds: These are molecules that have the same nominal mass as 3-FPEA. The most common isobaric interferences are its positional isomers, 2-Fluorophenethylamine (2-FPEA) and 4-Fluorophenethylamine (4-FPEA). Since they have the same elemental composition, they cannot be distinguished by mass spectrometry alone and require chromatographic separation.[1]
-
Matrix Effects: Components of the biological sample (e.g., phospholipids, salts, and other endogenous compounds) can co-elute with 3-FPEA and either suppress or enhance its ionization, leading to inaccurate quantification. Electrospray ionization (ESI) is particularly susceptible to matrix effects.
-
Co-eluting Metabolites: Metabolites of 3-FPEA or other co-administered drugs can potentially interfere with the analysis if they are not chromatographically resolved.
Q3: How can I differentiate 3-FPEA from its isobaric isomers, 2-FPEA and 4-FPEA?
A3: Distinguishing between these positional isomers is critical for accurate identification and quantification. Since they have the same mass, differentiation relies on chromatographic separation. It has been observed with related compounds like fluoroamphetamines that 2- and 3-positional isomers can exhibit very similar fragmentation patterns, making mass spectrometry alone insufficient for their distinction.[1] Therefore, a robust chromatographic method with adequate resolution is essential.
Q4: What are the recommended sample preparation techniques for 3-FPEA in biological matrices like plasma or urine?
A4: The choice of sample preparation method depends on the matrix and the required sensitivity. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like plasma and urine, removing many interfering substances and concentrating the analyte.[2]
-
Protein Precipitation (PPT): A simpler and faster method for plasma or serum samples, where a solvent like acetonitrile or methanol is used to precipitate and remove proteins.[3][4] However, this method may not remove other matrix components as effectively as SPE.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids and can provide a clean extract.[3]
-
Dilute-and-Shoot: For simpler matrices like urine, a straightforward approach of diluting the sample before injection can sometimes be sufficient, especially for screening purposes.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the response of 3-FPEA in a neat solution versus a matrix-matched sample. If significant suppression is observed, improve sample cleanup (e.g., switch from PPT to SPE) or optimize chromatographic separation to move the 3-FPEA peak away from interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) can also help compensate for matrix effects. |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for 3-FPEA.[6] Phenethylamines generally ionize well in positive electrospray ionization (ESI) mode.[2] |
| Inefficient Fragmentation | Optimize the collision energy (CE) for each MRM transition. The optimal CE is the energy that produces the most abundant and stable product ion.[7] This is typically done by infusing a standard solution of 3-FPEA and varying the collision energy to find the maximum product ion intensity. |
| Sample Degradation | Ensure proper sample handling and storage. If degradation is suspected, prepare fresh samples and standards. |
Issue 2: Inaccurate or Non-Reproducible Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Isobaric Interference | Confirm that your chromatographic method adequately separates 3-FPEA from its isomers (2-FPEA and 4-FPEA). Check for co-eluting peaks in your chromatogram. If separation is insufficient, modify the LC method (e.g., change the gradient, mobile phase composition, or column chemistry). |
| Non-linearity of Calibration Curve | This can be caused by matrix effects or detector saturation at high concentrations. Ensure your calibration range is appropriate for the expected sample concentrations. Using a stable isotope-labeled internal standard can help to correct for non-linearity caused by matrix effects. |
| Improper Internal Standard Use | The internal standard should be added to all samples, calibrators, and quality controls at the beginning of the sample preparation process to account for variability in extraction and matrix effects. A stable isotope-labeled internal standard for 3-FPEA is ideal. |
Experimental Protocols
Proposed Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine
This protocol is based on methods developed for other phenethylamines and should be optimized for 3-FPEA.[2]
-
Conditioning: Condition a mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of equilibration buffer (e.g., ammonium acetate buffer, pH 10).
-
Loading: Mix 0.5 mL of the biological sample (plasma or urine) with 0.5 mL of the equilibration buffer. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under a stream of nitrogen or vacuum for 5-10 minutes.
-
Elution: Elute the 3-FPEA with 1 mL of an appropriate elution solvent (e.g., a mixture of methanol and acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Proposed LC-MS/MS Method Parameters
The following parameters are a starting point for method development and are based on typical methods for phenethylamine analysis.[2][5]
| Parameter | Recommended Starting Condition |
| LC Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over several minutes to elute 3-FPEA. An isocratic hold at high organic may be needed to wash the column. A re-equilibration step at the initial conditions is necessary before the next injection. |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 140.1 (protonated molecule [M+H]⁺) |
| Product Ions (Q3) | A common fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond, resulting in a characteristic immonium ion. For 3-FPEA, a likely product ion would result from the loss of the fluorobenzyl radical. Further product ion scans are recommended to confirm the most abundant and specific fragments. |
| MRM Transitions | At least two transitions should be monitored for each analyte (one for quantification and one for qualification) to ensure specificity.[8] The collision energy for each transition must be optimized.[7] |
Visualizations
Caption: Experimental workflow for 3-FPEA quantification.
Caption: Troubleshooting logic for inaccurate 3-FPEA quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Fluorophenethylamine (3-F-PEA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Fluorophenethylamine (3-F-PEA), a key intermediate in pharmaceutical development. Our aim is to help you ensure complete and efficient reactions.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 3-F-PEA. Two primary synthetic routes are addressed: reductive amination of 3-fluorophenylacetaldehyde and reduction of 3-fluorobenzyl cyanide.
Route 1: Reductive Amination of 3-Fluorophenylacetaldehyde
Issue 1: Incomplete Conversion of Starting Material
-
Symptom: TLC or GC-MS analysis shows the presence of unreacted 3-fluorophenylacetaldehyde.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride) in increments of 0.2 equivalents. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments, while monitoring for potential side product formation. |
| Poor Quality Reducing Agent | Use a freshly opened or properly stored bottle of the reducing agent. The efficacy of hydride reagents can diminish with improper handling and storage. |
| Suboptimal pH | For reductive aminations using sodium cyanoborohydride, maintain a mildly acidic pH (around 5-6) to facilitate imine formation without decomposing the reducing agent. |
Issue 2: Formation of Side Products
-
Symptom: Appearance of unexpected spots on TLC or peaks in GC-MS analysis.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-reduction of Aldehyde | If using a strong reducing agent, consider switching to a milder one like sodium triacetoxyborohydride, which is more selective for the imine/iminium ion. |
| Cannizzaro Reaction of Aldehyde | In the presence of a strong base, the aldehyde can disproportionate. Ensure the reaction conditions are not strongly basic. |
| Formation of Secondary Amines | The primary amine product can react with the remaining aldehyde to form a secondary amine. To minimize this, use a large excess of the ammonia source. |
Issue 3: Difficulty in Product Isolation
-
Symptom: Low yield after work-up and purification.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Emulsion during Extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product Loss during Aqueous Wash | The hydrochloride salt of 3-F-PEA has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a fresh portion of organic solvent. |
| Incomplete Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic phase. |
Route 2: Reduction of 3-Fluorobenzyl Cyanide
Issue 1: Incomplete Reduction of the Nitrile
-
Symptom: Presence of starting material (3-fluorobenzyl cyanide) in the reaction mixture after the designated reaction time.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | If using catalytic hydrogenation (e.g., H₂/Raney Nickel), ensure the catalyst is active. Use a fresh batch of catalyst or follow a proper activation procedure. |
| Insufficient Reducing Agent | When using a chemical reducing agent like Lithium Aluminum Hydride (LAH), ensure it is added in sufficient molar excess and that it is of high purity. |
| Low Hydrogen Pressure | For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level for the specific catalyst and substrate. |
Issue 2: Formation of a Secondary Amine Impurity
-
Symptom: GC-MS analysis reveals the presence of a compound with a mass corresponding to bis(3-fluorophenethyl)amine.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction of Primary Amine with Intermediate Imine | This can be more prevalent in certain reduction methods. The addition of ammonia to the reaction mixture can help to suppress the formation of secondary amines. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis of 3-F-PEA?
Both reductive amination and nitrile reduction can be scaled up. The choice often depends on the availability and cost of the starting materials, as well as safety considerations. The reduction of 3-fluorobenzyl cyanide is a more direct route, but often employs hazardous reagents like LAH or high-pressure hydrogenation. Reductive amination of 3-fluorophenylacetaldehyde is a two-step process from the corresponding benzyl halide but may use milder and safer reducing agents.
Q2: How can I effectively monitor the progress of my 3-F-PEA synthesis?
Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material and the product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by staining with a suitable reagent like ninhydrin for the amine.
Q3: What are the best practices for purifying crude 3-F-PEA?
The most common purification method is distillation under reduced pressure. For smaller scales or to remove closely related impurities, column chromatography on silica gel can be employed. An appropriate eluent system would typically be a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the silica gel.
Q4: What are the expected spectroscopic data for pure 3-F-PEA?
-
¹H NMR: You should expect to see signals corresponding to the aromatic protons (in the range of 6.8-7.3 ppm), and two triplets corresponding to the two methylene groups of the ethylamine chain (typically between 2.7 and 3.0 ppm).
-
¹³C NMR: Characteristic peaks for the aromatic carbons (some showing C-F coupling) and the two aliphatic carbons will be present.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 139.17.
Q5: What are the key safety precautions to consider during 3-F-PEA synthesis?
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle reducing agents like LAH and catalytic hydrogenation setups with extreme caution, following established safety protocols.
-
This compound itself is a corrosive and hazardous substance. Avoid inhalation, ingestion, and skin contact.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 3-F-PEA via the two main routes. These are starting points and may require optimization for your specific setup.
| Parameter | Route 1: Reductive Amination | Route 2: Reduction of Nitrile |
| Starting Material | 3-Fluorophenylacetaldehyde | 3-Fluorobenzyl Cyanide |
| Reagents | Ammonia (or ammonium salt), Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Reducing Agent (e.g., LAH, H₂/Catalyst) |
| Solvent | Methanol, Ethanol, or THF | Diethyl ether or THF (for LAH), Ethanol or Methanol (for hydrogenation) |
| Temperature | 0 °C to room temperature | 0 °C to reflux (for LAH), Room temperature to 50 °C (for hydrogenation) |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis of 3-F-PEA via Reductive Amination
-
To a solution of 3-fluorophenylacetaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water and basify the aqueous solution with 2M NaOH to a pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude 3-F-PEA by vacuum distillation.
Protocol 2: Synthesis of 3-F-PEA via Nitrile Reduction
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen), add a solution of 3-fluorobenzyl cyanide (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-F-PEA.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Synthetic routes to 3-F-PEA.
Caption: Troubleshooting flowchart for 3-F-PEA synthesis.
Technical Support Center: 3-Fluorophenethylamine (3-FPEA)
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and troubleshooting of 3-Fluorophenethylamine (3-FPEA) to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound (3-FPEA)?
A1: For long-term stability, 3-FPEA should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] To prevent degradation from atmospheric components, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended.[3] The compound should be protected from light by using an amber or opaque vial and stored away from incompatible materials like strong oxidizing agents.[2][4] For extended storage, refrigeration (2-8°C) or freezing (≤ -20°C) is advisable.[4]
Q2: My 3-FPEA, which was a colorless liquid, has turned yellow or brown. Can I still use it?
A2: Discoloration is a common sign of degradation, specifically oxidation.[4] The amine group in phenethylamines is susceptible to oxidation from exposure to air and light, which can form colored impurities.[4] Using a discolored compound is not recommended as the presence of these impurities can lead to inaccurate and unreliable experimental results. It is best to discard the compromised material and use a fresh, properly stored stock.[4]
Q3: I see a solid precipitate has formed in my container of liquid 3-FPEA. What is it and what should I do?
A3: Phenethylamines are basic compounds and can react with carbon dioxide (CO₂) from the air to form a carbamate salt, which often appears as a solid precipitate.[4][5] While the remaining liquid may still be pure, the solid is an impurity. To avoid this, always handle the compound under an inert gas and ensure the container is sealed tightly with a high-quality cap immediately after use.[4] Storing the container in a desiccator can also help minimize exposure to atmospheric CO₂ and moisture.[4]
Q4: I'm getting inconsistent results in my biological or chemical assay. Could it be related to the 3-FPEA?
A4: Yes, inconsistent results can often be traced back to the integrity of the reagents. If the 3-FPEA has degraded due to improper storage (see Q2 and Q3), the actual concentration of the active compound in your stock solution will be lower than calculated, and impurities could interfere with your experiment. Always use a fresh, properly stored compound and prepare stock solutions just before use whenever possible. If you suspect degradation, performing a purity analysis (e.g., via HPLC) on your stock is recommended.
Q5: What are the primary safety precautions for handling 3-FPEA?
A5: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] It is also combustible.[1] Always handle this chemical in a well-ventilated area or a chemical fume hood.[1][6] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Avoid inhaling vapors and any direct contact with skin or eyes.[1] In case of contact, immediately rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[2]
Compound Data and Storage Summary
The following table summarizes key physical properties and recommended storage conditions for 3-FPEA.
| Property | Value | Citation(s) |
| Chemical Formula | C₈H₁₀FN | [7] |
| Molecular Weight | 139.17 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Density | 1.066 g/mL at 25 °C | [9] |
| Boiling Point | 87 °C at 15 mmHg | [9] |
| Flash Point | 83 °C (181.4 °F) - closed cup | [9] |
| Primary Hazards | Skin Corrosion (Category 1B), Serious Eye Damage, Combustible | [1][2] |
| Recommended Storage | Cool (2-8°C), dry, dark place, under inert atmosphere (N₂ or Ar) | [1][2][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, CO₂ | [2] |
Troubleshooting Guides
Investigating Inconsistent Experimental Results
Unexpected or irreproducible results are a common challenge in research. This decision tree provides a logical workflow to diagnose the potential source of the issue when using 3-FPEA.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. This compound 99 404-70-6 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 3-Fluorophenethylamine by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 3-Fluorophenethylamine (3-FPEA), a key intermediate in the development of various neurologically active compounds.
Introduction to Purity Validation of this compound
This compound (3-FPEA) is commonly synthesized via the reductive amination of 3-fluorobenzaldehyde. This process can lead to several potential impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. The presence of these impurities can significantly impact the pharmacological and toxicological profile of the final compound. Therefore, a robust analytical methodology is required to accurately determine the purity of 3-FPEA.
Quantitative NMR (qNMR) spectroscopy has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for reference standards of the impurities.[1][2][3][4] This guide will delve into the specifics of using ¹H and ¹³C NMR for the purity analysis of 3-FPEA and compare its performance against established chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity validation depends on several factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table provides a comparative overview of NMR, GC-MS, and LC-MS for the analysis of 3-FPEA.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Separates volatile compounds based on their partitioning between a stationary and a mobile gas phase, followed by mass-based detection. | Separates compounds based on their partitioning between a stationary and a mobile liquid phase, followed by mass-based detection. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Often requires derivatization to increase volatility and thermal stability of the amine. | Minimal sample preparation, direct injection of a solution is often possible. |
| Quantification | Direct and absolute quantification (qNMR) is possible with an internal standard.[1][2][3][4] | Requires a reference standard for each impurity for accurate quantification. | Requires a reference standard for each impurity for accurate quantification. |
| Identification | Provides detailed structural information for both the main compound and impurities. | Provides mass-to-charge ratio and fragmentation patterns, aiding in identification. | Provides mass-to-charge ratio and fragmentation patterns, aiding in identification. |
| LOD/LOQ | Generally in the high µg/mL to mg/mL range (0.1% for impurities).[5][6] | Typically in the pg/mL to ng/mL range. | Typically in the pg/mL to ng/mL range.[1][7][8] |
| Advantages | - Non-destructive- Provides unambiguous structural information- Direct quantification without impurity standards- Relatively fast for known compounds | - High sensitivity and selectivity- Well-established libraries for identification | - High sensitivity and selectivity- Applicable to a wide range of compounds, including non-volatile ones |
| Limitations | - Lower sensitivity compared to MS techniques- Potential for signal overlap in complex mixtures | - May require derivatization for polar compounds- Not suitable for non-volatile or thermally labile compounds | - Matrix effects can suppress or enhance ionization- Co-elution can complicate identification |
NMR-Based Purity Assessment of this compound
NMR spectroscopy is a primary tool for the structural elucidation and purity determination of 3-FPEA. Both ¹H and ¹³C NMR provide unique fingerprints of the molecule and any accompanying impurities.
Expected ¹H and ¹³C NMR Chemical Shifts for 3-FPEA and Potential Impurities
The following tables summarize the expected chemical shifts for 3-FPEA and its common process-related impurities. The data for 3-FPEA and 3-fluorobenzaldehyde are based on experimental values, while the data for the imine intermediate and the secondary amine byproduct are predicted using NMR prediction software.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | Ar-H | -CH₂-Ar | -CH₂-N | -NH₂ / =CH- | Other |
| This compound (3-FPEA) | 6.8-7.3 (m) | 2.75 (t) | 2.95 (t) | 1.5 (s, br) | |
| 3-Fluorobenzaldehyde | 7.3-7.8 (m) | 9.99 (s) | |||
| N-(3-Fluorobenzyl)-3-fluorobenzaldimine | 6.9-7.6 (m) | 4.84 (s) | 8.39 (s) | ||
| N,N-bis(3-Fluorophenethyl)amine (Predicted) | 6.8-7.3 (m) | 2.80 (t) | 2.75 (t) | 1.5 (s, br, NH) |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Ar-C | Ar-C-F | -CH₂-Ar | -CH₂-N | C=O / C=N |
| This compound (3-FPEA) | 113-130 | 163 (d) | 39 | 43 | |
| 3-Fluorobenzaldehyde | 115-138 | 163 (d) | 191 | ||
| N-(3-Fluorobenzyl)-3-fluorobenzaldimine (Predicted) | 114-140 | 163 (d) | 64 | 162 | |
| N,N-bis(3-Fluorophenethyl)amine (Predicted) | 113-130 | 163 (d) | 36 | 51 |
d = doublet
By comparing the integral values of the signals corresponding to 3-FPEA with those of the impurities, a quantitative assessment of purity can be achieved using an internal standard with a known concentration.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-FPEA sample and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆).
-
Internal Standard: For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The internal standard should have a signal that does not overlap with any signals from the analyte or impurities.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at 400 MHz or higher. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁ of interest, and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate quantification).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a 3-FPEA sample using NMR spectroscopy in comparison with other techniques.
References
- 1. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Fluorobenzaldehyde(456-48-4) 13C NMR spectrum [chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Affinities for 2-, 3-, and 4-Fluorophenethylamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated receptor affinity profiles of three positional isomers of fluorophenethylamine (PEA): 2-fluorophenethylamine (2-F-PEA), 3-fluorophenethylamine (3-F-PEA), and 4-fluorophenethylamine (4-F-PEA). Direct, side-by-side quantitative receptor binding data for these specific compounds is limited in publicly available scientific literature. Therefore, this comparison is based on established structure-activity relationships (SAR) for substituted phenethylamines and related fluorinated analogs. The primary focus is on their expected interactions with key monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—as well as the trace amine-associated receptor 1 (TAAR1).
Introduction to Fluorinated Phenethylamines
Phenethylamine and its derivatives are a well-established class of compounds that interact with a wide array of targets in the central nervous system, playing crucial roles in neurotransmission. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence receptor binding affinity, selectivity, and metabolic stability, making fluorinated analogs of PEA compelling subjects for research and drug development.
Comparative Receptor Affinity Profiles: A Qualitative Assessment
While precise Ki or IC50 values from a single, comparative study are not available, we can infer the likely receptor affinity profiles of 2-F-PEA, 3-F-PEA, and 4-F-PEA based on broader SAR studies of substituted phenethylamines. The position of the fluorine atom on the phenyl ring is expected to differentially influence the affinity for monoamine transporters and TAAR1.
| Compound | Target Receptor | Anticipated Relative Affinity | Rationale |
| 2-F-PEA | DAT, NET, SERT | Likely lower affinity compared to 4-F-PEA | Ortho-substitution can introduce steric hindrance, potentially reducing binding affinity at monoamine transporters. |
| TAAR1 | Moderate to high affinity | As a phenethylamine derivative, it is expected to be an agonist at TAAR1.[1][2] | |
| 3-F-PEA | DAT, NET, SERT | Potentially moderate affinity | Meta-substitution may have a less pronounced effect on transporter binding compared to ortho or para positions. |
| TAAR1 | Moderate to high affinity | Expected to retain agonist activity at TAAR1, similar to other phenethylamines.[1][2] | |
| 4-F-PEA | DAT, NET, SERT | Potentially the highest affinity among the three isomers | Para-substitution, particularly with a halogen, is often well-tolerated and can enhance affinity for monoamine transporters. |
| TAAR1 | Moderate to high affinity | Expected to be a potent agonist at TAAR1.[1][2] |
Experimental Protocols
To empirically determine and compare the receptor affinities of 2-F-PEA, 3-F-PEA, and 4-F-PEA, a standardized in vitro radioligand binding assay is the method of choice. This technique allows for the quantification of the interaction between a ligand (the test compound) and a specific receptor.
Radioligand Receptor Binding Assay Protocol
This protocol outlines the essential steps for determining the binding affinity of a test compound for a specific monoamine transporter or receptor.
1. Cell Culture and Membrane Preparation:
-
Utilize a stable cell line (e.g., HEK-293, CHO) expressing the human recombinant receptor of interest (e.g., DAT, SERT, NET, or TAAR1).
-
Culture the cells to a suitable confluence and harvest them.
-
Isolate the cell membranes, which contain the target receptors, through homogenization and centrifugation.
2. Binding Assay:
-
Resuspend the prepared cell membranes in an appropriate assay buffer.
-
Add a known concentration of a specific radioligand that binds to the target receptor (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
Introduce a range of concentrations of the unlabeled test compound (2-F-PEA, 3-F-PEA, or 4-F-PEA).
-
Incubate the mixture to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Plot the concentration of the test compound against the percentage of inhibition of radioligand binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the affinity of the test compound for the receptor.
Signaling Pathways
The primary signaling pathway for TAAR1 involves the activation of adenylyl cyclase through a Gs protein-coupled mechanism.
TAAR1 Signaling Cascade
Upon agonist binding, such as by a fluorinated phenethylamine, TAAR1 undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gs. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal activity.
Conclusion
References
A Comparative Analysis of the Neurotoxicity of 3-Fluorophenethylamine (3-F-PEA) and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of 3-Fluorophenethylamine (3-F-PEA) and the well-characterized psychostimulant, amphetamine. While extensive research has elucidated the neurotoxic mechanisms of amphetamine, data on 3-F-PEA remains limited. This document synthesizes the available experimental data, outlines relevant experimental methodologies, and visually represents key pathways to offer a comparative framework for researchers.
Executive Summary
Amphetamine is a potent central nervous system stimulant with well-documented neurotoxic effects, primarily targeting dopaminergic and serotonergic systems.[1] Its neurotoxicity is mediated through multiple mechanisms, including oxidative stress, excitotoxicity, and inflammation, leading to neuronal damage and apoptosis.[2] In contrast, specific data on the neurotoxicity of 3-F-PEA is scarce in peer-reviewed literature. However, studies on related halogenated phenethylamines suggest that substitutions on the phenyl ring can influence toxicity. Acute toxicity data in mice for a positional isomer, p-Fluorophenethylamine (p-F-PEA), indicates a lower lethal potency compared to amphetamine. This guide will delve into the known neurotoxic profile of amphetamine and draw potential inferences for 3-F-PEA based on available data for related compounds.
Quantitative Comparison of Acute Toxicity
| Compound | LD50 (mg/kg, i.p. in mice) | Relative Potency (vs. p-F-PEA) |
| p-Fluorophenethylamine (p-F-PEA) | 136.7 ± 1.7 | 1x |
| Amphetamine | 25.0 ± 0.6 | ~5.5x more potent |
| Data sourced from a study on the acute toxicity of β-Phenylethylamine and its analogs in mice. |
Mechanisms of Neurotoxicity
Amphetamine
The neurotoxicity of amphetamine is a complex process involving multiple interconnected pathways that primarily affect dopaminergic and serotonergic neurons.[1] High doses of amphetamine can lead to long-term damage to these neuronal systems.[1]
Dopaminergic Neurotoxicity: Amphetamine increases extracellular dopamine levels by promoting its release from synaptic vesicles and reversing the action of the dopamine transporter (DAT).[3] This surge in cytoplasmic dopamine leads to auto-oxidation, generating reactive oxygen species (ROS) and inducing significant oxidative stress.[2] The resulting oxidative damage contributes to the degeneration of dopaminergic nerve terminals, particularly in the striatum.[4]
Serotonergic Neurotoxicity: While amphetamine's effects on the serotonin system are less pronounced than those of methamphetamine or MDMA, high doses can also lead to depletion of serotonin (5-HT) and damage to serotonergic nerve terminals.[2]
Oxidative Stress: A central mechanism in amphetamine neurotoxicity is the induction of oxidative stress.[2] The metabolism of excess dopamine and the disruption of mitochondrial function contribute to the overproduction of ROS, overwhelming the cell's antioxidant defenses and leading to damage of lipids, proteins, and DNA.[2]
Excitotoxicity: Amphetamine can enhance glutamate release, leading to overactivation of glutamate receptors (e.g., NMDA receptors). This excitotoxicity results in excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways.[2]
Inflammation: Amphetamine exposure can trigger neuroinflammatory responses, characterized by the activation of microglia and astrocytes.[5] These activated glial cells release pro-inflammatory cytokines, further contributing to neuronal damage.[5]
Apoptosis: The culmination of these insults can trigger programmed cell death, or apoptosis, in neurons.[6] Amphetamine has been shown to induce apoptosis in striatal neurons through mitochondria-dependent pathways.[6]
This compound (3-F-PEA)
Specific experimental data on the neurotoxic mechanisms of 3-F-PEA is not available. However, based on its structural similarity to phenethylamine and amphetamine, some inferences can be drawn.
Interaction with Monoamine Transporters: As a phenethylamine derivative, 3-F-PEA is expected to interact with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). Phenethylamine itself is a substrate for DAT and promotes dopamine release.[7][8] The fluorine substitution on the phenyl ring may alter its affinity and selectivity for these transporters. Some fluorinated amphetamines have been noted to act as serotonin releasers, a property that can contribute to neurotoxicity if used frequently.[9]
Potential for Oxidative Stress: If 3-F-PEA significantly increases dopamine release, it could potentially lead to oxidative stress through the same mechanisms as amphetamine. The metabolism of excess dopamine is a primary source of reactive oxygen species.
General Effects of Fluorination: The introduction of fluorine into the phenethylamine structure can have varied effects on psychoactivity and toxicity.[10] While some fluorinated analogs show reduced neurotoxicity compared to their non-fluorinated counterparts, others may have enhanced effects.[9][10] Without specific studies on 3-F-PEA, its neurotoxic potential in this regard remains speculative.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in amphetamine neurotoxicity and the general methods for its assessment, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Neurotoxicity Assessment
1. Cell Viability Assessment using MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of 3-F-PEA or amphetamine for 24 or 48 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
2. Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes and collect 50 µL of the cell-free supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[10]
In Vivo Neurotoxicity Assessment
1. Quantification of Striatal Dopamine Depletion in Rodents
This protocol is a common method to assess dopaminergic neurotoxicity.
-
Animal Dosing: Administer neurotoxic doses of amphetamine (e.g., 4 doses of 15 mg/kg, i.p., every 2 hours) to rats. A control group receives saline.
-
Tissue Collection: Euthanize the animals at a specific time point after dosing (e.g., 3 days) and dissect the striatum.
-
Neurochemical Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Compare the dopamine and metabolite levels in the amphetamine-treated group to the saline-treated control group to determine the extent of dopamine depletion.
2. Immunohistochemical Staining for Tyrosine Hydroxylase (TH)
This protocol visualizes the loss of dopaminergic neurons.
-
Tissue Preparation: Perfuse the animals with 4% paraformaldehyde and prepare cryosections of the brain containing the striatum and substantia nigra.[11]
-
Staining:
-
Block non-specific binding with a blocking buffer (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100).[11]
-
Incubate the sections with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[9]
-
Wash and incubate with a fluorescently labeled secondary antibody.[11]
-
-
Imaging and Analysis: Visualize the staining using a fluorescence microscope and quantify the density of TH-positive fibers or cells in the brain regions of interest.[11]
3. Assessment of Apoptosis using TUNEL Staining
This protocol detects DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Prepare brain sections as described for immunohistochemistry.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions. This involves labeling the 3'-OH ends of DNA fragments with a fluorescently labeled dUTP.[12][13]
-
Imaging and Analysis: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope and quantify the number of TUNEL-positive cells.[12]
Conclusion
The neurotoxicity of amphetamine is well-established and involves a complex interplay of dopaminergic and serotonergic system disruption, oxidative stress, excitotoxicity, and neuroinflammation, ultimately leading to neuronal apoptosis. While direct evidence for the neurotoxicity of 3-F-PEA is currently lacking, preliminary data from a positional isomer suggest it may have a lower acute toxicity than amphetamine. Based on its chemical structure, 3-F-PEA is likely to interact with monoamine transporters, and its potential to induce dopamine release warrants further investigation into its capacity to cause oxidative stress. The provided experimental protocols offer a framework for future studies to elucidate the specific neurotoxic profile of 3-F-PEA and enable a more direct and comprehensive comparison with amphetamine and other psychostimulants. Researchers are encouraged to utilize these methodologies to fill the current knowledge gap regarding the neurobiological effects of this and other emerging psychoactive substances.
References
- 1. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine Induces Oxidative Stress, Glial Activation and Transient Angiogenesis in Prefrontal Cortex via AT1-R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo basal and amphetamine-induced striatal dopamine and metabolite levels are similar in the spontaneously hypertensive, Wistar-Kyoto and Sprague-Dawley male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine induces apoptosis of medium spiny striatal projection neurons via the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. Methamphetamine causes widespread apoptosis in the mouse brain: evidence from using an improved TUNEL histochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
Validating Analytical Methods for 3-Fluorophenethylamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of novel psychoactive substances such as 3-Fluorophenethylamine (3-FPEA) is paramount. The validation of analytical methods ensures the integrity of data in research, quality control, and forensic applications. This guide provides a comparative overview of two common and powerful analytical techniques for the analysis of 3-FPEA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods for 3-FPEA
Both GC-MS and LC-MS/MS are well-established methods for the analysis of phenethylamines.[[“]][2] LC-MS/MS is often considered the "gold standard" due to its high sensitivity and specificity, particularly for complex matrices.[[“]] However, GC-MS remains a robust and widely accessible technique. The choice between these methods often depends on the specific application, required sensitivity, and available instrumentation.
The following table summarizes a typical performance comparison for the analysis of a phenethylamine like 3-FPEA, based on data for similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 88-125%[[“]] |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 1-10 ng/mL | 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL | 0.5-5 ng/mL |
| Sample Preparation | Often requires derivatization[3] | Simple "dilute and shoot" or liquid-liquid extraction[4][5] |
| Specificity | Good | Excellent, especially with MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the validation of GC-MS and LC-MS/MS methods for 3-FPEA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general procedures for the analysis of amphetamine-related compounds.[3]
1. Sample Preparation and Derivatization:
-
To 1 mL of sample (e.g., in oral fluid or a dissolved powder), add an internal standard.
-
Alkalinize the sample with NaOH.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), or trifluoroacetic anhydride (TFAA).[3]
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
2. GC-MS Conditions:
-
Injector: Splitless mode, 280°C.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.[3]
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods used for the analysis of phenethylamines in complex matrices.[4][5]
1. Sample Preparation:
-
For simple matrices, dilute the sample with the initial mobile phase.
-
For complex matrices (e.g., biological fluids), perform a protein precipitation with acetonitrile or a liquid-liquid extraction.
-
Centrifuge the sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for 3-FPEA and an internal standard.
Visualizing the Validation Workflow
The process of analytical method validation is a systematic approach to ensure that a method is suitable for its intended purpose.[6][7] The following diagram illustrates the key stages of this process.
Caption: Workflow of Analytical Method Validation.
References
- 1. consensus.app [consensus.app]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Performance Evaluation of three Liquid Chromatography Mass Spectrometry Methods for Broad Spectrum Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Behavioral Effects of 3-Fluorophenethylamine and Phenethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of 3-Fluorophenethylamine (3-FPEA) and its parent compound, Phenethylamine (PEA). While extensive research exists for PEA, a classical trace amine, data on the behavioral pharmacology of its fluorinated analog, 3-FPEA, is notably scarce in publicly available scientific literature. This guide summarizes the known behavioral effects of PEA, draws inferences about 3-FPEA based on structurally similar compounds, and outlines the key signaling pathways involved. All quantitative data from cited studies are presented for comparative analysis, and detailed experimental methodologies are provided.
Overview of Phenethylamine (PEA) and this compound (3-FPEA)
Phenethylamine is an endogenous trace amine that acts as a neuromodulator in the central nervous system. Its structure is the backbone for a wide range of synthetic stimulants and psychedelic compounds. This compound is a synthetic derivative of PEA with a fluorine atom substituted at the meta-position of the phenyl ring. This structural modification is expected to alter its metabolic stability and receptor binding profile, potentially leading to distinct behavioral effects.
Comparative Behavioral Effects
A direct comparison of the behavioral effects of 3-FPEA and PEA is hampered by the limited research on 3-FPEA. However, by examining studies on PEA and its other halogenated and methylated analogs, we can infer potential properties of 3-FPEA.
Locomotor Activity
Phenethylamine (PEA): Administration of PEA in rodents typically induces a dose-dependent increase in locomotor activity and stereotyped behaviors, such as head-weaving and sniffing. This stimulant effect is primarily attributed to the release of dopamine and norepinephrine.[1]
Drug Discrimination
Phenethylamine (PEA): In drug discrimination paradigms, animals can be trained to recognize the subjective effects of PEA. Studies have shown that the discriminative stimulus effects of PEA are primarily mediated by catecholaminergic mechanisms.[1]
This compound (3-FPEA): No drug discrimination data for 3-FPEA has been identified. Based on its structural similarity to PEA and other stimulants, it is hypothesized that 3-FPEA would likely generalize to a PEA or amphetamine cue, suggesting similar subjective effects.
Conditioned Place Preference (CPP)
Phenethylamine (PEA): The rewarding properties of PEA have been demonstrated in conditioned place preference studies, where animals will spend more time in an environment previously paired with PEA administration. This effect is thought to be mediated by the activation of the mesolimbic dopamine system.
This compound (3-FPEA): There is no available data on the conditioned place preference of 3-FPEA. Given that structurally related stimulants typically induce CPP, it is reasonable to predict that 3-FPEA may also have rewarding properties.
Quantitative Data Summary
Due to the lack of direct comparative studies, a comprehensive quantitative data table for 3-FPEA versus PEA cannot be constructed. The following table summarizes available data for PEA and related compounds to provide a comparative context.
| Behavioral Assay | Compound | Animal Model | Dose Range (mg/kg) | Route | Key Findings |
| Locomotor Activity | Phenethylamine (PEA) | Mice | 15 and 75 | i.p. | Increased locomotor activity, hyperexcitability, and stereotypy.[1] |
| p-Fluoro-PEA | Mice | 15 and 75 | i.p. | Increased locomotor activity and hyperexcitability, with potency greater than p-Cl- and p-Br-PEA but less than PEA and amphetamine.[1] | |
| Drug Discrimination | Phenethylamine (PEA) | - | - | - | Primarily mediated by catecholaminergic mechanisms.[1] |
| Conditioned Place Preference | Phenethylamine (PEA) | - | - | - | Induces conditioned place preference, indicating rewarding effects. |
Signaling Pathways
The behavioral effects of PEA and, presumably, 3-FPEA are primarily mediated through their interaction with monoamine systems in the brain. The two key mechanisms are agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with the Vesicular Monoamine Transporter 2 (VMAT2).
TAAR1 Signaling Pathway
Both PEA and its analogs are agonists at TAAR1, a G-protein coupled receptor located presynaptically on monoamine neurons. Activation of TAAR1 initiates a signaling cascade that modulates the activity of dopamine, norepinephrine, and serotonin neurons.
VMAT2 Interaction
PEA can also inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles. Inhibition of VMAT2 leads to an increase in cytosolic monoamine concentrations, which can then be released into the synapse via reverse transport through monoamine transporters like the dopamine transporter (DAT).
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are based on those commonly used in studies of phenethylamine and its analogs.
Locomotor Activity Assay
This experiment is designed to assess the stimulant or depressant effects of a compound on spontaneous motor activity.
Methodology:
-
Animals: Male C57BL/6J mice are typically used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
On the test day, mice are placed in the open-field arena for a 30-60 minute habituation period.
-
Following habituation, mice are removed, administered the test compound (3-FPEA, PEA) or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the arena.
-
Locomotor activity is recorded for a period of 60-120 minutes.
-
-
Data Analysis: The total distance traveled, vertical activity (rearing), and stereotypic behaviors are quantified and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).
Drug Discrimination Assay
This procedure is used to determine if a novel compound produces subjective effects similar to a known drug.
Methodology:
-
Animals: Rats are commonly used for this paradigm.
-
Apparatus: Standard operant conditioning chambers with two levers and a food dispenser.
-
Procedure:
-
Training: Rats are trained to press one lever after an injection of PEA (e.g., 10 mg/kg, i.p.) and a different lever after a saline injection to receive a food reward. Training continues until a high level of accuracy is achieved.
-
Testing: Once trained, test sessions are conducted where different doses of PEA or the novel compound (3-FPEA) are administered. The percentage of responses on the drug-correct lever is measured.
-
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-correct lever, while partial substitution falls between 20% and 80%.
Conditioned Place Preference (CPP) Assay
This assay assesses the rewarding or aversive properties of a compound.
Methodology:
-
Animals: Mice are frequently used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning: On the first day, mice are allowed to freely explore the entire apparatus to establish baseline preference for each compartment.
-
Conditioning: Over several days, mice receive an injection of the test compound (PEA or 3-FPEA) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Post-conditioning Test: On the final day, mice are placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference and suggests rewarding properties.
Conclusion
While a comprehensive behavioral comparison between this compound and Phenethylamine is currently limited by a lack of direct experimental data for 3-FPEA, the existing literature on PEA and its analogs provides a strong foundation for predicting its potential effects. It is anticipated that 3-FPEA will exhibit stimulant, and potentially rewarding, properties mediated by its actions on monoamine systems, particularly through TAAR1 agonism and VMAT2 inhibition. Further research is crucial to definitively characterize the behavioral pharmacology of 3-FPEA and to understand how the addition of a fluorine atom at the 3-position modulates the activity of the parent phenethylamine molecule. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such future investigations.
References
Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenethylamines: A Guide for Researchers
A detailed examination of how fluorine substitution modifies the pharmacological and pharmacokinetic profiles of phenethylamine derivatives.
The introduction of fluorine into the phenethylamine scaffold is a key strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and target affinity.[1] This guide offers a comparative analysis of fluorinated and non-fluorinated phenethylamines, focusing on their interactions with monoamine transporters and serotonin receptors. It provides quantitative data from in vitro studies, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals.
The Impact of Fluorination on Pharmacodynamics
Fluorination can dramatically alter the pharmacological profile of phenethylamines, which primarily act as monoamine releasing agents and/or reuptake inhibitors.[1][2] These actions increase the synaptic concentrations of dopamine, norepinephrine, and serotonin. The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of a compound's effects.[2]
For instance, comparing 4-fluoroamphetamine (4-FA) to its non-fluorinated parent compound, amphetamine, reveals a significant shift in activity. Fluorination at the para-position tends to decrease potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) while substantially increasing potency at the serotonin transporter (SERT).[1] This modification shifts the compound's profile towards being more serotonergic.[1]
Table 1: Comparative in vitro Data for Amphetamine Analogues at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Amphetamine | 40 | 13 | 3300 |
| Methamphetamine | 25 | 13 | 1100 |
| 4-Fluoroamphetamine (4-FA) | 210 | 70 | 900 |
Note: Data compiled from various sources. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Many psychedelic phenethylamines exert their effects through agonism at the serotonin 5-HT2A receptor.[3] Fluorination can have a profound impact on the psychoactivity of these compounds, ranging from a marked loss to an enhancement and prolongation of effects.[3] For example, while fluoroescaline is nearly devoid of psychoactive effects compared to escaline, difluoroescaline retains and trifluoroescaline shows increased potency.[3]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) for Psychedelic Phenethylamines
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 2C-B | 60 | 120 |
| 2C-I | 40 | 100 |
| 2C-E | 50 | 150 |
Note: Data compiled from multiple sources. Ki (inhibition constant) is a measure of binding affinity. Lower values indicate higher affinity.[4]
The Role of Fluorination in Pharmacokinetics
A primary reason for introducing fluorine into drug candidates is to enhance metabolic stability.[5][6] The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[5][7] This can lead to a longer duration of action and improved bioavailability.[6]
Fluorination can also influence a compound's lipophilicity, which affects its ability to cross the blood-brain barrier.[5] By modulating these pharmacokinetic properties, medicinal chemists can fine-tune the therapeutic potential of phenethylamine derivatives.[8][9]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This assay is a fundamental technique to determine the binding affinity (Ki) of a compound for its target transporter.[10]
-
Materials:
-
HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.[10]
-
Radioligands: [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT.[10]
-
Test compounds (fluorinated and non-fluorinated phenethylamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.[4]
-
-
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target transporter. Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.[11]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.[11]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[11][12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand. Wash the filters with ice-cold wash buffer.[12]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4][12]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4][13]
-
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of neurotransmitters into cells.[14][15]
-
Materials:
-
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluency.[16]
-
Pre-incubation: Wash the cells with KHB and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 5-10 minutes) at room temperature.[14]
-
Uptake Initiation: Add the radioactively labeled substrate to each well to start the uptake process.[14]
-
Incubation: Incubate for a short, defined time (e.g., 1-5 minutes) at room temperature.[14]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.[14]
-
Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.[14][16]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: 5-HT2A receptor Gq-coupled signaling pathway.[17][18][19][20][21]
Caption: Generalized workflow for a radioligand binding assay.[4]
Caption: How fluorination alters phenethylamine properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 21. msudenver.edu [msudenver.edu]
Limited Cross-Reactivity of 3-Fluorophenethylamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 3-Fluorophenethylamine (3-F-PEA) in commonly utilized amphetamine immunoassays. Due to a lack of direct experimental data for 3-F-PEA, this guide leverages data from structurally similar compounds, particularly 4-fluoroamphetamine (4-FA), to provide an informed perspective on its potential cross-reactivity. The information is compiled from peer-reviewed studies and manufacturer's documentation to assist in the accurate interpretation of immunoassay screening results.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are a fundamental tool for the rapid screening of drugs of abuse in biological samples. Their efficiency and high-throughput capabilities make them invaluable in clinical and forensic settings. These assays employ antibodies that specifically bind to a target analyte, such as amphetamine. However, the specificity of these antibodies is not absolute. Structurally related compounds can also bind to the antibody, leading to a phenomenon known as cross-reactivity. This can result in a false-positive result, necessitating confirmatory analysis by more specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the cross-reactivity profile of novel psychoactive substances like 3-F-PEA is therefore critical for accurate drug screening and clinical toxicology.
Data Presentation: Cross-Reactivity of 4-Fluoroamphetamine and Other Phenethylamine Analogs
| Compound | Immunoassay Platform | Cutoff Concentration (ng/mL) | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) | Reference |
| 4-Fluoroamphetamine (4-FA) | EMIT® II Plus Amphetamines Assay | 500 | 5000 | 10 | [1] |
| d-Amphetamine | EMIT® II Plus Amphetamines Assay | 300, 500, 1000 | 300, 500, 1000 | 100 | [2] |
| d-Methamphetamine | EMIT® II Plus Amphetamines Assay | 300, 500, 1000 | 300, 500, 1000 | 100 | [2] |
| Phentermine | EMIT® II Plus Amphetamines Assay | 300 | 5800 | 5.2 | [2] |
| Tyramine | EMIT® II Plus Amphetamines Assay | 300 | 150000 | 0.2 | [2] |
| d,l-Amphetamine | CEDIA™ Amphetamines/Ecstasy Assay | 1000 | 1250 | 80 | [3] |
| 3,4-Methylenedioxyamphetamine (MDA) | CEDIA™ Amphetamines/Ecstasy Assay | 1000 | 1000 | 100 | [3][4] |
| 3,4-Methylenedioxymethamphetamine (MDMA) | CEDIA™ Amphetamines/Ecstasy Assay | 500 | 500 | 100 | [3][4] |
| Phentermine | CEDIA™ Amphetamines/Ecstasy Assay | 1000 | 25000 | 4 | [3] |
Note: Percent cross-reactivity is calculated as (Cutoff Concentration / Concentration for Positive Result) x 100. The data indicates that while 4-FA does exhibit some cross-reactivity with the EMIT® II Plus Amphetamines Assay, a significantly higher concentration is required to produce a positive result compared to the target analytes, d-amphetamine and d-methamphetamine.
Experimental Protocols
The following are generalized methodologies for determining the cross-reactivity of a compound in the EMIT® II Plus and CEDIA™ immunoassays, based on manufacturer's package inserts and relevant literature.
EMIT® II Plus Amphetamines Assay (Enzyme Multiplied Immunoassay Technique)
The EMIT® II Plus Amphetamines Assay is a homogeneous enzyme immunoassay.[5] The assay is based on the competition between the drug in the urine sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for a limited number of antibody binding sites.[5] Enzyme activity decreases upon binding to the antibody, so the drug concentration in the sample is directly proportional to the enzyme activity.
Materials:
-
EMIT® II Plus Amphetamines Assay reagent cassettes
-
Calibrators (at various cutoff concentrations, e.g., 300, 500, 1000 ng/mL of d-methamphetamine)
-
Controls
-
Drug-free human urine
-
Test compound (e.g., 3-F-PEA)
-
Automated clinical chemistry analyzer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.
-
Calibration: Calibrate the analyzer using the provided calibrators to establish a cutoff response.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent and spike it into drug-free human urine to create a series of concentrations.
-
Analysis: Analyze the spiked urine samples using the automated analyzer according to the assay-specific parameters.
-
Data Interpretation: The concentration of the test compound that produces a response equivalent to the cutoff calibrator is determined. The percent cross-reactivity is then calculated.
CEDIA™ Amphetamines/Ecstasy Assay (Cloned Enzyme Donor Immunoassay)
The CEDIA™ Amphetamines/Ecstasy Assay is a homogeneous enzyme immunoassay based on recombinant DNA technology.[3] The assay utilizes two genetically engineered, inactive fragments of β-galactosidase. In the absence of the drug from the sample, these fragments spontaneously reassociate to form an active enzyme. The drug in the sample competes with a drug-enzyme donor conjugate for a limited number of antibody binding sites. If the drug is present in the sample, it binds to the antibody, allowing the enzyme fragments to reassociate and form an active enzyme, which then metabolizes a substrate to produce a color change.
Materials:
-
CEDIA™ Amphetamines/Ecstasy Assay reagent kit
-
Calibrators (e.g., at 500 or 1000 ng/mL)
-
Controls
-
Drug-free human urine
-
Test compound (e.g., 3-F-PEA)
-
Automated clinical chemistry analyzer
Procedure:
-
Reagent Preparation: Reconstitute and prepare the reagents as specified in the package insert.
-
Calibration: Perform a calibration using the supplied calibrators to establish the assay's cutoff level.
-
Sample Preparation: Prepare serial dilutions of the test compound in drug-free human urine.
-
Analysis: Run the prepared samples on the clinical chemistry analyzer programmed for the CEDIA™ assay.
-
Data Interpretation: Determine the concentration of the test compound that yields a result at or above the cutoff calibrator's response. Calculate the percent cross-reactivity.
Visualizations
Immunoassay Principle: Competitive Binding
Caption: Competitive binding principle in immunoassays.
Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for determining immunoassay cross-reactivity.
References
- 1. Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wakemed.org [wakemed.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multiplex assay of amphetamine, methamphetamine, and ecstasy drug using CEDIA technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. siemens-healthineers.com [siemens-healthineers.com]
A Researcher's Guide to Confirming the Structure of Synthesized 3-Fluorophenethylamine
For researchers engaged in the synthesis of neuroactive compounds, precise structural confirmation is paramount. This guide provides a comparative analysis of key analytical techniques to unequivocally identify 3-Fluorophenethylamine and distinguish it from its potential positional isomers, 2-Fluorophenethylamine and 4-Fluorophenethylamine. By presenting expected experimental data and detailed protocols, this document serves as a practical resource for scientists in drug discovery and organic chemistry.
Distinguishing Isomers: A Comparative Data Analysis
The successful synthesis of this compound requires rigorous analytical confirmation to rule out the formation of its 2- and 4-fluoro isomers. The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, highlighting the key differences that enable unambiguous identification.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | 2-Fluorophenethylamine | This compound | 4-Fluorophenethylamine |
| -CH₂- (Ar) | ~2.90 ppm (t) | ~2.75 ppm (t) | ~2.73 ppm (t) |
| -CH₂- (N) | ~3.05 ppm (t) | ~2.93 ppm (t) | ~2.91 ppm (t) |
| -NH₂ | ~1.5 - 2.0 ppm (br s) | ~1.5 - 2.0 ppm (br s) | ~1.5 - 2.0 ppm (br s) |
| Aromatic H | ~7.0 - 7.3 ppm (m) | ~6.8 - 7.3 ppm (m) | ~6.9 - 7.2 ppm (m) |
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | 2-Fluorophenethylamine | This compound | 4-Fluorophenethylamine |
| -CH₂- (Ar) | ~34 ppm | ~39 ppm | ~38 ppm |
| -CH₂- (N) | ~42 ppm | ~43 ppm | ~43 ppm |
| Aromatic C-F | ~161 ppm (d, ¹JCF ≈ 245 Hz) | ~163 ppm (d, ¹JCF ≈ 245 Hz) | ~162 ppm (d, ¹JCF ≈ 243 Hz) |
| Other Aromatic C | ~115-132 ppm | ~113-143 ppm | ~115-138 ppm |
Table 3: Comparative ¹⁹F NMR Data (470 MHz, CDCl₃, Predicted)
| Isomer | Predicted Chemical Shift (ppm) |
| 2-Fluorophenethylamine | ~ -118 to -122 |
| This compound | ~ -113 to -115 |
| 4-Fluorophenethylamine | ~ -115 to -118 |
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) | Key Fragments (m/z) | Notes |
| 2-Fluorophenethylamine | 139 | 109, 96, 30 | Fragmentation patterns of isomers are often very similar, making differentiation by MS alone challenging. |
| This compound | 139 | 109, 30[1] | The fragment at m/z 109 corresponds to the fluorotropylium ion. |
| 4-Fluorophenethylamine | 139 | 109, 30 | The base peak for all isomers is typically the iminium ion at m/z 30. |
Table 5: Comparative Infrared (IR) Spectroscopy Data (Predicted)
| Vibrational Mode | 2-Fluorophenethylamine (cm⁻¹) | This compound (cm⁻¹) | 4-Fluorophenethylamine (cm⁻¹) |
| N-H Stretch | 3300-3400 (m, br) | 3300-3400 (m, br) | 3300-3400 (m, br) |
| Aromatic C-H Stretch | ~3050 (w) | ~3050 (w) | ~3050 (w) |
| Aliphatic C-H Stretch | 2850-2950 (m) | 2850-2950 (m) | 2850-2950 (m) |
| C=C Stretch (Aromatic) | 1450-1600 (m) | 1450-1600 (m) | 1450-1600 (m) |
| C-F Stretch | ~1230 (s) | ~1250 (s) | ~1220 (s) |
| Out-of-plane Bending | ~750 (s, ortho) | ~780 (s, meta), ~880 (m, meta) | ~820 (s, para) |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for fluoroaromatic compounds (e.g., -100 to -130 ppm).
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum relative to an external standard such as CFCl₃ (0 ppm).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 20 to 200 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library if available.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Acquire the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Pay close attention to the fingerprint region for subtle differences between isomers.
Visualizing the Confirmation Workflow and Structural Isomers
To further clarify the process of structural confirmation and the relationships between the isomers, the following diagrams are provided.
Caption: A flowchart illustrating the key stages from synthesis to definitive structural confirmation.
Caption: A diagram showing the target compound and its ortho- and para- isomers.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 3-Fluorophenethylamine (3-F-PEA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of 3-Fluorophenethylamine (3-F-PEA), a critical parameter in pharmaceutical research and development due to the often differing pharmacological and toxicological profiles of enantiomers. This document details experimental protocols for the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and explores alternative methods such as Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound (3-F-PEA)
This compound (3-F-PEA) is a halogenated derivative of phenethylamine. Its chemical structure features a fluorine atom at the third position of the phenyl ring. The presence of the chiral center at the alpha-carbon of the ethylamine side chain results in two enantiomers, (R)-3-F-PEA and (S)-3-F-PEA. The determination of the enantiomeric composition, or enantiomeric excess (e.e.), is crucial for understanding its biological activity and ensuring the quality and safety of potential drug candidates.
Chemical Structure of 3-F-PEA:
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of 3-F-PEA depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for quantitative accuracy. The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Sample Preparation | Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Minimal; dissolution in mobile phase. | Moderate to High | Broad applicability, high resolution, non-destructive. | Can require extensive method development to find a suitable CSP and mobile phase. |
| Chiral GC | Separation of diastereomeric derivatives on an achiral column. | Derivatization required. | High | High efficiency and sensitivity. | Derivatization can be complex and may introduce analytical errors. |
| Capillary Electrophoresis (CE) | Differential migration in the presence of a chiral selector in the background electrolyte. | Minimal; dissolution in buffer. | High | High efficiency, low sample and reagent consumption. | Lower sensitivity compared to HPLC and GC, reproducibility can be challenging. |
| NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Simple mixing of the sample with a CSA. | Low | Non-destructive, provides structural information, no separation needed. | Lower sensitivity and accuracy for minor enantiomer quantification compared to chromatographic methods. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral amines like 3-F-PEA.
Experimental Protocol (Analogous Example):
-
Column: CHIRALPAK® ZWIX(+) (3 x 150 mm, 3 µm)
-
Mobile Phase: 50mM Formic Acid + 25mM Diethylamine in Methanol / Acetonitrile / Water = 49 / 49 / 2 (v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at an appropriate wavelength.
-
Sample Preparation: Dissolve the 3-F-PEA sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.
Workflow for Chiral HPLC Method Development:
Caption: A general experimental workflow for assessing enantiomeric purity using chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC analysis of amines typically requires a derivatization step to form diastereomers, which can then be separated on a standard achiral GC column. A common derivatizing agent for this purpose is N-trifluoroacetyl-L-prolyl chloride (TFPC).
Experimental Protocol:
This protocol is based on established methods for the analysis of phenylethylamine derivatives.[2]
-
Derivatization:
-
Dissolve approximately 1 mg of the 3-F-PEA sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a 0.1 M solution of N-trifluoroacetyl-L-prolyl chloride in the same solvent.
-
Add 20 µL of triethylamine to catalyze the reaction and scavenge the HCl byproduct.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, wash the organic layer with dilute HCl and then with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode, or a Flame Ionization Detector (FID).
-
Logical Flow of Chiral GC Analysis:
Caption: The logical steps involved in the indirect chiral analysis of 3-F-PEA by GC following derivatization.
Alternative Methods
Chiral CE offers a high-efficiency separation method with low sample consumption.[3] Enantiomeric resolution is achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[4]
Key Considerations for Method Development:
-
Chiral Selector: Sulfated-β-cyclodextrin is often effective for the separation of phenylethylamine enantiomers.[4]
-
Background Electrolyte: A low pH buffer (e.g., 20 mM phosphate buffer at pH 2.5) is typically used to ensure the amine is protonated.[4]
-
Organic Modifier: The addition of an organic solvent like methanol or acetonitrile can influence the separation by altering the electroosmotic flow and the interaction between the analyte and the chiral selector.
NMR spectroscopy provides a non-separative approach to determine enantiomeric excess. This is achieved by using a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers of 3-F-PEA, leading to separate signals in the NMR spectrum. Due to the presence of a fluorine atom, 19F NMR can be a particularly sensitive and clean method for this analysis.
Experimental Protocol Outline:
-
Dissolve a known amount of the 3-F-PEA sample in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire a baseline 1H or 19F NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
Acquire another spectrum and observe the splitting of signals corresponding to the two diastereomeric complexes.
-
The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio.
Conclusion
The assessment of the enantiomeric purity of this compound is achievable through several analytical techniques. Chiral HPLC is often the method of choice due to its broad applicability and direct nature. Chiral GC after derivatization provides high sensitivity and efficiency. Capillary electrophoresis offers a high-throughput alternative with low sample consumption. Finally, NMR spectroscopy with chiral solvating agents presents a rapid, non-separative method for determining enantiomeric excess. The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. For regulated environments, method validation according to ICH guidelines is essential to ensure the reliability of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of 3-F-PEA Isomers: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the metabolic stability of drug candidates is a critical step in the development pipeline. Fluorination is a common strategy employed to enhance the metabolic stability and modify the pharmacokinetic properties of parent compounds. This guide aims to provide a comparative analysis of the metabolic stability of positional isomers of 3-fluorophenethylamine (3-F-PEA), specifically focusing on 2-F-PEA, 3-F-PEA, and 4-F-PEA. However, a comprehensive search of publicly available scientific literature reveals a significant gap in direct comparative studies on the metabolic stability of these specific isomers.
Theoretical Considerations for Metabolic Stability
The position of the fluorine atom on the phenyl ring is expected to significantly influence the metabolic stability of the PEA scaffold. Fluorine's high electronegativity can alter the electron distribution within the molecule, potentially affecting its affinity for metabolic enzymes and the susceptibility of certain positions to enzymatic attack.
Cytochrome P450 (CYP) Mediated Metabolism: Aromatic hydroxylation is a common metabolic pathway for phenethylamines catalyzed by CYP enzymes. The fluorine substituent may block or hinder hydroxylation at the position of substitution and potentially influence the regioselectivity of hydroxylation at other positions on the aromatic ring.
Monoamine Oxidase (MAO) Mediated Metabolism: MAO enzymes, MAO-A and MAO-B, are responsible for the oxidative deamination of phenethylamines. The electronic effects of the fluorine atom could modulate the interaction of the amine group with the active site of MAO, thereby affecting the rate of deamination.
Experimental Workflow for Assessing Metabolic Stability
To generate the necessary data for a comprehensive comparison, a standardized in vitro experimental workflow would be required. The following protocol outlines a typical approach used in the pharmaceutical industry to assess metabolic stability.
Detailed Experimental Protocol
A typical experimental protocol to determine the metabolic stability of 3-F-PEA isomers in human liver microsomes (HLM) would involve the following steps:
1. Materials and Reagents:
-
Test compounds: 2-F-PEA, 3-F-PEA, 4-F-PEA
-
Human Liver Microsomes (pooled, male/female)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an appropriate internal standard)
-
Control compounds (high and low clearance)
2. Incubation Procedure:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding an equal volume of cold acetonitrile containing an internal standard.
3. Sample Analysis:
-
The quenched samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is transferred to a new plate or vials for analysis.
-
The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot is used to determine the in vitro half-life (t½).
-
The intrinsic clearance (CLint) is then calculated from the in vitro half-life.
Future Research Directions
To provide a definitive comparison of the metabolic stability of 3-F-PEA isomers, dedicated in vitro studies are necessary. Such research should include:
-
Direct comparison of 2-F-PEA, 3-F-PEA, and 4-F-PEA in human liver microsomes and hepatocytes to determine their respective in vitro half-lives and intrinsic clearance rates.
-
Metabolite identification studies to elucidate the primary metabolic pathways for each isomer and determine if the position of the fluorine atom influences the formation of different metabolites.
-
Enzyme phenotyping studies using recombinant CYP and MAO enzymes to identify the specific isoforms responsible for the metabolism of each isomer.
The generation of this data would be invaluable for the drug discovery and development community, enabling a more informed selection and optimization of fluorinated phenethylamine derivatives for various therapeutic applications. Without such direct comparative data, any assessment of the relative metabolic stability of these isomers remains speculative.
Safety Operating Guide
Proper Disposal of 3-Fluorophenethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Fluorophenethylamine, a compound frequently used in pharmaceutical research and medicinal chemistry.
This compound is classified as a combustible, corrosive hazardous material that can cause severe skin burns and eye damage[1][2][3]. Therefore, strict adherence to safety protocols during its disposal is critical. The following information outlines the necessary precautions, procedures for waste handling, and final disposal methods.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C8H10FN[4] |
| Molecular Weight | 139.17 g/mol [1] |
| Boiling Point | 87 °C at 15 mmHg[1][5] |
| Density | 1.066 g/mL at 25 °C[1][5] |
| Refractive Index | n20/D 1.509[1][5] |
| Flash Point | 83 °C (181.4 °F) - closed cup[1] |
| Storage Class | 8A - Combustible corrosive hazardous materials[1] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance. This protocol is based on guidelines found in safety data sheets for the compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Wear appropriate PPE, including:
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container[2][3].
-
The container should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][4].
-
Store the waste container in a designated corrosives area, away from heat, sparks, and open flames[3].
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition[2][3].
-
Wear the appropriate PPE before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder[3].
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal[2].
-
Do not allow the product to enter drains.
4. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste[6].
-
For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste[6]. While the specific LD50 for this compound is not provided in the search results, treating it with high caution is recommended.
-
After thorough rinsing and air-drying, obliterate or remove the label before disposing of the container as solid waste[6].
5. Final Disposal:
-
All waste containing this compound, including contaminated materials and rinsates, must be disposed of through an approved and licensed hazardous waste disposal company[3].
-
Never dispose of this compound by evaporation, down the sanitary sewer, or in the regular trash[6].
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup and disposal procedures.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its disposal in a safe, responsible, and compliant manner. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound before handling.
References
Personal protective equipment for handling 3-Fluorophenethylamine
Essential Safety and Handling Guide for 3-Fluorophenethylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for managing this compound, ensuring laboratory safety and operational integrity.
Hazard Classification: this compound is classified as a combustible liquid that causes severe skin burns and serious eye damage.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[3] Standard safety glasses do not offer sufficient protection.[3]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile) and a flame-resistant lab coat must be worn.[4][5] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 404-70-6 | [1] |
| Molecular Formula | FC6H4CH2CH2NH2 | [6] |
| Molecular Weight | 139.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.066 g/mL at 25 °C | |
| Boiling Point | 87 °C at 15 mmHg | |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Refractive Index | n20/D 1.509 |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is readily available and inspected for integrity. An emergency eyewash station and safety shower should be accessible.[2]
-
Dispensing: Conduct all dispensing and handling of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately evacuate the area and alert others. For small spills, use an inert absorbent material (e.g., sand, silica gel) to contain the substance.[2] Do not use combustible materials like paper towels. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be stored in a locked cabinet and away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan:
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[2]
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container. The container should be robust and compatible with the chemical.
-
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Final Disposal: After decontamination, the original label on the container should be defaced or removed.[7] The clean container can then be disposed of as regular laboratory waste, following institutional guidelines.[7] The sealed hazardous waste container should be stored in a designated area until collection by a certified hazardous waste disposal service.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logical relationships of safety protocols.
Caption: Operational Workflow Diagram
Caption: Safety Protocol Logic Diagram
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
